3-(Methylamino)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLOEOPUXBJSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445267 | |
| Record name | 3-(Methylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14703-69-6 | |
| Record name | 3-(Methylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylamino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylamino)phenol (CAS 14703-69-6) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Methylamino)phenol, a key organic intermediate with significant relevance in pharmaceutical sciences. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a synthesized understanding of its chemical nature, practical applications, and the causal logic behind its synthesis and analysis.
Core Identity and Physicochemical Properties
This compound, identified by the CAS Number 14703-69-6, is an aromatic organic compound containing both a secondary amine and a phenolic hydroxyl group. These functional groups are critical to its reactivity and its role as a versatile building block in organic synthesis.
Structural and Molecular Data
The fundamental identity of this compound is defined by its molecular structure and associated identifiers.
Table 1: Core Identification of this compound
| Identifier | Value | Source(s) |
| CAS Number | 14703-69-6 | [1][2][3] |
| Molecular Formula | C₇H₉NO | [1][2][3] |
| Molecular Weight | 123.15 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CNC1=CC(=CC=C1)O | [1] |
| InChI | InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | [5] |
| InChIKey | KLLOEOPUXBJSOW-UHFFFAOYSA-N | [5] |
Physicochemical Characteristics
The physical properties of a compound are foundational to its handling, purification, and application in synthetic protocols. There is some discrepancy in publicly available data regarding its physical state, with some suppliers listing it as a solid and others as an oil[5]. The consistent reporting of its melting point as not applicable ("N/A") suggests it is likely a liquid or a very low-melting solid at ambient temperature.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Source(s) |
| Physical Form | Solid / Dark Beige to Dark Brown Oil | Discrepancies exist in literature. Likely a low-melting solid or oil. | [5] |
| Boiling Point | 169.5 °C at 12 mmHg | Reduced pressure distillation is required due to potential decomposition at atmospheric pressure. | [4][5] |
| Melting Point | N/A | Consistently reported as not applicable, supporting the oil or low-melting solid description. | [4][5] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [5] | |
| Solubility | Slightly soluble in DMSO and Methanol |
Application in Pharmaceutical Analysis: The Neostigmine Connection
A critical application of this compound is its role as a process-related impurity in the synthesis of Neostigmine Methylsulfate, a vital cholinesterase inhibitor used to treat myasthenia gravis[3][6][7][8]. It is officially designated as Neostigmine Impurity 20 [2].
Formation as a Process Impurity
The synthesis of Neostigmine often involves the N-methylation of 3-aminophenol using reagents like dimethyl sulfate[6][9]. During this step, incomplete methylation can occur, leading to the formation of the mono-methylated this compound as a byproduct. Due to its structural similarity to other intermediates, it can persist through the synthetic sequence and potentially be carried over into the final active pharmaceutical ingredient (API)[6].
Caption: Formation of this compound as an impurity during Neostigmine synthesis.
Regulatory and Quality Control Significance
The presence of aromatic amine impurities like this compound in pharmaceutical products is a significant concern for regulatory bodies due to potential toxicities, including carcinogenicity and mutagenicity[6]. Therefore, its detection, quantification, and control are essential aspects of quality assurance for Neostigmine. This necessitates the availability of pure this compound as a reference standard for analytical method development, validation, and routine quality control testing[3][8].
Synthesis and Reactivity
The synthesis of this compound requires a selective mono-N-methylation of 3-aminophenol, a reaction that can be challenging due to the competing reactivity of the phenolic hydroxyl group and the potential for over-alkylation to the tertiary amine.
Chemical Reactivity Profile
The chemistry of this compound is dictated by its two primary functional groups:
-
Aromatic Secondary Amine: The amine group is basic and nucleophilic. It readily reacts with acids to form salts and can be alkylated, acylated, or undergo other standard amine transformations.
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It is susceptible to O-alkylation and O-acylation. The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution.
The presence of both groups on the same ring means that reaction conditions must be carefully chosen to achieve selective transformation of one group in the presence of the other.
Representative Synthesis Protocol: Reductive Amination
Reductive amination is a highly effective one-pot method for the selective N-alkylation of amines. The following protocol is a representative procedure for the synthesis of this compound from 3-aminophenol, adapted from established methodologies for reductive amination using formaldehyde[10][11].
Causality: This method is chosen for its high selectivity. The initial reaction forms an imine (or iminium ion) intermediate specifically at the more nucleophilic amino group. The phenolic hydroxyl group does not participate in this initial step. The subsequent reduction with a mild reducing agent like sodium borohydride is chemoselective for the imine, leaving the aromatic ring and the hydroxyl group intact.
Protocol:
-
Reaction Setup: To a stirred solution of 3-aminophenol (1.0 eq.) in methanol (approx. 0.15 M solution), add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq.).
-
Imine Formation: Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the intermediate Schiff base (iminium ion).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material via column chromatography on silica gel to obtain pure this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Spectral Characterization
While spectral data is often proprietary to commercial suppliers, representative data is crucial for compound identification and quality control. The following table summarizes the expected spectral characteristics. Researchers should always obtain and interpret spectra on their specific sample for definitive identification.
Table 3: Spectral Data Summary for this compound
| Technique | Data Type | Expected Characteristics | Source(s) |
| ¹H NMR | Proton NMR | Signals corresponding to aromatic protons (approx. 6.0-7.2 ppm), a singlet for the methyl group (approx. 2.8 ppm), and broad singlets for the N-H and O-H protons. | [2][3] |
| ¹³C NMR | Carbon NMR | Signals for seven distinct carbon atoms: four aromatic CH, two aromatic quaternary carbons (C-O and C-N), and one methyl carbon. | [1][2] |
| IR Spectroscopy | Infrared | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3400 cm⁻¹), C-N stretching (~1300 cm⁻¹), and aromatic C-H and C=C vibrations. | [2][3] |
| Mass Spectrometry | MS | A molecular ion peak (M⁺) at m/z = 123.15, corresponding to the molecular weight of the compound. | [1][2] |
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of proper laboratory safety protocols. This compound is classified as a hazardous substance.
Hazard Identification
The compound is associated with the following GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding GHS pictogram is the exclamation mark (GHS07)[5].
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[12]. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at approximately 4°C[5]. The compound should be protected from light and stored under an inert atmosphere (e.g., nitrogen) to prevent degradation[5].
Conclusion
This compound (CAS 14703-69-6) is more than a simple chemical intermediate; it is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a process-related impurity in the manufacture of Neostigmine. A thorough understanding of its physicochemical properties, reactivity, and synthesis is crucial for drug development professionals involved in process optimization, quality control, and regulatory compliance. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and safely work with this important molecule.
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- A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8136315/
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A Technical Guide to 3-(Methylamino)phenol: Properties, Synthesis, and Applications in Drug Development
Abstract: This guide provides a comprehensive technical overview of 3-(Methylamino)phenol, a key organic intermediate. It covers its fundamental chemical identity, including its IUPAC nomenclature, physicochemical properties, and spectroscopic signature. Detailed methodologies for its synthesis are presented with a focus on the mechanistic rationale behind procedural choices. Furthermore, this document explores its applications, particularly as a precursor in pharmaceutical manufacturing, and outlines critical safety and handling protocols. The content is structured to serve as an in-depth resource for researchers, chemists, and professionals involved in drug discovery and chemical process development.
Chemical Identity and Nomenclature
This compound is an aromatic organic compound containing both a hydroxyl and a secondary amine functional group attached to a benzene ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the phenol group takes precedence, designating it as the parent structure. Consequently, the formal IUPAC name for this compound is This compound .[1][2]
This compound is also known by several synonyms, including m-(methylamino)phenol and 3-(N-methylamino)phenol.[2] Accurate identification is critical for regulatory compliance and scientific communication, and is best assured by its unique CAS (Chemical Abstracts Service) Registry Number.
Key Identifiers
A summary of the essential chemical identifiers for this compound is provided below for unambiguous characterization.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 14703-69-6 | AChemBlock[1] |
| Molecular Formula | C₇H₉NO | PubChem[2] |
| Molecular Weight | 123.15 g/mol | PubChem[2] |
| SMILES | CNC1=CC(O)=CC=C1 | PubChem[2] |
| InChIKey | KLLOEOPUXBJSOW-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
The compound's utility in synthetic chemistry is largely dictated by its physical and chemical properties. It is a solid at room temperature and exhibits reactivity characteristic of both phenols and aromatic amines.[3] Phenols are weakly acidic, while the methylamino group imparts basic properties.[3]
| Property | Value | Notes |
| Melting Point | 82-84 °C | Lit. value |
| Boiling Point | 265-268 °C | |
| Appearance | White to gray or brown crystalline powder | May be light-sensitive and air-sensitive[4][5] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [4] |
| pKa | 10.06 ± 0.10 (Predicted) | [4] |
Synthesis and Process Chemistry
The synthesis of substituted phenols like this compound is a cornerstone of industrial organic chemistry. While multiple synthetic routes exist, a common and illustrative pathway involves the selective N-methylation of 3-aminophenol. An analogous, well-documented industrial process is the synthesis of the N,N-dimethyl derivative, 3-(Dimethylamino)phenol, which provides insight into the reaction mechanisms and process considerations relevant to the mono-methylated target compound.
One established industrial method for preparing the related 3-(N,N-dimethylamino)phenol involves the reaction of m-aminophenol with a methylating agent like dimethyl sulfate.[4][6] However, due to the high toxicity of dimethyl sulfate, alternative, safer routes are often preferred in modern process development.[4][6]
A prominent alternative involves the direct amination of resorcinol (1,3-dihydroxybenzene) with the appropriate amine.[4][6][7] This approach avoids highly toxic reagents and offers a more environmentally benign pathway.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a substituted aminophenol from resorcinol, based on established industrial processes for analogous compounds.[6][7]
Caption: Conceptual workflow for aminophenol synthesis.
Mechanistic Rationale
-
Choice of Starting Materials : Resorcinol is an economical and readily available starting material. Methylamine is the simplest source for the required methylamino group.
-
Reaction Conditions : The use of an autoclave and elevated temperatures is necessary to drive the nucleophilic aromatic substitution, where the amine displaces a hydroxyl group. This reaction is often catalyzed.[8]
-
Work-up Procedure : Basification of the reaction mixture with a strong base like NaOH is a critical step. It converts the phenolic product into its sodium salt (phenoxide), rendering it highly soluble in the aqueous phase. This allows for the efficient removal of non-acidic organic impurities and by-products via extraction with an organic solvent like toluene.[6][7]
-
Isolation : Subsequent neutralization of the aqueous phase reprotonates the phenoxide, causing the less water-soluble this compound to precipitate or separate, allowing for its isolation.
-
Purification : Final purification via vacuum distillation or recrystallization is essential to achieve the high purity (e.g., >99%) required for pharmaceutical applications.
Applications in Drug Development
Substituted aminophenols are valuable structural motifs and key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The combination of the nucleophilic amine and the activatable phenol group allows for diverse chemical transformations.
While direct applications of this compound are proprietary or less documented in public literature, the closely related analog, 3-[1-(Dimethylamino)ethyl]phenol, serves as a critical intermediate in the synthesis of Rivastigmine .[9] Rivastigmine is a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The synthesis of Rivastigmine from its aminophenol precursor highlights the industrial relevance of this class of compounds.
The structural similarity suggests that this compound is a valuable building block for generating libraries of compounds for drug discovery screening or for the synthesis of targeted APIs where a secondary amine at the meta-position to a phenol is required.
Experimental Protocol: Characterization by NMR
Confirming the identity and purity of a synthesized intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (300 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube.
-
Homogenization: Securely cap the NMR tube and invert it several times to fully dissolve the sample. If necessary, use gentle vortexing.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.
-
Shimming: Allow the instrument's software to perform an automated shimming routine to optimize the magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts (ppm) for both ¹H and ¹³C spectra to the corresponding atoms in the molecule. The expected signals would include an N-H singlet, an O-H singlet, aromatic protons, and a methyl group singlet in the ¹H spectrum.
Safety and Handling
This compound is classified as an irritant. Proper handling is essential to ensure laboratory safety.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[11]
-
Spill Response: In case of a spill, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal. Avoid generating dust.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound may be air and light-sensitive.[4] Keep away from strong oxidizing agents.[4]
The following diagram outlines the logical flow for handling this chemical safely in a research environment.
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3-(Methylamino)phenol molecular weight and formula
An In-depth Technical Guide to 3-(Methylamino)phenol: Properties, Synthesis, and Applications in Pharmaceutical Development
Executive Summary
This compound is a key organic intermediate belonging to the class of N-alkylated aminophenols. Characterized by the chemical formula C₇H₉NO and a molecular weight of approximately 123.15 g/mol , this compound serves as a critical building block and reference standard in the pharmaceutical industry. Its structural architecture, featuring both a nucleophilic secondary amine and a phenolic hydroxyl group on an aromatic ring, makes it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, a robust protocol for its synthesis via reductive amination, its documented role in pharmaceutical quality control, and essential safety and handling procedures for laboratory and industrial settings.
Introduction: The Strategic Importance of N-Alkylated Aminophenols
In the landscape of drug discovery and development, the N-alkylated aminophenol scaffold is of profound importance. These molecules are integral components in the synthesis of numerous therapeutics, particularly those targeting the central nervous system. A prominent example is the use of the related compound, 3-[1-(Dimethylamino)ethyl]phenol, which is a key precursor in the manufacture of Rivastigmine, a leading cholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.
This compound (CAS: 14703-69-6) falls within this critical class of intermediates. It is structurally related to vital APIs and is specifically documented as a process impurity and reference standard for Neostigmine, another cholinesterase inhibitor used to treat myasthenia gravis.[1][2] The ability to synthesize, purify, and characterize this molecule is therefore not merely an academic exercise; it is a crucial requirement for ensuring the quality, safety, and efficacy of established medicines. This guide serves as a technical resource for researchers and process chemists, providing the foundational knowledge required to effectively utilize this compound in a development pipeline.
Core Molecular Profile of this compound
A precise understanding of a molecule's identity and physicochemical properties is the bedrock of its application in synthesis and analysis. This section details the fundamental characteristics of this compound.
Chemical Identity and Structure
The structure of this compound features a methylamino group (-NHCH₃) and a hydroxyl group (-OH) in a meta (1,3) substitution pattern on a benzene ring.
Caption: Chemical Structure of this compound.
Physicochemical Properties
While comprehensive experimental data for this compound is not widely published, its key identifiers and computed properties are well-established. For comparative context, properties of the parent compound (3-Aminophenol) and the dimethylated analogue (3-(Dimethylamino)phenol) are also provided.
| Property | This compound | 3-Aminophenol (Parent) | 3-(Dimethylamino)phenol (Analogue) |
| CAS Number | 14703-69-6[1][3] | 591-27-5 | 99-07-0[4] |
| Molecular Formula | C₇H₉NO[1][5] | C₆H₇NO | C₈H₁₁NO[4] |
| Molecular Weight | 123.15 g/mol [5] | 109.13 g/mol | 137.18 g/mol [4] |
| IUPAC Name | This compound[5] | 3-Aminophenol | 3-(Dimethylamino)phenol[6] |
| Melting Point | Data not available | 120-124 °C | 82-84 °C[6] |
| Boiling Point | Data not available | 164 °C (at 11 mmHg) | 265-268 °C[6] |
| pKa (Phenolic) | ~9.9 (Predicted) | 9.82 | ~10.0 (Predicted) |
| pKa (Amine) | ~4.5 (Predicted) | 4.37 | ~4.7 (Predicted) |
| Appearance | Solid (form not specified) | White crystalline solid | Gray to brown crystals[6][7] |
Note: Predicted values are based on computational models and should be used as estimates pending experimental verification.
Synthesis and Purification Protocol
The synthesis of this compound requires a strategy that selectively methylates the nitrogen atom without affecting the phenolic hydroxyl group or leading to over-alkylation. Direct alkylation with hazardous reagents like dimethyl sulfate often yields mixtures and poses significant safety risks.[8] A superior and more controlled approach is reductive amination , which proceeds in high yield with excellent selectivity.
Causality of the Reductive Amination Approach
This method is chosen for three primary reasons:
-
Selectivity: The reaction proceeds via the formation of an iminium ion intermediate from 3-aminophenol and formaldehyde. This intermediate is highly susceptible to reduction, favoring N-alkylation over O-alkylation. The conditions are mild enough to prevent reaction at the phenolic hydroxyl.
-
Stoichiometric Control: By using one molar equivalent of formaldehyde, the reaction is biased toward mono-methylation, minimizing the formation of the dimethylamino byproduct.
-
Safety and Scalability: This protocol avoids highly toxic and carcinogenic alkylating agents. The reagents—formaldehyde and sodium borohydride—are common, well-understood, and manageable on both lab and pilot plant scales.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis starting from 3-aminophenol.
Materials:
-
3-Aminophenol (1.0 eq)
-
Formaldehyde (37% solution in water, 1.05 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in methanol (~10 mL per gram of aminophenol). Cool the flask to 0 °C in an ice bath.
-
Iminium Formation: While stirring at 0 °C, slowly add formaldehyde solution (1.05 eq) dropwise over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction progress can be monitored by TLC to observe the consumption of the starting material.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water (~2 mL). Add this NaBH₄ solution dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Acidification & Wash: To the remaining aqueous residue, add ethyl acetate. Cool the mixture in an ice bath and slowly add 2M HCl to adjust the pH to ~2. This step protonates any unreacted starting material and byproducts, making them water-soluble. Separate the layers and discard the aqueous phase.
-
Basification & Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). This deprotonates the product, making it soluble in the organic phase. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Chemical Synthesis
The primary value of this compound lies in its utility as a specialized building block and an analytical standard.
Role as a Key Building Block and Reference Standard
As a bifunctional molecule, this compound can undergo selective reactions at either the amine or the phenol.
-
N-Acylation/Alkylation: The secondary amine can be further functionalized to build more complex molecular architectures.
-
O-Alkylation/Esterification: The phenolic hydroxyl can be converted into an ether or ester, a common step in modifying the pharmacokinetic properties of a drug candidate.
Its most concrete application is in the context of Neostigmine manufacturing . As a known impurity, reference standards of this compound are required by quality control laboratories to develop and validate analytical methods (e.g., HPLC) to ensure that batches of the final API meet the stringent purity requirements set by regulatory bodies like the FDA and EMA.[1][2] The presence of such impurities above a certain threshold can impact the drug's safety and efficacy.
Logical Application Pathway
Caption: Dual roles of this compound in pharma.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
Hazard Identification and GHS Classification
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Source: PubChem CID 10820513 |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to vigorous and exothermic reactions.
Conclusion
This compound, with the molecular formula C₇H₉NO, is more than a simple chemical. It is a strategically important intermediate whose precise molecular weight and structure are foundational to its role in the pharmaceutical industry. While its physicochemical data requires further experimental validation, its identity and hazards are well-defined. The proposed synthesis via reductive amination offers a safe, selective, and scalable method for its production. Its primary application as a reference standard in the quality control of Neostigmine underscores its importance in ensuring patient safety. For researchers and drug development professionals, a thorough understanding of this molecule's properties and synthesis is a key enabler for advancing the development of new and existing therapies.
References
- Qingdao Lilai Fine Chem Co Ltd. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN102381993A.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7421, 3-(Dimethylamino)phenol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis.
- Bladaina. (n.d.). Exploring 3-[1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate.
- Cheméo. (n.d.). Chemical Properties of Phenol, 3-(dimethylamino)- (CAS 99-07-0).
- ResearchGate. (n.d.). Formation of 3-Aminophenols from Cyclohexane-1,3-diones.
- Qingdao Lilai Fine Chemical Co Ltd. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN102381993A.
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- National Institute of Standards and Technology. (n.d.). Phenol, 3-(dimethylamino)-. NIST Chemistry WebBook.
- Eastman Kodak Co. (1943). Preparation of n-monomethyl-p-aminophenol. US2315922A.
- SynZeal. (n.d.). Neostigmine Impurities.
- Crompton Corp. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. US20030073848A1.
- Veeprho. (n.d.). This compound | CAS 14703-69-6.
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A Comprehensive Technical Guide to 3-(Methylamino)phenol: From SMILES Notation to Synthetic Applications
Introduction: Unveiling the Potential of a Versatile Phenolic Amine
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 3-(Methylamino)phenol, a disubstituted aromatic compound, represents a key intermediate whose structural features—a nucleophilic secondary amine and a reactive phenolic hydroxyl group at the meta position—offer a versatile scaffold for chemical elaboration. This guide provides an in-depth exploration of this compound, from its fundamental chemical representation to its synthesis, characterization, and applications in drug discovery. As researchers and drug development professionals, a thorough understanding of this molecule's properties and handling is crucial for its effective utilization in the synthesis of complex, biologically active compounds.[1]
Chemical Identity and SMILES Notation
A foundational aspect of modern chemical informatics is the representation of molecular structures in a machine-readable format. The Simplified Molecular-Input Line-Entry System (SMILES) provides a concise and unambiguous method for describing chemical structures.
The canonical SMILES notation for this compound is: CNC1=CC(O)=CC=C1 [2]
This notation elegantly captures the connectivity of the molecule: a methyl group (C) attached to a nitrogen atom (N), which is in turn bonded to a benzene ring (c1...c1). The hydroxyl group (O) is located at the third position (meta) relative to the methylamino group.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 14703-69-6 | [2][3] |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage | 2-8°C, Refrigerator | [3] |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [2] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound typically involves the selective N-methylation of 3-aminophenol. This transformation requires careful control to prevent side reactions, such as O-methylation or over-methylation to the tertiary amine.
Synthetic Pathway: Selective N-Methylation
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, a plausible and effective method is the selective mono-N-methylation of 3-aminophenol. This can be achieved using various methylating agents under controlled conditions. The use of methanol as a methylating reagent over a heterogeneous nickel catalyst has been shown to be effective for the selective mono-N-methylation of various amines.[4][5] This approach is favored for its sustainability and reduced risk of over-methylation compared to more aggressive reagents like dimethyl sulfate.[6]
The logical workflow for such a synthesis is depicted below:
Caption: A plausible workflow for the synthesis of this compound.
Experimental Protocol: A Representative Procedure
The following is a representative, though not directly cited, protocol based on established chemical principles for selective N-methylation:
-
Reaction Setup: In a high-pressure reactor, combine 3-aminophenol, a suitable heterogeneous nickel catalyst, and methanol as both the solvent and methylating agent.
-
Reaction Conditions: Seal the reactor and heat to a temperature typically in the range of 160-180°C under a nitrogen atmosphere.[4] The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst. The filtrate, containing the crude product, is then concentrated under reduced pressure to remove the excess methanol.
-
Purification: The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: This technique involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility, and then allowing it to cool slowly, leading to the formation of pure crystals.[7][8][9]
-
Column Chromatography: For more challenging purifications, flash column chromatography using a silica gel stationary phase is effective. Due to the basic nature of the amine, it is often beneficial to add a small amount of a competing amine, such as triethylamine, to the mobile phase to prevent peak tailing and improve separation.[10]
-
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is typically employed.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale and Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | A standard choice for the separation of moderately polar aromatic compounds.[11] |
| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., phosphoric acid or triethylamine) | The organic modifier and its gradient control the retention time, while the pH modifier improves peak shape for the ionizable amine and phenol groups.[12] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 274 nm or 280 nm | Phenolic compounds exhibit strong UV absorbance at these wavelengths.[13][14] |
| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both identification and purity assessment, providing information on the molecular weight and fragmentation pattern of the analyte.
Table 3: Typical GC-MS Parameters
| Parameter | Condition | Rationale and Reference |
| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of organic compounds.[15] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Injection Mode | Split/Splitless | The choice depends on the sample concentration. |
| Temperature Program | A gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) | Optimizes the separation of the analyte from any impurities.[5] |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of a methyl group, a hydrogen atom, or cleavage of the aromatic ring. Aromatic alcohols often exhibit a prominent molecular ion peak.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and connectivity of the atoms in the molecule.
-
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the N-H proton, the O-H proton, and the N-methyl protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbon, and the carbons attached to the nitrogen and oxygen atoms. The chemical shifts of these carbons are indicative of their electronic environment.[15][17][18]
The following diagram illustrates a typical analytical workflow for the characterization of this compound:
Caption: An integrated analytical workflow for quality control of this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, making it a versatile starting material in medicinal chemistry. Phenol derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1]
While specific, high-profile drugs directly synthesized from this compound are not prominently featured in the readily available literature, its structural motif is present in various bioactive compounds. Its utility lies in its ability to introduce a meta-substituted phenol, a common feature in molecules designed to interact with biological targets. For instance, related aminophenol structures are key intermediates in the synthesis of drugs like Tapentadol, a centrally-acting analgesic.[19]
The strategic importance of such building blocks is to enable the rapid and efficient synthesis of compound libraries for screening and lead optimization in drug discovery programs. The ability to functionalize both the amino and hydroxyl groups of this compound independently provides a powerful tool for exploring structure-activity relationships.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in pharmaceutical and chemical synthesis. A comprehensive understanding of its chemical identity, particularly its SMILES notation, is fundamental for its use in modern research and development. The synthetic routes, while requiring careful control to ensure selectivity, are based on well-established chemical principles. Furthermore, a robust analytical workflow is essential to guarantee the quality and purity of this compound for its intended applications. As the demand for novel and effective therapeutics continues to grow, the role of versatile building blocks like this compound in enabling the synthesis of complex bioactive molecules will remain of critical importance.
References
- Google Patents. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof.
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- Patsnap. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka.
- Formation of 3-Aminophenols from Cyclohexane-1,3-diones.
- SIELC Technologies. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column.
- SynThink Research Chemicals. 3-(methyl amino)phenol | 14703-69-6.
- ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide.
- Google Patents. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
- Recrystallization and Crystallization.
- Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- Google Patents. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
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- CRYSTALLIZATION.
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- ResearchGate. A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. (2025).
- Scirp.org. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
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- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023).
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- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
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- YouTube. GCMS 3 Fragmentation Patterns. (2020).
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An In-depth Technical Guide to 3-(Methylamino)phenol for Scientific Professionals
Forward
In the landscape of pharmaceutical development and fine chemical synthesis, a deep understanding of key building blocks is paramount. 3-(Methylamino)phenol, with its unique combination of a phenolic hydroxyl group and a secondary aromatic amine, presents a versatile scaffold for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's properties, synthesis, and applications, grounded in scientific literature and practical laboratory considerations.
Core Molecular Attributes of this compound
This compound, identified by the CAS number 14703-69-6, is an organic compound with the molecular formula C₇H₉NO.[1][2] Its structure consists of a phenol ring substituted with a methylamino group at the meta-position.
Table 1: Fundamental Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14703-69-6 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| InChI | InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 | [1] |
| SMILES | CNC1=CC(=CC=C1)O | [1] |
Physicochemical Properties: A Detailed Analysis
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and for the development of analytical methods.
Physical Properties
This compound is typically encountered as a solid or oil, with its appearance described as a dark beige to dark brown substance.[3] While one source indicates that a specific melting point is not available, its N,N-dimethylated analog has a melting point of 82-84 °C, suggesting that this compound would also be a solid at room temperature. A definitive experimental melting point for this compound is a critical piece of data for its full characterization. The compound exhibits a boiling point of 169.5 °C at a reduced pressure of 12 Torr.[2][3] It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3]
Table 2: Key Physical Properties
| Property | Value | Source |
| Physical Form | Solid or Oil | [3] |
| Appearance | Dark Beige to Dark Brown | [3] |
| Boiling Point | 169.5 °C (at 12 Torr) | [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Chemical and Acid-Base Properties
The chemical nature of this compound is dictated by the interplay of its phenolic hydroxyl group and the secondary aromatic amine. The phenolic group imparts weak acidity, while the methylamino group provides basic properties. The predicted pKa for the phenolic proton is approximately 10.13, which is a crucial parameter for designing reaction conditions, particularly for O-alkylation or O-acylation reactions.[3]
Synthesis of this compound: A Preparative Overview
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common strategy involves the selective N-methylation of 3-aminophenol.
Synthesis from 3-Aminophenol
Caption: Synthetic route from 3-aminophenol.
Chemical Reactivity and Derivatization
The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a range of O-alkylation and O-acylation reactions to introduce various functional groups.
Reactions at the Methylamino Group
The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can undergo further alkylation, acylation, and reactions with electrophiles.
Electrophilic Aromatic Substitution
The hydroxyl and methylamino groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. This directs incoming electrophiles to the positions ortho and para to these substituents, allowing for the introduction of a wide range of functionalities onto the aromatic ring.
Caption: Reactivity sites of this compound.
Role in Pharmaceutical Development
While its N,N-dimethylated analog, 3-(dimethylamino)phenol, is a well-documented key intermediate in the synthesis of the Alzheimer's drug Rivastigmine, the direct role of this compound in pharmaceutical manufacturing is less explicitly detailed in readily available literature.[4][5][6] However, as a closely related structure, it holds significant potential as an intermediate for the synthesis of various pharmaceutical compounds and is listed as an impurity of Neostigmine bromide.[3] Further investigation into patent literature and process chemistry would be necessary to fully elucidate its specific applications in drug development.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions are essential when handling this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.[3]
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound.
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.
Sample Preparation for Infrared (IR) Spectroscopy
Objective: To prepare a solid sample for analysis by FT-IR spectroscopy.
Methodology (Thin Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Using a pipette, place a drop or two of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To prepare a sample for analysis by ¹H and ¹³C NMR spectroscopy.
Methodology:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample.
-
Transfer the solution to a clean, dry NMR tube using a Pasteur pipette, filtering through a small plug of glass wool if any solid particles are present.
-
Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.
Spectral Data Analysis (Representative)
While experimental spectra for this compound are not widely published, a general interpretation based on its structure can be provided.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic protons would appear in the range of 6.0-7.5 ppm, with splitting patterns indicative of the meta-substitution. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent. The N-methyl protons would be a singlet at around 2.8 ppm.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the hydroxyl group would be the most downfield aromatic carbon. The methyl carbon would appear upfield. PubChem does provide access to a predicted ¹³C NMR spectrum.[1]
-
IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹, an N-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for the aromatic ring and the methyl group, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) would be expected to show absorption maxima characteristic of a substituted phenol.
Conclusion
This compound is a valuable chemical intermediate with a rich chemistry stemming from its bifunctional nature. While some of its physical properties and specific applications require further detailed investigation, this guide provides a solid foundation for its understanding and use in a research and development setting. Adherence to proper handling procedures is crucial to ensure safety and maintain the integrity of the compound. As the demand for novel pharmaceuticals continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
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The Solubility Profile of 3-(Methylamino)phenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of 3-(Methylamino)phenol and its Solubility
This compound, a substituted phenol derivative, is a molecule of significant interest in various chemical and pharmaceutical domains. Its structural features, combining a hydroxyl group and a secondary amine on an aromatic ring, impart a unique combination of chemical properties that make it a valuable intermediate in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a critical physicochemical parameter that governs its behavior in various stages of research, development, and manufacturing. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of the solubility of this compound in different solvent systems is paramount for scientists and researchers.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound. This guide will delve into the theoretical aspects influencing its solubility, present available solubility data, and provide a detailed, field-proven experimental protocol for its determination.
Physicochemical Properties Influencing Solubility
The solubility of this compound is dictated by its molecular structure, specifically the interplay of its polar and non-polar functionalities.
-
Polar Nature: The presence of the hydroxyl (-OH) and methylamino (-NHCH₃) groups allows for hydrogen bonding with polar solvents. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms on these groups can act as hydrogen bond donors. This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents like water and alcohols.
-
Aromatic Ring: The benzene ring constitutes the non-polar part of the molecule. This hydrophobic character influences its solubility in non-polar solvents. The overall solubility in a given solvent is a balance between the hydrophilic nature of the polar groups and the hydrophobic nature of the aromatic ring.
-
Ionization: As a phenol and an amine, this compound is an amphoteric compound, meaning it can act as both a weak acid and a weak base. The phenolic hydroxyl group is weakly acidic, while the methylamino group is weakly basic. Consequently, the solubility of this compound is highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, forming a more water-soluble salt. Conversely, in basic solutions, the phenolic proton can be abstracted, also leading to the formation of a more soluble phenoxide salt.
Solubility Data of this compound and Related Compounds
For its close analog, 3-(Dimethylamino)phenol, it is reported to be slightly soluble in water[1]. Another related compound, 4-aminophenol, is slightly soluble in cold water and soluble in hot water, ethanol, and diethyl ether[2]. N-methylaniline, which shares the methylamino-benzene moiety, is practically insoluble in water but soluble in ethanol, ether, and chloroform[3][4].
A comprehensive study on the solubility of 3-aminophenol in various solvents provides valuable insights[5]. The solubility was found to be highest in polar aprotic solvents like tetrahydrofuran (THF) and 1,4-dioxane, followed by acetonitrile and various esters. The lowest solubility was observed in non-polar solvents like benzene[5]. The solubility also showed a positive correlation with temperature in all tested solvents[5].
The following table summarizes the mole fraction solubility (x₁) of 3-aminophenol in several common solvents at different temperatures, which can serve as a useful reference for estimating the solubility of this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 3-Aminophenol |
| Tetrahydrofuran (THF) | 283.15 | 0.2258 |
| 303.15 | 0.2982 | |
| 323.15 | 0.3700 | |
| 1,4-Dioxane | 283.15 | 0.1985 |
| 303.15 | 0.2731 | |
| 323.15 | 0.3477 | |
| Acetonitrile | 283.15 | 0.1135 |
| 303.15 | 0.1589 | |
| 323.15 | 0.2143 | |
| Ethyl Acetate | 283.15 | 0.0482 |
| 303.15 | 0.0715 | |
| 323.15 | 0.1008 | |
| Water (in 1,4-Dioxane mixture) | - | Exhibits cosolvency |
| Benzene | 288.15 | 0.0005505 |
Data extracted from the Journal of Chemical & Engineering Data[5]. It is important to note that this data is for 3-aminophenol and should be used as an estimation for this compound.
Experimental Determination of Solubility: The Shake-Flask Method
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.
Causality Behind Experimental Choices
The core principle of the shake-flask method is to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated solution. This is accomplished by agitating an excess amount of the solid compound in the solvent for a sufficient period, allowing the dissolution process to reach a steady state. The subsequent separation of the solid and liquid phases, followed by the quantification of the dissolved compound in the supernatant, provides the equilibrium solubility value. The choice of an excess of the solid ensures that the solution becomes saturated. The extended agitation period is crucial to overcome any kinetic barriers to dissolution and to ensure that true equilibrium is reached. Temperature control is critical as solubility is highly temperature-dependent.
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Materials:
-
Ensure the this compound to be tested is of high purity.
-
Use high-purity grade solvents.
-
Prepare a series of clean, dry, and sealable flasks (e.g., glass vials with PTFE-lined caps).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to each flask. The excess should be sufficient to ensure that a solid phase remains at the end of the experiment, confirming saturation. A visual excess is typically sufficient.
-
Accurately add a known volume or mass of the desired solvent to each flask.
-
-
Equilibration:
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath (e.g., set to 25 °C or 37 °C, depending on the desired experimental conditions).
-
Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the settled solid.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Trustworthiness and Self-Validation of the Protocol
The described shake-flask protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:
-
Confirmation of Saturation: The presence of excess undissolved solid at the end of the experiment provides a visual confirmation that the solution is saturated.
-
Equilibrium Verification: A time-to-equilibrium study, where solubility is measured at multiple time points until a constant value is obtained, validates that the system has reached thermodynamic equilibrium.
-
Use of a Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A validated HPLC or LC-MS method with a well-defined linear range, accuracy, and precision is essential.
-
Replicate Experiments: Performing the experiment in replicate (e.g., in triplicate) and assessing the variability of the results provides a measure of the precision of the method.
Conclusion
A comprehensive understanding of the solubility of this compound is a cornerstone for its effective application in research and development. While specific quantitative data for this compound is sparse, the solubility behavior of its close analog, 3-aminophenol, provides a valuable predictive framework. For definitive data, the robust and reliable shake-flask method, as detailed in this guide, is the recommended approach. By following this protocol with careful attention to detail and incorporating the principles of self-validation, researchers can generate accurate and trustworthy solubility data, enabling informed decisions in synthesis, purification, and formulation development.
References
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Reactivity and Synthetic Utility of the Phenolic Hydroxyl Group in 3-(Methylamino)phenol
An In-depth Technical Guide:
Abstract
3-(Methylamino)phenol is a bifunctional aromatic compound possessing both a phenolic hydroxyl group and a secondary methylamino group. This unique meta-substitution pattern establishes a complex reactivity profile that is of significant interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The interplay between the two functional groups governs the molecule's electronic landscape, acidity, and nucleophilicity. This guide provides a comprehensive technical analysis of the phenolic hydroxyl group's reactivity. It delves into the mechanistic underpinnings of its key transformations—O-alkylation and O-acylation—and addresses the critical challenge of achieving chemoselectivity over the competing N-reactivity of the methylamino group. Detailed experimental protocols, mechanistic diagrams, and strategic insights are presented to equip researchers with the foundational knowledge required to effectively utilize this compound as a versatile synthetic intermediate.
Molecular Architecture and Electronic Landscape
The chemical behavior of this compound is dictated by the electronic contributions of its two functional groups. Both the hydroxyl (-OH) and the methylamino (-NHCH₃) groups are powerful electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.
-
Electron-Donating Effects: Through resonance, the lone pairs of electrons on the oxygen and nitrogen atoms are delocalized into the benzene ring, increasing its electron density. This effect is more pronounced for the amino group than for the hydroxyl group.
-
Directing Effects: As potent activating groups, both substituents are ortho, para-directors for electrophilic aromatic substitution.[1][2][3] Because they are positioned meta to one another, their directing effects are additive and strongly activate the C2, C4, and C6 positions of the ring. This makes the molecule highly susceptible to electrophilic attack at these sites, often under mild conditions.[2][4]
This enhanced electron density not only activates the ring but also influences the properties of the hydroxyl group itself, increasing the nucleophilicity of the corresponding phenoxide ion compared to that of an unsubstituted phenol.
Acidity and Phenoxide Formation
The reactivity of the phenolic hydroxyl group is fundamentally linked to its acidity and its ability to form a potent nucleophile upon deprotonation.
2.1 Acidity (pKa) Phenols are weak acids.[5][6] The presence of the electron-donating methylamino group at the meta position slightly decreases the acidity of the phenolic proton (resulting in a slightly higher pKa) compared to unsubstituted phenol (pKa ≈ 10). This is because the EDG destabilizes the negative charge of the conjugate base (phenoxide) to a small degree. However, the hydroxyl group remains sufficiently acidic to be readily deprotonated by common bases such as alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃).
2.2 Generation of the Phenoxide Nucleophile The deprotonation of the phenolic hydroxyl group creates the 3-(methylamino)phenoxide ion. This step is critical as it converts the weakly nucleophilic oxygen of the phenol into a much stronger, anionic nucleophile, which is the primary reactive species for the key transformations discussed below.[7][8]
Caption: Deprotonation of this compound to form the nucleophilic phenoxide ion.
Key Synthetic Transformations of the Hydroxyl Group
The 3-(methylamino)phenoxide ion is a versatile nucleophile that readily participates in substitution reactions, most notably ether and ester formation.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[9][10] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[11]
Mechanism:
-
Deprotonation: this compound is treated with a strong base (e.g., NaH, NaOH, K₂CO₃) to quantitatively generate the 3-(methylamino)phenoxide ion.
-
Nucleophilic Attack: The highly nucleophilic phenoxide oxygen attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group in a single, concerted step.[8][11]
Caption: Mechanism of the Williamson Ether Synthesis.
Field-Proven Protocol: Synthesis of 3-(Methoxymethylamino)anisole
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.23 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF). The use of a polar aprotic solvent like DMF accelerates Sₙ2 reactions.[9]
-
Reagent Addition: Add methyl iodide (0.75 mL, 12 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ether.
Causality Behind Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is less harsh than sodium hydride, reducing potential side reactions.
-
Alkylating Agent: A primary alkyl halide (methyl iodide) is used to maximize the yield of the Sₙ2 product and prevent the competing E2 elimination pathway that is common with secondary and tertiary halides.[10][11]
O-Acylation: Schotten-Baumann Reaction
The Schotten-Baumann reaction is an effective method for synthesizing esters from phenols and acyl chlorides or anhydrides under basic conditions.[7][12]
Mechanism:
-
Phenoxide Formation: An aqueous base, typically sodium hydroxide, deprotonates the phenol to form the highly reactive phenoxide ion.[7][13]
-
Nucleophilic Acyl Substitution: The phenoxide attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Intermediate Collapse: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion to yield the final ester product.[7][14] The base also serves to neutralize the HCl byproduct, driving the equilibrium towards the product.[15]
Caption: Mechanism of the Schotten-Baumann Reaction.
Field-Proven Protocol: Synthesis of 3-(Methylamino)phenyl Acetate
-
Setup: In a 250 mL flask, dissolve this compound (1.23 g, 10 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.
-
Reagent Addition: While stirring vigorously, add acetyl chloride (0.85 mL, 12 mmol) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously for 30 minutes. A solid precipitate of the ester product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water to remove any unreacted starting material and salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.
Causality Behind Choices:
-
Biphasic System: The reaction is often run in a two-phase system (water and an organic solvent for the acyl chloride) or in an aqueous base where the acyl chloride is added slowly. The base continuously generates the phenoxide in the aqueous phase, which then reacts.
-
Excess Base: The base is essential not only to catalyze the reaction but also to neutralize the hydrochloric acid formed, preventing it from protonating the starting amine or the product.[7][15]
The Chemoselectivity Challenge: O- vs. N-Reactivity
A primary consideration when working with this compound is the competing nucleophilicity of the secondary amine and the phenolic hydroxyl group. In general, the nitrogen atom of an amine is more nucleophilic than the oxygen atom of a corresponding alcohol or phenol.[16] Therefore, direct alkylation or acylation often leads to a mixture of products or favors N-substitution. Achieving selective O-functionalization requires a deliberate synthetic strategy.
| Parameter | Favors O-Substitution | Favors N-Substitution | Rationale |
| pH / Base | Strong base (e.g., NaH, K₂CO₃) | Weak or no base | A strong base fully deprotonates the phenol to the highly nucleophilic phenoxide, which can outcompete the neutral amine. |
| Protecting Group | Amine protected (e.g., as imine, carbamate) | Hydroxyl unprotected | Protecting the more nucleophilic amine allows the reaction to occur exclusively at the hydroxyl site.[17][18] |
| Catalyst System | Copper-based catalysts (for arylation) | Palladium-based catalysts (for arylation) | Specific transition metal catalysts can exhibit high selectivity for one heteroatom over the other.[19] |
Workflow for Selective O-Alkylation via Amine Protection The most reliable method for ensuring exclusive O-alkylation is to temporarily protect the more reactive amino group.
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The Versatile Cornerstone: A Technical Guide to 3-(Methylamino)phenol in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis, certain molecular frameworks consistently emerge as pivotal starting points for the construction of complex, high-value molecules. 3-(Methylamino)phenol, a bifunctional aromatic compound, represents one such privileged scaffold. Possessing both a nucleophilic secondary amine and a reactive phenolic hydroxyl group on a meta-substituted benzene ring, it offers synthetic chemists a versatile handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the chemical reactivity of this compound and its strategic application as a building block, with a particular focus on its role in the synthesis of pharmacologically active agents.
Core Physicochemical and Safety Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization in any synthetic endeavor.
| Property | Value | Reference |
| CAS Number | 14703-69-6 | [1][2] |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |
| Melting Point | Data not available for this compound, but 3-(dimethylamino)phenol melts at 82-84 °C.[3] | |
| Solubility | Soluble in organic solvents and inorganic acids.[4] | |
| Hazard Summary | Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.
The Duality of Reactivity: Navigating Synthetic Pathways
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the secondary amine and the phenolic hydroxyl group. The strategic manipulation of these sites allows for the regioselective construction of more complex architectures.
N-Functionalization: A Gateway to Diverse Amine Chemistry
The secondary amine in this compound is a potent nucleophile, readily participating in a variety of nitrogen-centered reactions.
N-alkylation and N-acylation are fundamental transformations for expanding the molecular framework. The nitrogen atom's higher nucleophilicity compared to the phenolic oxygen often allows for selective N-functionalization under appropriate conditions.[5]
Diagram: N-Functionalization Pathways
Caption: Electrophilic substitution on the activated ring of this compound.
Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be performed, although careful control of reaction conditions is necessary to avoid polysubstitution and side reactions due to the high reactivity of the phenol ring.
[6]### Strategic Application in the Synthesis of Rivastigmine
The synthesis of Rivastigmine provides a compelling case study illustrating the strategic use of a 3-aminophenol derivative as a key building block. While Rivastigmine itself is derived from 3-(1-(dimethylamino)ethyl)phenol, the underlying principles of functional group manipulation are directly relevant to this compound.
A common synthetic route to the crucial intermediate, 3-(1-(dimethylamino)ethyl)phenol, involves the reductive amination of 3-hydroxyacetophenone.
[7][8]*** Experimental Protocol: Synthesis of (S)-3-[1-(dimethylamino)ethyl]phenol
[7]1. Imine Formation: React 3-hydroxyacetophenone with an aqueous solution of methylamine to form the corresponding imine. 2. Reduction: Reduce the imine in situ to yield 3-[1-(methylamino)ethyl]phenol. 3. Resolution: Perform a chiral resolution of the racemic mixture to obtain the desired (S)-enantiomer, (S)-3-[1-(methylamino)ethyl]phenol. 4. N-Methylation: Further methylate the secondary amine using a reagent such as formaldehyde in the presence of a reducing agent to obtain (S)-3-[1-(dimethylamino)ethyl]phenol.
Note: This multi-step process highlights the sequential functionalization of the molecule to achieve the desired stereochemistry and substitution pattern.
Conclusion: A Building Block of Enduring Importance
This compound and its closely related derivatives are indispensable tools in the arsenal of the modern synthetic chemist. The compound's bifunctionality, coupled with the activating nature of its substituents, provides a rich platform for the construction of complex molecular architectures. As demonstrated by its application in the synthesis of pharmaceuticals like Rivastigmine, a deep understanding of its reactivity and strategic manipulation of its functional groups enables the efficient and elegant synthesis of molecules with profound biological activity. The continued exploration of new reactions and applications of this versatile building block will undoubtedly lead to further innovations in drug discovery and materials science.
References
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- Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs - Journal of Emerging Investigators. (2022, August 22).
- 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- CN104151176A - Chiral intermediate of rivastigmine, and preparation method thereof - Google Patents. (n.d.).
- This compound | C7H9NO | CID 10820513 - PubChem - NIH. (n.d.).
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- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (2013, August 15).
- Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020, August 26).
- Sulphonation of phenol. (n.d.).
- Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016, April 13).
- Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.).
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The Strategic Utility of 3-(Methylamino)phenol in the Synthesis of Cholinesterase Inhibitors: A Technical Guide for Pharmaceutical Researchers
Introduction: Unveiling the Potential of a Versatile Phenolic Amine
In the landscape of pharmaceutical research, particularly in the pursuit of effective treatments for neurodegenerative diseases, the identification and utilization of versatile chemical scaffolds are of paramount importance. 3-(Methylamino)phenol, a seemingly simple aromatic compound, emerges as a molecule of significant strategic value. Its unique combination of a nucleophilic secondary amine and a reactive phenolic hydroxyl group, positioned meta to each other on a benzene ring, renders it a highly adaptable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, with a primary focus on its role as a key precursor in the synthesis of cholinesterase inhibitors, a critical class of drugs for the management of Alzheimer's disease. We will delve into the synthetic pathways leveraging this scaffold, the pharmacological rationale behind its use, and the experimental protocols necessary for its application in a research setting.
Chemical Profile and Significance
This compound (CAS No: 14703-69-6) is an organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol [1]. The presence of both an electron-donating hydroxyl group and a methylamino group influences the reactivity of the aromatic ring, making it amenable to various chemical transformations. Its structural analog, 3-(dimethylamino)phenol, is a well-established intermediate in the synthesis of several pharmaceutical compounds[2][3][4]. However, the mono-methylated form, this compound, offers a distinct advantage: the secondary amine provides a reactive site for further functionalization, such as the introduction of diverse substituents or the formation of heterocyclic systems. This inherent reactivity is central to its utility in constructing libraries of compounds for structure-activity relationship (SAR) studies.
Synthetic Applications: A Gateway to Cholinesterase Inhibitors
The most prominent application of the this compound scaffold in pharmaceutical research is in the synthesis of cholinesterase inhibitors, exemplified by the therapeutic agent Rivastigmine. While the direct precursor to Rivastigmine is its N,N-dimethylated analog, 3-[1-(dimethylamino)ethyl]phenol, a documented synthetic route highlights the crucial role of the mono-methylated intermediate, 3-[1-(methylamino)ethyl]phenol[3].
From 3-Aminophenol to the Core Scaffold: A General Synthetic Approach
The synthesis of this compound derivatives can be conceptualized as a multi-step process starting from readily available precursors. A common starting material is 3-aminophenol, which can be prepared through the reduction of 3-nitrophenol or via the caustic fusion of 3-aminobenzenesulfonic acid[5]. Another route involves the reaction of resorcinol with ammonium hydroxide[5].
Step-by-Step Synthesis of a this compound Derivative:
A plausible synthetic route to obtain the core this compound scaffold for further elaboration is as follows:
-
Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of a starting phenol derivative (e.g., m-hydroxyacetophenone) is often protected.
-
Reductive Amination: The protected ketone can then undergo reductive amination with methylamine to introduce the methylamino group.
-
Deprotection: Removal of the protecting group reveals the phenolic hydroxyl, yielding the desired this compound derivative.
The Eschweiler-Clarke Reaction: A Key N-Methylation Step
A pivotal transformation in the synthesis of Rivastigmine's precursor is the Eschweiler-Clarke reaction. This reaction facilitates the methylation of a primary or secondary amine to a tertiary amine using formic acid and formaldehyde[6][7][8][9][10]. In the context of our topic, 3-[1-(methylamino)ethyl]phenol can be efficiently converted to 3-[1-(dimethylamino)ethyl]phenol.
Experimental Protocol: Eschweiler-Clarke Methylation of 3-[1-(methylamino)ethyl]phenol [3]
-
Reaction Setup: In a suitable reaction flask, combine 3-[1-(methylamino)ethyl]phenol (1.0 equivalent), formaldehyde (35-40% aqueous solution, excess), and formic acid (excess).
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
Neutralization and Extraction: Add water to the residue and adjust the pH to 8-9 using a base such as sodium hydroxide solution. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude 3-[1-(dimethylamino)ethyl]phenol. Further purification can be achieved by crystallization or column chromatography.
Pharmacological Profile: Targeting Cholinesterases in Alzheimer's Disease
The primary therapeutic target for compounds derived from the this compound scaffold is the enzyme acetylcholinesterase (AChE). In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine, which is crucial for cognitive functions. Cholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission[11][12][13].
Mechanism of Action: The Carbamate Connection
Rivastigmine and its analogs are pseudo-irreversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[14]. The therapeutic efficacy of these compounds stems from the carbamate moiety, which is introduced by acylating the phenolic hydroxyl group of the 3-aminophenol derivative. This carbamate group is transferred to the serine residue in the active site of the cholinesterase enzyme, leading to a carbamylated, and thus inactivated, enzyme. The subsequent hydrolysis of the carbamylated enzyme is significantly slower than the hydrolysis of acetylcholine, resulting in prolonged inhibition.
Structure-Activity Relationship (SAR) Insights
The 3-aminophenol core is critical for the activity of this class of inhibitors. SAR studies on Rivastigmine and its analogs have revealed several key insights:
-
The Carbamate Group: The presence and nature of the carbamate are essential for the inhibitory mechanism. Variations in the alkyl substituents on the carbamate nitrogen can influence the potency and selectivity for AChE versus BChE[15][16].
-
The Amino Group: The tertiary amino group at the benzylic position is crucial for binding to the peripheral anionic site of the cholinesterase enzyme. Its basicity allows for ionic interactions within the enzyme's active site gorge.
-
The Phenolic Linkage: The ester linkage of the carbamate to the phenol is the point of enzymatic cleavage and subsequent carbamoylation of the enzyme.
Quantitative Analysis of Inhibitory Potency
The efficacy of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | ~4.15 - 5.5 µM | [14][17] |
| Rivastigmine | Butyrylcholinesterase (BChE) | ~31 - 37 nM | [14][17] |
| Rivastigmine Analog (Compound 12b) | Acetylcholinesterase (AChE) | 0.32 nM | [15] |
| Rivastigmine Analog (Compound 15d) | Butyrylcholinesterase (BChE) | 3.3 nM | [15] |
| Dienyl Sulphonyl Fluoride (A18) | Acetylcholinesterase (AChE) | 0.079 µM | [11] |
| Dienyl Sulphonyl Fluoride (A10) | Butyrylcholinesterase (BChE) | 0.021 µM | [11] |
Experimental Workflow: In Vitro Evaluation of Cholinesterase Inhibition
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring cholinesterase activity and inhibition[2][3][4].
Principle of the Ellman's Assay
The assay utilizes acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.
Step-by-Step Protocol for the Ellman's Assay
Materials:
-
96-well microplate
-
Microplate reader
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Plate Preparation:
-
Blank wells: Add 180 µL of phosphate buffer.
-
Control wells (100% enzyme activity): Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the inhibitor.
-
Test wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the inhibitor solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To each well (except the blank), add 20 µL of ATCI solution and 20 µL of DTNB solution.
-
Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Future Directions and Conclusion
References
- BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. BenchChem.
- BroadPharm. (2022, January 18). Ellman's Assay Protocol. BroadPharm.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol.
- Zhejiang Jingxin Pharmaceutical Co Ltd. (2015). Method for preparing 3-[1-(dimethylamino)ethyl]phenol. CN104987294A.
- Wikipedia. (2023, November 13). 3-Aminophenol. In Wikipedia.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
- Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 43(18), 3455-3466.
- Santos, M. A., et al. (2018). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Molecules, 23(9), 2293.
- Kang, C. G., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2456-2466.
- E. I. Du Pont de Nemours and Company. (1992). Method for the manufacture of 3-aminophenol. WO1992018445A1.
- ResearchGate. (n.d.). The IC 50 values of the compounds 3, 4 and rivastigmine against acetylcholinesterase (AChE).
- E. I. Du Pont de Nemours and Company. (1993). Method for the manufacture of 3-aminophenol. US5202488A.
- Gobbi, S., et al. (2007). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. Il Farmaco, 62(1), 23-31.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Wikipedia. (2023, August 28). Eschweiler–Clarke reaction. In Wikipedia.
- J. L. Cummings. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Expert Review of Neurotherapeutics, 17(5), 455-465.
- YouTube. (2022, May 7). Eschweiler-Clarke Reaction.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- S. Li, et al. (2022). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114769.
- Wikipedia. (2023, October 29). Cholinesterase inhibitor. In Wikipedia.
- Drugs.com. (2023, May 8). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors).
- PubChem. (n.d.). This compound.
- QINGDAO LILAI FINE CHEM CO LTD. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN102381993A.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
- WANQUAN WANTE PHARMACEUTICAL JIANGSU CO., LTD. (2008). Process for preparing 3-(1-dimethylamino- ethyl)phynol. CN101270058B.
- Malawska, B., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. Current Pharmaceutical Design, 19(13), 2348-2364.
- PubChem. (n.d.). This compound.
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Health and safety hazards of 3-(Methylamino)phenol
An In-depth Technical Guide to the Health and Safety Hazards of 3-(Methylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the health and safety hazards associated with this compound (CAS No. 14703-69-6). While specific toxicological data for this compound is limited, this guide synthesizes available information and extrapolates potential hazards based on its chemical structure and data from related aminophenols and the parent compound, phenol. This document is intended for researchers, scientists, and drug development professionals to foster a thorough understanding of the risks and to implement robust safety protocols. The guide covers hazard identification, toxicological assessment, safe handling and storage procedures, emergency response, and environmental considerations.
Chemical and Physical Properties
This compound is an aromatic organic compound with both a phenol and a secondary amine functional group. Its properties are influenced by both the acidic phenolic hydroxyl group and the basic methylamino group.
| Property | Value | Source |
| Chemical Formula | C₇H₉NO | PubChem[1] |
| Molecular Weight | 123.15 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | Sigma-Aldrich[2] |
| Boiling Point | 169.5 °C at 12 mmHg | Sigma-Aldrich[2] |
| Density | 1.147 ± 0.06 g/cm³ | Sigma-Aldrich[2] |
| Solubility | Data not available. Expected to have some water solubility due to polar functional groups. | |
| Synonyms | m-(Methylamino)phenol, 3-(N-methylamino)phenol | PubChem[1] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) classification is as follows:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Signal Word: Warning
Hazard Pictogram:
Toxicological Profile: An Evidence-Based Assessment
Acute Toxicity
-
Oral: While specific LD50 data for this compound is not available, it is classified as harmful if swallowed (H302).[2] For comparison, the oral LD50 of phenol in rats is 317 mg/kg, and for p-aminophenol, it is in the range of 380-920 mg/kg in rodents.[4][5] This suggests that this compound may have a similar or slightly lower acute oral toxicity.
-
Dermal: Significant absorption through the skin is a primary hazard of phenol and its derivatives.[6] Phenol can cause severe systemic toxicity even from relatively small areas of skin contact.[6] It is prudent to assume that this compound shares this property.
-
Inhalation: this compound is classified as causing respiratory irritation.[3] Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.
Chronic Toxicity
There are no specific chronic toxicity studies available for this compound. However, prolonged or repeated exposure to phenols can cause damage to the liver, kidneys, and central nervous system.[7]
Genotoxicity and Carcinogenicity
-
Genotoxicity: A study on a structurally similar compound, 3-Methylamino-4-Nitrophenoxyethanol, found no evidence of genotoxicity in a battery of in vitro assays.[8] While this is a positive indicator, it is not definitive for this compound. Some aminophenols have shown mutagenic potential.[9]
-
Carcinogenicity: There are no carcinogenicity studies for this compound. The International Agency for Research on Cancer (IARC) has classified phenol as Group 3, "not classifiable as to its carcinogenicity to humans."[10]
Reproductive and Developmental Toxicity
No specific data exists for this compound. Studies on phenol have shown developmental effects in animals at high doses, often in the presence of maternal toxicity.[11] A study on 3-Methylamino-4-Nitrophenoxyethanol showed no embryotoxic or teratogenic effects in rats.[8]
Occupational Exposure Limits (OELs)
No specific OELs have been established for this compound by major regulatory bodies like OSHA or ACGIH. In the absence of a specific limit, it is crucial to handle this compound with a high degree of caution. For reference, the OSHA Permissible Exposure Limit (PEL) and ACGIH Threshold Limit Value (TLV) for phenol are both 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA), with a skin notation indicating the potential for significant dermal absorption.[12]
Safe Handling and Storage: A Proactive Approach
A proactive and meticulous approach to handling and storage is paramount to ensure the safety of laboratory personnel.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Containment: Use of a glove box may be appropriate for highly sensitive operations or when handling larger quantities.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the solid or solutions which can cause serious eye irritation. |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material such as butyl rubber or neoprene. | Provides protection against dermal absorption, a significant hazard for phenolic compounds.[13] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when there is a risk of splashing. | Protects the skin from accidental contact. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Safe Handling Protocol
-
Preparation: Before starting any work, ensure that all necessary PPE is correctly worn and that the chemical fume hood is functioning properly. Have a spill kit and emergency contact information readily available.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath within the fume hood. Avoid open flames.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Storage Requirements
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]
-
Some sources recommend storage at 4°C, protected from light, and under an inert atmosphere (e.g., nitrogen).[2]
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
The following diagram outlines the initial steps for different types of exposure.
Caption: First aid decision tree for this compound exposure.
Spill Response Protocol
-
Evacuate: Immediately evacuate the area of the spill and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's emergency response team.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup (for small spills):
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by a thorough wash with soap and water.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Environmental Hazards and Disposal
Ecotoxicity
Specific ecotoxicity data for this compound is lacking. However, aminophenols are generally considered to be toxic to aquatic organisms.[15] It is crucial to prevent the release of this compound into the environment.
Environmental Fate
Aminophenols are generally biodegradable.[16] However, their degradation products may also pose environmental risks.
Waste Disposal
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Risk Assessment Workflow
A systematic risk assessment should be performed before any new procedure involving this compound.
Caption: A systematic workflow for risk assessment.
Conclusion
This compound presents significant health and safety hazards, primarily as a skin, eye, and respiratory irritant, with potential for systemic toxicity through dermal absorption. While a complete toxicological profile is not yet established, a precautionary approach based on the known hazards of related phenolic and aminophenolic compounds is essential. Strict adherence to the engineering controls, personal protective equipment, and safe handling protocols outlined in this guide is critical to minimize the risk of exposure. All personnel working with this compound must be thoroughly trained on its hazards and the appropriate emergency procedures.
References
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- Cosmetic Ingredient Review. Final Report on the Safety Assessment of 3-Methylamino-4-Nitrophenoxyethanol as Used in Hair Dyes.
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- Yale University Environmental Health & Safety.
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A Researcher's Comprehensive Guide to Sourcing and Qualifying High-Purity 3-(Methylamino)phenol
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is a critical, yet often challenging, first step in ensuring experimental reproducibility and success. The quality of a starting material like 3-(Methylamino)phenol, a key building block in the synthesis of various pharmaceutical agents, can significantly impact reaction yields, impurity profiles, and ultimately, the viability of a drug candidate. This in-depth technical guide provides a framework for identifying reputable commercial suppliers of high-purity this compound and outlines a systematic approach to qualifying this crucial reagent for research and development applications.
Identifying Commercial Suppliers of High-Purity this compound
The landscape of chemical suppliers is vast, ranging from large multinational corporations to smaller, specialized laboratories. For a critical reagent like this compound, it is imperative to source from suppliers who can provide comprehensive analytical data and demonstrate consistent quality.
Prominent suppliers offering this compound and related compounds include:
-
Simson Pharma : A supplier that emphasizes the provision of a Certificate of Analysis (CoA) with their products, indicating a commitment to quality control.
-
AChemBlock : Offers this compound at purities of 95% and provides basic safety and handling information.[1]
-
Sigma-Aldrich (Merck) : A large, well-established supplier that often provides detailed technical information and may offer various grades of chemicals.
-
SynThink Research Chemicals : Specializes in reference standards and impurities, and explicitly states that their products are accompanied by a comprehensive CoA, including 1H-NMR, Mass Spectrometry, and HPLC data.[2]
-
Tokyo Chemical Industry (TCI) : A global supplier known for a wide range of research chemicals, often with detailed specifications available online.[3]
When evaluating potential suppliers, researchers should prioritize those who readily provide detailed technical documentation, including a comprehensive Certificate of Analysis, Safety Data Sheet (SDS), and information on their quality management systems.
The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is the cornerstone of reagent qualification. It is a formal document that certifies that a specific batch of a product has met its predetermined specifications. For high-purity this compound, a comprehensive CoA should include the following:
| Parameter | Typical Specification | Analytical Method | Importance in Research and Drug Development |
| Appearance | White to off-white or light yellow solid/powder | Visual Inspection | Provides a preliminary indication of purity. Significant color deviation may suggest the presence of impurities or degradation. |
| Purity (by HPLC) | ≥ 98% (for R&D), ≥ 99.5% (for GMP use) | High-Performance Liquid Chromatography (HPLC) | Quantifies the main component and detects non-volatile impurities. Crucial for accurate stoichiometry in reactions. |
| Purity (by GC) | ≥ 98% | Gas Chromatography (GC) | Identifies and quantifies volatile impurities and residual solvents that could interfere with subsequent reactions. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound, ensuring the correct starting material is being used. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can act as a nucleophile or a base in many reactions, affecting yield and impurity profiles. |
| Residual Solvents | Varies by solvent (e.g., ≤ 3000 ppm for Methanol) | Headspace GC-MS | Residual solvents from the synthesis and purification process can be toxic or interfere with reactions. |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP-MS or ICP-OES) | Important for materials intended for use in later-stage drug development where heavy metal contamination is strictly regulated. |
A diligent comparison of CoAs from different suppliers is essential. Look for consistency in the analytical methods used and the level of detail provided. A supplier that provides a more comprehensive CoA is often indicative of a more robust quality control system.
Understanding Potential Impurities in this compound
The impurity profile of a chemical is often a direct reflection of its synthetic route. Understanding the potential byproducts of this compound synthesis can aid in the selection of appropriate analytical methods for its qualification.
A common synthetic pathway to N-alkylated aminophenols involves the reaction of an aminophenol with an alkylating agent. For instance, the synthesis of the related 3-(dimethylamino)phenol can be achieved by reacting m-aminophenol with dimethyl sulfate.[4] Another approach involves the reaction of resorcinol with dimethylamine.[4][5]
Based on these and other potential synthetic routes, common process-related impurities for this compound could include:
-
Unreacted Starting Materials : Such as 3-aminophenol or resorcinol.
-
Over-Alkylated Byproducts : For example, 3-(Dimethylamino)phenol.
-
Positional Isomers : Such as 2-(Methylamino)phenol and 4-(Methylamino)phenol, which can be difficult to separate due to their similar physical properties.
-
Residual Solvents and Reagents : From the reaction and purification steps.
The following diagram illustrates the logical relationship between the synthesis of a related compound and the potential for impurities.
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Literature review on the synthesis and uses of 3-(Methylamino)phenol
An In-depth Technical Guide to the Synthesis and Applications of 3-(Methylamino)phenol
Foreword: The Strategic Importance of this compound
In the landscape of fine chemical manufacturing and pharmaceutical development, substituted aminophenols represent a cornerstone class of intermediates. Among these, this compound (CAS No. 14703-69-6) emerges as a molecule of significant interest, bridging the gap between foundational raw materials and high-value final products. Its structure, featuring a hydroxyl group and a secondary amine on a benzene ring in a meta-configuration, bestows upon it a versatile reactivity profile. This guide offers a comprehensive exploration of the synthetic pathways to this compound and its principal applications, tailored for researchers, process chemists, and drug development professionals. We will delve into the causality behind synthetic choices, provide detailed procedural insights, and contextualize its utility within the broader chemical industry.
Physicochemical Properties and Structural Analysis
Understanding the fundamental properties of this compound is critical for its synthesis, purification, and application.
| Property | Value | Source(s) |
| CAS Number | 14703-69-6 | [][2][3][4] |
| Molecular Formula | C₇H₉NO | [2][3] |
| Molecular Weight | 123.15 g/mol | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Hydroxy-N-methylaniline, m-(Methylamino)phenol | [2] |
| Appearance | Solid (Typical for substituted phenols) | [3] |
| Boiling Point | 169.5 °C at 12 mmHg | [3] |
| Storage Conditions | Store at 4°C, protect from light, under an inert nitrogen atmosphere | [3] |
The molecule's reactivity is dictated by three primary sites: the nucleophilic nitrogen of the secondary amine, the acidic proton of the phenolic hydroxyl group, and the aromatic ring, which is activated towards electrophilic substitution at the ortho and para positions relative to the two activating groups. This trifunctional nature is the key to its versatility as an intermediate.
Strategic Synthesis of this compound: A Comparative Analysis
The synthesis of this compound presents a classic challenge in selective functionalization: achieving mono-N-methylation without side reactions like O-methylation or over-alkylation to the tertiary amine. This section details three primary strategic approaches, evaluating their merits and providing field-proven insights.
Strategy 1: Direct Amination of Resorcinol
This approach is arguably the most direct industrial route, leveraging the well-established reaction of phenols with amines at high temperatures. It is analogous to the industrial synthesis of 3-(N,N-dimethylamino)phenol from resorcinol and dimethylamine.[5][6]
Causality and Field Insights: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group is displaced by the amine. This typically requires high temperatures and pressures to overcome the activation energy for breaking the strong C-O bond. The use of an acid catalyst or a dehydrating agent can facilitate the reaction.[7] While highly effective for secondary amines like dimethylamine, the reaction with primary amines like methylamine must be carefully controlled to minimize the formation of the tertiary amine byproduct. The molar ratio of methylamine to resorcinol is a critical parameter.[7]
Detailed Experimental Protocol (Representative)
This protocol is adapted from established industrial processes for the amination of resorcinol with related amines.[6][7]
-
Reactor Charging: A high-pressure autoclave reactor is charged with resorcinol (1.0 equivalent) and an aqueous solution of methylamine (1.5-2.5 equivalents). An aluminosilicate or other suitable catalyst may be added.[7]
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.
-
Reaction: The mixture is heated to 180-220°C with vigorous stirring. The reaction is maintained at this temperature for 4-8 hours, during which the pressure will rise.
-
Work-up: After cooling to room temperature, the reactor is carefully vented. The crude reaction mixture is transferred to a separation vessel.
-
Purification:
-
The pH of the mixture is adjusted to >10 with an aqueous solution of sodium hydroxide.
-
The aqueous phase is extracted multiple times with an organic solvent such as toluene or ethyl acetate to isolate the product.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.
-
Strategy 2: Selective Mono-N-methylation of 3-Aminophenol
Starting with the readily available 3-aminophenol, the core challenge is to add a single methyl group to the nitrogen atom selectively. Direct alkylation with methylating agents like methyl iodide or dimethyl sulfate often leads to a mixture of N-methylated, N,N-dimethylated, and O-methylated products.[8] Therefore, a protection-alkylation-deprotection sequence or a specialized methylation protocol is required.
Causality and Field Insights: A robust strategy involves the temporary protection of the amine as an imine (Schiff base).[9] Reacting 3-aminophenol with an aldehyde (e.g., benzaldehyde) forms an imine, which masks the primary amine. The phenolic hydroxyl can then be deprotonated with a mild base and the resulting phenoxide can be ignored if N-alkylation is desired. The subsequent step involves alkylation of the imine nitrogen itself, which is not straightforward. A more common approach is to alkylate the original primary amine after protecting the hydroxyl group, or to use reductive amination.
A more direct and modern approach involves reacting the aminophenol with dimethyl carbonate (DMC), an environmentally benign methylating agent, in the presence of a specific catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10] This method can offer high selectivity for N-methylation under optimized conditions.
Detailed Experimental Protocol (Representative - Imine Protection)
This protocol is based on general methods for the selective N-alkylation of aminophenols.[9]
-
Imine Formation (Protection): In a round-bottom flask, dissolve 3-aminophenol (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir the solution at room temperature for 1-2 hours until imine formation is complete (monitored by TLC). Remove the methanol under reduced pressure.
-
Reductive Methylation: Dissolve the crude imine in a suitable solvent like methanol. Add formaldehyde (1.1 eq) followed by portion-wise addition of a reducing agent such as sodium borohydride (NaBH₄) at 0°C. The reaction is stirred until the reduction of the newly formed iminium intermediate is complete.
-
Work-up and Deprotection: The reaction is quenched by the slow addition of water. The mixture is then acidified with HCl. The N-benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst), which simultaneously yields the desired N-methyl group from the prior step and deprotects the amine.
-
Purification: After filtering the catalyst, the solution is neutralized, and the product is extracted with an organic solvent. The product is then purified by column chromatography or vacuum distillation.
Strategy 3: Reductive Amination of 3-Hydroxybenzaldehyde
Reductive amination is a powerful and widely used transformation in organic synthesis for forming C-N bonds.[11] This one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.
Causality and Field Insights: This method is highly efficient and avoids the handling of harsh alkylating agents. The reaction of 3-hydroxybenzaldehyde with methylamine generates an intermediate imine, which is not isolated. A reducing agent, chosen to be selective for the iminium ion over the starting aldehyde, is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices for this selectivity.[11] The reaction conditions are typically mild, proceeding at room temperature in alcoholic solvents.
Detailed Experimental Protocol (Representative)
This protocol is based on standard reductive amination procedures.[12][13][14]
-
Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add an aqueous solution of methylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-3 hours to allow for the formation of the imine intermediate. A few drops of acetic acid can be added to catalyze this step.[12]
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC indicates the consumption of the starting material.
-
Purification:
-
Carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3) to destroy excess borohydride.
-
Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.
-
Key Industrial and Research Applications
The utility of this compound stems from its ability to act as a versatile building block, primarily in industries requiring specialized aromatic intermediates.
Intermediate for Hair Dyes and Colorants
Oxidative hair dyes, the most common type for permanent coloring, function through the reaction of a primary intermediate (a "developer") with a secondary intermediate (a "coupler") in the presence of an oxidizing agent like hydrogen peroxide.[15] Aminophenols are a critical class of couplers.[15][16]
Mechanism and Role: In the oxidative process, the developer (e.g., p-phenylenediamine) is oxidized to a reactive quinone-diimine. This species then undergoes electrophilic substitution with the coupler, this compound. The activated aromatic ring of the aminophenol readily reacts, leading to the formation of a larger, colored indo-dye molecule that becomes trapped within the hair shaft, imparting a permanent color. The presence of the N-methyl group can subtly modify the final hue, stability, and binding characteristics of the resulting dye compared to the parent m-aminophenol. While specific patents explicitly naming this compound are not prevalent, its use is strongly inferred from patents that list broad classes of substituted aminophenols as effective couplers.[15][17]
Precursor in Pharmaceutical Synthesis
Substituted aminophenols are privileged structures in medicinal chemistry. The N-methylated aminophenol moiety is a key pharmacophore in several active pharmaceutical ingredients (APIs). A prominent example is Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[18] While Rivastigmine itself is synthesized from a structurally similar but more complex intermediate, 3-[1-(dimethylamino)ethyl]phenol, the underlying chemistry highlights the value of this structural class.[18][19] Chinese patent CN104987294A describes a synthesis route for this Rivastigmine intermediate that proceeds through a "3-[1-(methylamino) ethyl] phenol" species, demonstrating the direct relevance of N-mono-methylated aminophenols in this therapeutic area.[19]
Analog in Photographic Developers
The isomeric compound, p-(Methylamino)phenol sulfate, is famously known by the trade name Metol . It has been a cornerstone developing agent in black-and-white photography for over a century.[20] Metol functions as a reducing agent, selectively reducing silver halide crystals in photographic film that have been exposed to light to form metallic silver, thereby creating the visible image. While this compound is not used for this purpose due to its meta-substitution, the chemistry of its para-isomer underscores the inherent redox properties of methylaminophenols, suggesting potential applications in related fields requiring mild organic reducing agents.
Conclusion and Future Outlook
This compound stands as a valuable and versatile chemical intermediate with significant, albeit not always explicitly documented, potential. The synthetic challenges associated with its selective preparation are addressable through several established chemical strategies, including direct amination, selective N-methylation, and reductive amination, each with distinct advantages for either industrial scale-up or laboratory synthesis. Its primary applications are logically centered in the production of oxidative hair dyes and as a precursor for complex pharmaceutical agents, drawing clear parallels from its close structural analogs. For the practicing chemist, this compound represents a molecule where precise control of reaction conditions can unlock access to a range of high-value downstream products. Future research may focus on developing more efficient and greener catalytic methods for its selective synthesis, further enhancing its appeal as a strategic intermediate in the fine chemical industry.
References
- CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol. Google Patents. URL: https://patents.google.
- EP0008039B1 - Hair dyeing composition containing 6-amino-3-methyl-phenol. Google Patents. URL: https://patents.google.
- Hair dye composition - Justia Patents. URL: https://patents.justia.
- EP 0891765 A2 - Oxidative hair dye compositions. Googleapis.com. URL: https://patentimages.storage.googleapis.com/28/97/5a/2a4b7029b35b44/EP0891765A2.pdf
- "An Improved Process For Preparation Of Neostigmine Methylsulfate" - Quick Company. URL: https://www.quickcompany.
- US7815692B1 - Hair coloring compositions. Google Patents. URL: https://patents.google.
- CN102924304A - Preparation method of m-dimethylaminophenol. Google Patents. URL: https://patents.google.
- Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap. URL: https://eureka.patsnap.com/patent/CN102381993A-preparation-method-of-3-n-n-dimethylamino-phenol
- Reaction of resorcinol with (2,2-dimethoxyethyl)methylamine - ResearchGate. URL: https://www.researchgate.net/publication/233010729_Reaction_of_resorcinol_with_22-dimethoxyethylmethylamin
- EP 1133976 B1 - Hair dye composition. European Patent Office. URL: https://data.epo.org/publication-server/document?
- CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol. Google Patents. URL: https://patents.google.
- Reductive Amination - YouTube. URL: https://www.youtube.
- CAS 14703-69-6 this compound - Building Block / BOC... - MCE. URL: https://www.medchemexpress.com/cas-14703-69-6.html
- 3-(methyl amino)phenol | 14703-69-6 - SynThink Research Chemicals. URL: https://www.synthinkchemicals.com/product/3-methyl-amino-phenol
- Preparation of 3-aminophenol - PrepChem.com. URL: https://prepchem.com/synthesis-of-3-aminophenol/
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. URL: https://www.researchgate.
- EP 0449546 B1 - Process for the preparation of m-aminophenols from resorcinol. European Patent Office. URL: https://data.epo.org/publication-server/document?
- Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride - ResearchGate. URL: https://www.researchgate.net/publication/250181515_Assessment_of_a_Reductive_Amination_Route_to_Methyl3-nitrobenzylamine_Hydrochloride
- WO1992018445A1 - Method for the manufacture of 3-aminophenol. Google Patents. URL: https://patents.google.
- CN110740987A - Process for the mono-N-alkylation of aminophenols. Google Patents. URL: https://patents.google.
- Reductive Amination, and How It Works - Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017582/
- This compound | 14703-69-6 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ed730
- Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. URL: https://www.derpharmachemica.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. URL: https://www.mdpi.com/2073-4344/13/2/408
- This compound | CAS No- 14703-69-6 | Simson Pharma Limited. URL: https://www.simsonpharma.com/product/3-methylamino-phenol
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. URL: https://www.organic-chemistry.org/abstracts/lit2/286.shtm
- US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. Google Patents. URL: https://patents.google.
- This compound 95% | CAS: 14703-69-6 | AChemBlock. URL: https://www.achemblock.com/products/P41161.html
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Methodological & Application
Application Notes and Protocols for the Quantification of 3-(Methylamino)phenol
Introduction: The Analytical Imperative for 3-(Methylamino)phenol
This compound (3-MAP), a substituted aminophenol, serves as a critical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. As a key building block, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final product. Furthermore, as a potential process-related impurity or degradant, its presence in drug substances and finished products must be accurately quantified to comply with stringent regulatory standards.
This technical guide provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols herein are grounded in established chromatographic principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.
Method Selection: A Rationale-Driven Approach
The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the desired throughput. The inherent phenolic and amino functionalities of the molecule lend themselves to several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for the routine quantification of 3-MAP in bulk materials and formulated products. Its robustness, precision, and accessibility make it ideal for quality control environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and sensitivity, particularly for the analysis of trace levels of 3-MAP or for its identification in complex matrices. Due to the polarity of 3-MAP, derivatization is often a necessary step to improve its volatility and chromatographic performance.
This guide will provide detailed protocols for both a primary HPLC-UV method and a confirmatory GC-MS method.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC separates compounds based on their polarity. This compound, being a moderately polar compound, is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. The concentration of the analyte is determined by its absorbance of ultraviolet (UV) light at a specific wavelength, which is directly proportional to its concentration.
Method Development Rationale
-
Column Selection: A C18 column is the standard choice for the analysis of phenolic compounds, providing excellent retention and resolution. The particle size (e.g., 5 µm) and column dimensions will influence the efficiency and analysis time.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer (e.g., phosphate buffer) controls the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the amino and phenolic groups of 3-MAP, thereby ensuring reproducible retention times. The organic modifier is adjusted to achieve optimal retention and separation from potential impurities.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax). This maximizes the sensitivity of the method. For many phenols, this is typically in the range of 270-280 nm.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Quantification of this compound
1. Materials and Reagents:
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A / Acetonitrile (90:10, v/v)
3. Preparation of Solutions:
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the Standard Stock Solution with the diluent.
-
Sample Solution (approx. 25 µg/mL): Accurately weigh an amount of sample expected to contain approximately 2.5 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of 3-MAP against the concentration of the standards.
-
Determine the concentration of 3-MAP in the sample solutions from the calibration curve.
Method Validation Parameters (Typical)
The validation of this method should be performed according to ICH Q2(R1) guidelines.[1] Typical performance characteristics are summarized below.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | - | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 3.0% | ≤ 1.0%≤ 2.0% |
| Specificity | No interference at the retention time of the analyte | Peak purity should be confirmed with a DAD detector |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information.
Method Development Rationale
-
Derivatization: this compound contains polar hydroxyl and amino groups, which can lead to poor peak shape and thermal degradation in the hot GC injection port. Derivatization, typically silylation (e.g., with BSTFA), is employed to replace the active hydrogens with nonpolar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved sensitivity.
-
Column Selection: A low- to mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation of the derivatized 3-MAP. These columns provide good resolution and are robust for routine use.
-
MS Detection: Mass spectrometry provides high selectivity. For quantification, Selected Ion Monitoring (SIM) mode is preferred. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the derivatized analyte, which significantly enhances sensitivity and reduces background noise compared to full scan mode.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS with derivatization.
Detailed Protocol: GC-MS Quantification of this compound
1. Materials and Reagents:
-
This compound Reference Standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (GC grade)
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for di-TMS-derivatized 3-MAP should be determined by analyzing a standard in full scan mode (e.g., m/z 267 [M+], 252 [M-15]+).
3. Preparation of Solutions and Derivatization:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.
-
Calibration Standards and Sample Preparation for Derivatization:
-
Pipette aliquots of the stock solution and sample solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool to room temperature before injection.
-
4. Analysis Procedure:
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the derivatized calibration standards.
-
Inject the derivatized sample solutions.
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Determine the concentration of 3-MAP in the sample solutions from the calibration curve.
Method Validation Parameters (Typical)
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| Range | - | 0.05 - 10 ng/mL |
| Limit of Detection (LOD) | S/N ratio of 3:1 | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | 0.05 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.0 - 105.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0%Intermediate (Inter-day): ≤ 10.0% | ≤ 3.0%≤ 7.0% |
| Specificity | Confirmed by the presence of characteristic ions and their relative abundance ratios | High specificity due to MS detection |
Conclusion: Ensuring Method Suitability
The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice between the two will depend on the specific analytical needs, with HPLC-UV being well-suited for routine quality control and GC-MS offering higher sensitivity and specificity for trace analysis or confirmatory testing. It is imperative that any method chosen is fully validated for its intended purpose within the user's laboratory, following the principles outlined in regulatory guidelines such as ICH Q2(R1), to ensure the generation of accurate and defensible data.[1]
References
- International Council for Harmonisation. (2022). Q2(R2)
- SIELC Technologies.Separation of 3-Dimethylaminophenol on Newcrom R1 HPLC column. [Link]
- U.S. Environmental Protection Agency.
- LCGC International.Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
- PubChem.this compound. [Link]
- Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
- Sharma, B. K. (2006). Instrumental Methods of Chemical Analysis. GOEL Publishing House.
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
- U.S. Food and Drug Administration.
- MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. [Link]
- OMICS International. (2015).
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Application Notes and Protocols for the HPLC Analysis of 3-(Methylamino)phenol and its Derivatives
Foreword
In the landscape of pharmaceutical development and quality control, the precise and reliable analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount. 3-(Methylamino)phenol and its derivatives are a class of compounds frequently encountered as key starting materials, intermediates, or impurities in the synthesis of various drug substances. Their structural similarity often poses a significant analytical challenge, demanding highly specific and robust methodologies to ensure the safety and efficacy of the final product. This document provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of this compound and its common derivatives, rooted in fundamental chromatographic principles and validated through rigorous experimental design. The protocols herein are crafted not merely as a sequence of steps but as a self-validating system, empowering researchers and analysts to achieve accurate, reproducible, and compliant results.
Introduction: The Analytical Significance of this compound Derivatives
This compound (3-MAP) is a key chemical intermediate. Its derivatives, such as 3-(Dimethylamino)phenol and 3-(Ethylamino)phenol, share a common structural backbone, leading to similar physicochemical properties. This similarity can complicate their separation and quantification, especially when one is an impurity in the other. Therefore, a well-developed HPLC method is crucial for impurity profiling, stability testing, and quality assurance in drug manufacturing.
The primary goal of this application note is to provide a detailed, scientifically-grounded framework for the development and validation of a stability-indicating HPLC method for this compound and its derivatives. We will delve into the causality behind each experimental choice, from mobile phase composition to detector settings, ensuring the reader understands not just what to do, but why they are doing it.
Physicochemical Properties and Chromatographic Behavior
A successful HPLC method is built upon a thorough understanding of the analyte's properties. This compound and its N-alkylated derivatives are aromatic amines with a phenolic hydroxyl group.[1] These functional groups dictate their chromatographic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (predicted) | LogP |
| This compound | C7H9NO | 123.15[1] | ~10.1 | 1.6[1] |
| 3-(Dimethylamino)phenol | C8H11NO | 137.18[2][3][4] | ~10.06[4] | 1.56[2] |
| 3-(Diethylamino)phenol | C10H15NO | 165.23[5] | Not available | 2.4 |
Table 1: Physicochemical Properties of this compound and its Derivatives
The presence of both a basic amino group and an acidic phenolic group makes these compounds amphiprotic. Their retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase. At a pH below the pKa of the amino group, the compound will be protonated and more polar, leading to earlier elution. Conversely, at a pH above the pKa of the phenolic group, the compound will be deprotonated and more polar. The LogP values indicate moderate hydrophobicity, making them well-suited for reversed-phase chromatography.
Method Development Strategy: A Logic-Driven Approach
Our objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential impurities and degradation products.
Column Selection: The Foundation of Separation
For the separation of aromatic amines, a C18 column is a standard and effective choice. The non-polar stationary phase interacts with the hydrophobic aromatic ring of the analytes. A column with high silanol activity can lead to peak tailing for basic compounds like amines. Therefore, a modern, end-capped C18 column with low silanol activity is recommended to achieve symmetrical peak shapes.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is the most critical parameter for achieving the desired separation. A typical mobile phase for these compounds consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Organic Modifier : Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for many compounds. A gradient elution is often necessary to separate compounds with a range of polarities, especially when analyzing for impurities that may be present at very different retention times than the main peak.
-
Aqueous Buffer and pH Control : The pH of the mobile phase is crucial for controlling the retention and selectivity of ionizable compounds like aminophenols. To ensure good peak shape for the basic amine functional group, it is advisable to work at a low pH (e.g., pH 2.5-3.5) where the silanol groups on the silica support are protonated and less likely to cause undesirable secondary interactions. At this pH, the amine group will be protonated, and a phosphate or formate buffer is suitable for maintaining a stable pH.
Detection: Visualizing the Analytes
This compound and its derivatives possess a chromophore (the substituted benzene ring) that absorbs UV light. A photodiode array (PDA) or UV detector is therefore the most appropriate choice. To determine the optimal wavelength for detection, a UV scan of the analytes should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For these compounds, a λmax is typically in the range of 220-280 nm.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound and its derivatives.
Caption: High-level workflow for HPLC analysis.
Detailed Analytical Protocol
This protocol is a robust starting point and should be validated according to ICH guidelines before implementation in a regulated environment.[6][7]
Materials and Reagents
-
Reference Standards : this compound, 3-(Dimethylamino)phenol, 3-(Ethylamino)phenol (purity ≥ 99.5%)
-
Solvents : Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water : HPLC grade or purified water (e.g., Milli-Q)
-
Reagents : Phosphoric acid (85%), Potassium dihydrogen phosphate
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector | Standard, reliable instrumentation. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | Provides good resolution and peak shape for basic compounds. |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid | Buffers the mobile phase to ensure reproducible retention times and good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-35 min: 10% B | A gradient is used to effectively separate early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Provides a good balance of sensitivity for the parent compound and potential impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Acetonitrile (90:10, v/v) | Ensures compatibility with the initial mobile phase conditions. |
Table 2: Recommended HPLC Conditions
Preparation of Solutions
-
Mobile Phase A : Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.1 mg/mL) : Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL) : Accurately weigh about 50 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, the performance of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Shows stability of the pump and column. |
Table 3: System Suitability Criteria
Method Validation: A Self-Validating System
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[8][9] The key validation parameters according to ICH guidelines are outlined below.
Caption: Key parameters for HPLC method validation.
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[10] The sample is subjected to stress conditions to produce degradation products. The method is considered specific if the main peak is well-resolved from any degradation peaks.
-
Acid Hydrolysis : 1 mL of sample solution + 1 mL of 0.1 N HCl, heat at 60 °C for 24 hours.
-
Base Hydrolysis : 1 mL of sample solution + 1 mL of 0.1 N NaOH, heat at 60 °C for 24 hours.
-
Oxidative Degradation : 1 mL of sample solution + 1 mL of 3% H2O2, keep at room temperature for 24 hours.
-
Thermal Degradation : Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation : Expose sample solution to UV light (as per ICH guidelines).
Linearity and Range
The linearity of the method should be established across a range of concentrations. For an impurity method, this range should typically span from the limit of quantification (LOQ) to 150% of the specification limit for that impurity. A minimum of five concentration levels should be analyzed. The correlation coefficient (r²) should be ≥ 0.995.[8]
Accuracy and Precision
-
Accuracy is determined by recovery studies. A known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%.
-
Precision is assessed at two levels:
-
Repeatability (Intra-day precision) : Six replicate injections of the sample solution. The %RSD should be ≤ 5.0%.
-
Intermediate Precision (Inter-day precision) : Analysis is performed on different days, by different analysts, or on different instruments. The results are compared to assess the method's reproducibility.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.[8]
-
LOD : Signal-to-noise ratio of 3:1.
-
LOQ : Signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (%RSD ≤ 10%).
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the analysis of this compound and its derivatives. By understanding the scientific principles behind the method development and validation process, researchers and analysts can confidently implement and adapt this protocol for their specific needs. The emphasis on a self-validating system ensures that the generated data is accurate, precise, and compliant with regulatory expectations, ultimately contributing to the quality and safety of pharmaceutical products.
References
- Separation and determination of aromatic amines by reversed-phase HPLC.J-Stage, Analytical Sciences Department, Toray Research Center, Inc.
- 3-Dimethylaminophenol.SIELC Technologies.
- 3 Key Steps for HPLC Impurities Methods Valid
- Steps for HPLC Method Valid
- This compound | C7H9NO | CID 10820513.PubChem - NIH.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.SynThink Research Chemicals.
- Ion‐Pair Reversed‐Phase HPLC Determination of Arom
- Chemical Properties of Phenol, 3-(dimethylamino)- (CAS 99-07-0).Cheméo.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[Source not available]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.Semantic Scholar.
- Cross-Validation of Analytical Methods for 3-[(Dimethylamino)
- 3-(Dimethylamino)phenol.CymitQuimica.
- Separation of Aromatic Amines by Reversed-Phase Chromatography.
- 3-Dimethylaminophenol | 99-07-0.ChemicalBook.
- Chemical Properties of Phenol, 3-(diethylamino)- (CAS 91-68-9).Cheméo.
Sources
- 1. This compound | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Dimethylaminophenol | SIELC Technologies [sielc.com]
- 3. 3-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 4. 3-Dimethylaminophenol | 99-07-0 [chemicalbook.com]
- 5. Phenol, 3-(diethylamino)- (CAS 91-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: 3-(Methylamino)phenol as a Versatile Intermediate in Dye Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and material scientists on the utilization of 3-(Methylamino)phenol (CAS 14703-69-6) as a key intermediate in the synthesis of a diverse range of dyes. While its N,N-dimethyl and N,N-diethyl analogues are more extensively documented, the principles governing the reactivity of this compound are directly comparable, making it a valuable precursor for creating vibrant and functional colorants. This guide elucidates the core chemical properties of this compound and provides detailed, field-proven protocols for its application in synthesizing three major classes of dyes: Azo Dyes, Xanthene Dyes (e.g., Rhodamines), and Oxazine Dyes. The protocols are presented with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical mechanisms.
Introduction to this compound: A Key Building Block
This compound is an aromatic organic compound featuring both a hydroxyl (-OH) and a secondary methylamino (-NHCH₃) group attached to a benzene ring at the meta-position. This bifunctional nature is the cornerstone of its utility in dye synthesis.
-
The Hydroxyl Group: As a phenol, this group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions. In alkaline conditions, it deprotonates to form a highly nucleophilic phenoxide ion, which is critical for azo coupling reactions.[1]
-
The Methylamino Group: This electron-donating group strongly activates the aromatic ring, further enhancing its nucleophilicity. Its presence is fundamental to the chromophore structure in xanthene and oxazine dyes, influencing their final color and fluorescent properties.
The combination of these two groups makes the aromatic ring highly reactive towards electrophiles, positioning this compound as an excellent "coupling component" or condensation partner in dye synthesis.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 14703-69-6 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | Solid (form may vary) |
| Boiling Point | 169.5 °C at 12 mmHg |
| Storage | Store at 4°C, protect from light |
Synthesis of Azo Dyes via Electrophilic Aromatic Substitution
Azo dyes, characterized by the R-N=N-R' functional group, represent one of the largest and most versatile classes of synthetic colorants. The synthesis is a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated nucleophile, such as this compound.
Principle of Azo Coupling
The reaction hinges on the generation of a highly electrophilic aryldiazonium salt (Ar-N₂⁺) from a primary arylamine (e.g., aniline or a derivative). This electrophile then attacks the electron-rich ring of the coupling component. For this compound, the coupling is directed to the positions ortho and para to the powerful activating hydroxyl and methylamino groups. Given that the para position (to the -OH) is sterically accessible, it is the primary site of attack. The reaction is typically conducted under mildly alkaline conditions to generate the more reactive phenoxide ion.
Diagram 1: General Mechanism of Azo Coupling
Caption: Workflow for Azo Dye Synthesis.
Protocol: Synthesis of an Azo Dye from Aniline and this compound
Disclaimer: This is a representative protocol adapted from standard procedures for azo coupling with phenols. Researchers should perform appropriate small-scale trials and safety assessments.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ice, deionized water, ethanol
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, add aniline (2.0 g, ~0.021 mol) to deionized water (50 mL) and concentrated HCl (5 mL). Stir until the aniline hydrochloride dissolves completely.
-
Cool the solution to 0-5 °C in an ice-water bath. Maintain this temperature throughout the diazotization.
-
Separately, dissolve sodium nitrite (1.5 g, ~0.022 mol) in deionized water (10 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous stirring. The rate of addition should be slow enough to keep the temperature below 5 °C.
-
After the addition is complete, stir for an additional 15 minutes. The resulting solution contains benzenediazonium chloride.
-
-
Preparation of Coupling Solution:
-
In a separate 400 mL beaker, dissolve this compound (2.6 g, ~0.021 mol) in a 5% aqueous sodium hydroxide solution (50 mL).
-
Cool this solution in an ice-water bath to below 5 °C.
-
-
Azo Coupling Reaction:
-
Slowly add the cold benzenediazonium chloride solution to the cold this compound solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by a cold 5% sodium chloride solution to remove unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to purify the dye.
-
Dry the purified dye in a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Synthesis of Xanthene Dyes (Rhodamine-type) via Condensation
Xanthene dyes, including the famous rhodamine family, are prized for their brilliant colors and strong fluorescence. They are typically synthesized via an acid-catalyzed condensation of two equivalents of an m-aminophenol derivative with one equivalent of phthalic anhydride or a related compound.
Principle of Xanthene Dye Formation
This reaction is a classic example of a Friedel-Crafts acylation followed by cyclization. The phthalic anhydride, in the presence of a strong acid catalyst (e.g., sulfuric acid, methanesulfonic acid), acts as the electrophile. It acylates two molecules of this compound, primarily at the para-position relative to the hydroxyl group. The resulting intermediate then undergoes an intramolecular cyclization (dehydration) to form the characteristic xanthene core structure.
Diagram 2: General Mechanism for Rhodamine-type Dye Synthesis
Caption: Key steps in Xanthene Dye Synthesis.
Protocol: Synthesis of a Rhodamine-type Dye
Disclaimer: This protocol is adapted from established methods for synthesizing rhodamines from N,N-dialkyl-m-aminophenols. Reaction conditions, particularly temperature, should be optimized. This reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Phthalic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid
-
Sodium Hydroxide (NaOH)
-
Ethanol
Table 2: Example Reagent Quantities
| Reagent | Molar Ratio | Example Mass | Moles (approx.) |
| This compound | 2.1 | 5.2 g | 0.042 mol |
| Phthalic Anhydride | 1.0 | 3.0 g | 0.020 mol |
| H₂SO₄ (conc.) | Catalytic | ~0.5 mL | N/A |
Procedure:
-
Reaction Setup:
-
In a thick-walled glass reaction tube or a small round-bottom flask, thoroughly mix powdered this compound and phthalic anhydride.
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄) and mix with a glass rod until a uniform paste is formed.
-
-
Condensation Reaction:
-
Heat the reaction mixture in a sand bath or oil bath to 180-200 °C. The mixture will melt, darken, and become viscous.
-
Maintain this temperature for 1.5 to 2 hours with occasional stirring. The reaction progress can be monitored by taking a small sample, dissolving it in alkaline ethanol, and observing the fluorescence intensity.
-
-
Work-up and Isolation:
-
Allow the reaction vessel to cool to near room temperature. The product will be a hard, dark solid.
-
Carefully add 50 mL of hot water and 5 mL of 10 M NaOH solution. Break up the solid with a spatula and heat the mixture to boiling to dissolve the crude dye and hydrolyze any unreacted anhydride.
-
Filter the hot, dark-colored solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute HCl to precipitate the crude dye.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
Synthesis of Oxazine Dyes
Oxazine dyes are structurally related to xanthenes but contain a nitrogen atom in the central ring, which shifts their absorption and emission to longer wavelengths (red to near-infrared). A common synthetic route involves the condensation of an m-aminophenol derivative with a p-nitrosoaniline derivative in an acidic medium.
Principle of Oxazine Dye Formation
The synthesis involves the acid-catalyzed condensation of this compound with a p-nitroso compound, such as N,N-dimethyl-4-nitrosoaniline. The m-aminophenol adds to the protonated nitroso group, and subsequent cyclization via dehydration and oxidation forms the planar, conjugated oxazine ring system.
Diagram 3: Oxazine Synthesis Workflow
Caption: General workflow for Oxazine Dye formation.
Protocol: Synthesis of an Oxazine Dye
Disclaimer: This protocol is a general representation based on methods for related m-aminophenols. Specific conditions may require optimization.
Materials:
-
This compound
-
N,N-Dimethyl-4-nitrosoaniline hydrochloride
-
Ethanol or Acetic Acid
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup:
-
Dissolve N,N-Dimethyl-4-nitrosoaniline hydrochloride (e.g., 0.01 mol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add this compound (e.g., 0.01 mol) to the solution.
-
Add a few drops of concentrated HCl as a catalyst.
-
-
Condensation and Cyclization:
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The solution will typically turn a deep blue or violet color.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The dye may precipitate upon cooling. If not, the volume can be reduced under vacuum.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials and byproducts.
-
The dye can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
-
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of diverse dye classes. Its activated aromatic system readily participates in azo coupling, acid-catalyzed condensation with anhydrides, and condensation with nitroso compounds to yield valuable azo, xanthene, and oxazine dyes, respectively. The protocols provided herein, adapted from well-established procedures for analogous compounds, offer a robust starting point for researchers to explore the rich chromophoric and fluorophoric possibilities enabled by this key synthetic building block. Standard laboratory safety practices and appropriate reaction optimization are essential for successful synthesis.
References
- (No Source Found)
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- (No Source Found)
- Baumann, H., et al. (1981). Cationic oxazine dyes. U.S.
- (No Source Found)
- Scribd. (n.d.). Chemistry Lab: Xanthene Dye Synthesis.
- Baumann, H., & Pfitzner, H. (1975). Production of oxazine dyes. U.S.
- (No Source Found)
- Takeda Chemical Industries, Ltd. (1992). Process for the preparation of rhodamines.
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- Nolting, D. D., et al. (2012). Molecular imaging probe development: A chemistry perspective. American Journal of Nuclear Medicine and Molecular Imaging, 2(3), 273-306.
- ResearchGate. (n.d.). Xanthene Dyes.
- Patil, S., et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 221-226.
- (No Source Found)
- (No Source Found)
- Gung, B. W., & Taylor, R. T. (2004). The Synthesis of Azo Dyes.
- (No Source Found)
- (No Source Found)
- LibreTexts Chemistry. (2023). Making an Azo Dye from Phenol.
- (No Source Found)
- Clark, J. (2023). some reactions of diazonium ions. Chemguide.
Sources
Application Note: Protocols for the Selective N-methylation of m-Aminophenol
Abstract
This guide provides detailed experimental protocols for the selective N-methylation of 3-aminophenol to synthesize 3-(methylamino)phenol, a key intermediate in the manufacturing of pharmaceuticals and dyes. We present a comparative analysis of two robust methodologies: classical methylation using dimethyl sulfate under controlled pH and a reductive amination via the Eschweiler-Clarke reaction. The underlying chemical principles, mechanistic details, and critical parameters for maximizing yield and selectivity are discussed. This document is intended for researchers, chemists, and process development scientists, offering field-tested insights to ensure procedural safety, reliability, and reproducibility.
Introduction and Strategic Importance
The methylation of amines and phenols is a fundamental transformation in organic synthesis. For bifunctional molecules like m-aminophenol, achieving selective methylation at the nitrogen atom over the phenolic oxygen is a common synthetic challenge. The product, this compound, serves as a crucial building block in various chemical industries. The choice of methylating agent and reaction conditions dictates not only the yield but also the regioselectivity of the reaction, directly impacting process efficiency and purification costs. This note details two effective methods, balancing factors of reactivity, safety, and operational complexity.
Foundational Chemical Principles
The core of this transformation relies on the nucleophilic character of the amino group. The lone pair of electrons on the nitrogen atom attacks an electrophilic methyl group from a methylating agent. However, the phenolic hydroxyl group also possesses nucleophilic character, particularly when deprotonated to its phenoxide form. Therefore, controlling the relative nucleophilicity of the amine versus the hydroxyl group is paramount for selective N-methylation.
Comparative Analysis of Methylating Strategies
The selection of a methylating agent is a critical decision based on safety, cost, and desired outcome. While many agents exist, dimethyl sulfate (DMS) and the formaldehyde/formic acid system (Eschweiler-Clarke) are among the most reliable for this transformation.
| Feature | Dimethyl Sulfate (DMS) | Eschweiler-Clarke Reaction |
| Mechanism | SN2 Alkylation | Reductive Amination |
| Reactivity | Very High | High |
| Selectivity | Good; pH control is critical to prevent O-methylation. | Excellent for N-methylation; no risk of O-methylation or quaternization.[1][2] |
| Toxicity | Extremely High. Potent carcinogen, corrosive.[3][4] | Moderate. Formaldehyde is a suspected carcinogen; formic acid is corrosive. |
| Byproducts | Sulfuric acid salts | Carbon dioxide and water.[5] |
| Conditions | Aqueous base, controlled temperature (0-25°C) | Aqueous, elevated temperature (80-100°C).[6] |
| Cost | Low cost, high availability.[7] | Low cost. |
Protocol 1: Selective N-methylation using Dimethyl Sulfate
This method leverages the high reactivity of dimethyl sulfate. The key to selectivity is rigorous pH control. The reaction is maintained at a near-neutral to slightly basic pH (7.5-8.5) where the amino group remains a potent nucleophile, but the phenolic proton is not substantially removed, thus minimizing the formation of the highly nucleophilic phenoxide ion that leads to O-methylation.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |
| m-Aminophenol | C₆H₇NO | 109.13 | - | 10.91 g | 0.10 |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 1.33 g/mL | 9.5 mL | 0.10 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 10.1 g | 0.12 |
| Water (Deionized) | H₂O | 18.02 | - | 200 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 g/mL | 3 x 100 mL | - |
| Brine (sat. NaCl) | NaCl(aq) | - | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | - |
3.2. Step-by-Step Procedure
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve m-aminophenol (10.91 g, 0.10 mol) and sodium bicarbonate (10.1 g, 0.12 mol) in 200 mL of deionized water.
-
Cooling: Cool the resulting suspension to 5-10°C using an ice-water bath.
-
DMS Addition: Add dimethyl sulfate (9.5 mL, 0.10 mol) to the dropping funnel. Add the DMS dropwise to the stirred suspension over 45-60 minutes, ensuring the internal temperature does not exceed 15°C.
-
Expert Insight: Slow, controlled addition is crucial. A rapid increase in temperature or localized high concentration of DMS can lead to undesired side reactions, including bis-methylation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: 7:3 Hexane/Ethyl Acetate]. The reaction is complete upon the disappearance of the m-aminophenol spot.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of water and 50 mL of saturated brine solution to remove inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.[8]
3.3. Mechanistic Representation
The reaction proceeds via a direct SN2 attack of the amine's nitrogen on a methyl group of dimethyl sulfate.[9][10]
// Reactants
R [label=<
H₂N
OH
DMS [label=< CH₃–O S(=O)₂ O–CH₃
>];// Transition State TS [label="[Transition State]"];
// Products
P [label=<
CH₃–NH
OH
Anion [label="⁻O–SO₂(OCH₃)"];
// Edges R -> TS [label="Sₙ2 Attack"]; DMS -> TS; TS -> P; TS -> Anion; } dot Caption: SN2 mechanism for DMS methylation.
Protocol 2: N-methylation via Eschweiler-Clarke Reaction
This classic reaction provides an excellent alternative that intrinsically avoids O-methylation and the formation of quaternary ammonium salts.[1][2] It uses formaldehyde as the methyl source and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced.[5][6]
4.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |
| m-Aminophenol | C₆H₇NO | 109.13 | - | 10.91 g | 0.10 |
| Formaldehyde (37% aq.) | CH₂O | 30.03 | ~1.09 g/mL | 8.9 mL | ~0.11 |
| Formic Acid (90% aq.) | HCOOH | 46.03 | ~1.22 g/mL | 11.4 mL | ~0.25 |
| Sodium Hydroxide (10M) | NaOH | 40.00 | 10 M | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 g/mL | 3 x 100 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | ~10 g | - |
4.2. Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-aminophenol (10.91 g, 0.10 mol).
-
Reagent Addition: To the flask, add formic acid (11.4 mL, ~0.25 mol) followed by aqueous formaldehyde solution (8.9 mL, ~0.11 mol).
-
Heating: Heat the reaction mixture to 90-100°C (a gentle reflux) using a heating mantle. Vigorous evolution of carbon dioxide will be observed. Maintain this temperature for 6-8 hours, or until gas evolution ceases.
-
Monitoring: The reaction can be monitored by TLC [Eluent: 7:3 Hexane/Ethyl Acetate] to confirm the consumption of the starting material.
-
Cooling & Neutralization: Cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding 10M sodium hydroxide solution until the pH reaches ~8-9. This step must be performed in an ice bath as the neutralization is highly exothermic.
-
Workup: Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to afford the pure this compound.
4.3. Mechanistic Overview
The reaction follows a three-step sequence: imine formation, protonation, and hydride reduction.[5][6]
Safety and Hazard Management
m-Aminophenol:
-
Hazards: Irritant to skin, eyes, and mucous membranes.[12] May cause methemoglobinemia if absorbed in high levels.[13]
-
Handling: Wear standard PPE (lab coat, gloves, safety glasses). Handle in a well-ventilated area.
Dimethyl Sulfate (DMS):
-
Hazards: EXTREMELY TOXIC & CARCINOGENIC. [3][4] Fatal if inhaled, corrosive, causes severe burns with a delayed effect.[4]
-
Handling: Must be handled in a certified chemical fume hood.[3][4] Use appropriate impermeable gloves (e.g., butyl rubber or laminate film), a lab coat, and chemical splash goggles with a face shield.[14] Keep an ammonia solution nearby to neutralize spills and decontaminate glassware.
-
Waste: Quench excess DMS and all contaminated materials with a dilute ammonia or sodium hydroxide solution before disposal according to institutional guidelines.[3]
Formaldehyde & Formic Acid:
-
Hazards: Formaldehyde is a suspected carcinogen and sensitizer. Formic acid is corrosive and causes severe burns.
-
Handling: Handle in a fume hood. Wear gloves, goggles, and a lab coat.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss during workup. | Increase reaction time; monitor with TLC. Ensure pH is correct during extraction to prevent loss of product into the aqueous layer. |
| O-methylation (DMS method) | pH was too high (>9), leading to phenoxide formation. | Maintain pH strictly between 7.5-8.5 using a weaker base like NaHCO₃ and monitor with a pH meter. |
| N,N-dimethylation | Excess methylating agent; reaction temperature too high. | Use stoichiometric or slightly less than 1 equivalent of the methylating agent. Maintain strict temperature control. |
| Reaction Stalls (E-C method) | Insufficient heating; decomposition of reagents. | Ensure the reaction temperature reaches 90-100°C. Use fresh formaldehyde and formic acid. |
References
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Total Organic Synthesis. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
- Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789.
- Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.
- Wikipedia. (n.d.). Dimethyl sulfate.
- Freitas, M. S., et al. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 5(30), 18889-18895.
- EWG Skin Deep. (n.d.). M-AMINOPHENOL.
- Chemistry Stack Exchange. (2015, November 29). How does dimethyl sulfate react with water to produce methanol?.
- Organic & Biomolecular Chemistry. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - AMINOPHENOLS (mixed isomers).
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- ResearchGate. (2024, February 21). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium.
- PubMed Central (NIH). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- ACS Catalysis. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.
- Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol.
- ResearchGate. (2010, November 2). (PDF) Selective alkylation of aminophenols.
- PubChem - NIH. (n.d.). This compound.
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Application Notes & Protocols: The Strategic Role of 3-(Methylamino)phenol in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Phenolic Amine
In the intricate world of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. 3-(Methylamino)phenol, a bifunctional aromatic compound, has emerged as a valuable building block, particularly in the synthesis of neurologically active pharmaceutical ingredients.[1][2] Its structure, featuring both a nucleophilic secondary amine and a reactive phenolic hydroxyl group, offers a versatile scaffold for constructing complex molecular architectures.
This guide provides an in-depth exploration of the application of this compound and its derivatives in pharmaceutical synthesis. We will move beyond a mere recitation of facts to delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The primary focus will be on its pivotal role in the synthesis of Rivastigmine, a key therapeutic agent for managing neurodegenerative diseases.[3][4]
Physicochemical Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe application. The table below summarizes the key physicochemical data for this compound and a closely related, often-synthesized derivative, 3-(Dimethylamino)phenol.
| Property | This compound | 3-(Dimethylamino)phenol |
| CAS Number | 14703-69-6[5] | 99-07-0[6][7][8] |
| Molecular Formula | C₇H₉NO[5] | C₈H₁₁NO[6][8] |
| Molecular Weight | 123.15 g/mol [5] | 137.18 g/mol [6][8] |
| Appearance | - | Needles or dark gray solid[6] |
| Melting Point | - | 82-84 °C (180-183 °F)[6][9] |
| Boiling Point | - | 265-268 °C (509-514 °F)[6][9] |
| Solubility | - | Sparingly soluble in water (<0.1 mg/mL)[6][9] |
Core Application: Synthesis of Rivastigmine for Alzheimer's Treatment
The most prominent application of the 3-aminophenol scaffold is in the synthesis of Rivastigmine , a carbamate-based cholinesterase inhibitor.[4] Rivastigmine is a first-line treatment for mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[4][10] It functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][11] By increasing acetylcholine levels in the brain, Rivastigmine helps improve cognitive function and memory.[12][13]
The synthesis of Rivastigmine hinges on the creation of its core intermediate, (S)-3-[1-(dimethylamino)ethyl]phenol. While this compound itself is an early-stage precursor, the overall synthetic strategy provides a compelling case study in multi-step organic synthesis. A common and logical pathway begins with m-hydroxyacetophenone, proceeds through reductive amination to introduce the aminomethyl group, and culminates in the crucial carbamoylation of the phenolic hydroxyl group.
Overall Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient (API)
The following diagram illustrates a validated pathway to Rivastigmine, highlighting the formation and transformation of the key aminophenol intermediates.
Caption: Synthetic pathway from m-hydroxyacetophenone to Rivastigmine.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Protocol 1: Synthesis of 3-[1-(Methylamino)ethyl]phenol via Leuckart Reaction
Principle: This protocol employs the Leuckart reaction, a classic method for the reductive amination of ketones. Here, m-hydroxyacetophenone is reacted with N-methylformamide, which serves as both the amine source and the reducing agent (in conjunction with formic acid). This one-pot reaction is efficient for creating the secondary amine intermediate.[14]
Materials & Reagents:
-
m-Hydroxyacetophenone (98%+)
-
N-Methylformamide (99%+)
-
Formic acid (85%)
-
Sodium hydroxide solution (50% w/v)
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge a three-neck round-bottom flask with m-hydroxyacetophenone (e.g., 13.6 g, 0.10 mol), N-methylformamide (65 mL), and 85% formic acid (10.8 g, 0.20 mol).[14]
-
Equip the flask with a reflux condenser and magnetic stirrer.
-
Heat the reaction mixture to 105 °C and maintain this temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]
-
After the reaction is complete, cool the mixture to approximately 70 °C.
-
Set up for vacuum distillation to carefully remove excess formic acid and N-methylformamide.
Work-up and Purification:
-
To the cooled residue, add deionized water (e.g., 50 mL).
-
Slowly add 50% sodium hydroxide solution while cooling in an ice bath to adjust the pH to 8-9. This step neutralizes residual acid and deprotonates the amine, making it extractable into an organic solvent.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, 3-[1-(methylamino)ethyl]phenol. Further purification can be achieved via column chromatography if required.
Protocol 2: N-Methylation to 3-[1-(Dimethylamino)ethyl]phenol via Eschweiler-Clarke Reaction
Principle: The Eschweiler-Clarke reaction is a highly effective method for methylating a primary or secondary amine to its corresponding tertiary amine. It uses formaldehyde as the source of the methyl group and an excess of formic acid as the reducing agent. The reaction is clean, high-yielding, and avoids the use of hazardous alkylating agents like methyl iodide or dimethyl sulfate.[14][15][16]
Materials & Reagents:
-
3-[1-(Methylamino)ethyl]phenol (from Protocol 1)
-
Formaldehyde solution (35-40%)
-
Formic acid (98-100%)
-
Sodium hydroxide solution (50% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Ice bath
-
Standard glassware for work-up
Procedure:
-
In a round-bottom flask, combine 3-[1-(methylamino)ethyl]phenol (e.g., 11.8 g, 0.078 mol), formic acid (50 mL), and formaldehyde solution (10 mL).[14]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-120 °C) for 12 hours.[14] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate.
-
After completion, cool the reaction to room temperature.
-
Remove the excess formic acid and formaldehyde under reduced pressure.
Work-up and Purification:
-
Add deionized water (30 mL) to the residue.[14]
-
Carefully basify the solution to pH 8-9 with 50% sodium hydroxide solution in an ice bath. This step is crucial for product precipitation.[14]
-
Cool the mixture to 0 °C and stir to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain 3-[1-(dimethylamino)ethyl]phenol.[14]
Protocol 3: Final Step - O-Carbamoylation to Synthesize Rivastigmine
Principle: This final step involves the formation of a carbamate ester linkage. The phenolic hydroxyl group of 3-[1-(dimethylamino)ethyl]phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride. The choice of base is critical for both safety and yield. While sodium hydride (NaH) has been used historically, it is pyrophoric and moisture-sensitive.[17] Safer and more manageable alternatives are strongly recommended.[17]
Materials & Reagents:
-
3-[1-(Dimethylamino)ethyl]phenol (from Protocol 2)
-
N-Ethyl-N-methylcarbamoyl chloride
-
Base (select one):
-
Potassium carbonate (K₂CO₃) - A mild, safe, and effective inorganic base.
-
4-Dimethylaminopyridine (DMAP) - A highly effective acylation catalyst, used in smaller amounts.[17]
-
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
Equipment:
-
Dry glassware (oven or flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for reaction and work-up
Procedure (using DMAP as catalyst):
-
To a dry flask under an inert atmosphere, add 3-[1-(dimethylamino)ethyl]phenol (1 eq.), anhydrous DCM, and a catalytic amount of DMAP (e.g., 0.1 eq.).
-
Stir the mixture until all solids dissolve.
-
Slowly add N-ethyl-N-methylcarbamoyl chloride (1.1 eq.) to the solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Rivastigmine.
-
The final product is typically purified by column chromatography or recrystallization to meet pharmaceutical-grade purity standards.
Expertise & Causality - The Choice of Base: The historical use of NaH for this carbamoylation is effective because it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, creating a highly reactive phenoxide. However, its pyrophoric nature presents significant safety risks, especially at scale. The use of catalytic DMAP with the carbamoyl chloride is a more modern and safer approach. DMAP acts as a nucleophilic catalyst, reacting with the carbamoyl chloride to form a highly reactive carbamoylpyridinium salt. This intermediate is then readily attacked by the phenol, and the DMAP catalyst is regenerated. This catalytic cycle avoids the need for strong, hazardous bases and represents a more elegant and safer process design.[17]
Safety and Handling
Authoritative Grounding: Adherence to strict safety protocols is non-negotiable when handling phenolic compounds and reactive intermediates. The following guidelines are based on established safety data sheets and laboratory best practices.[18][19][20][21]
Hazard Identification:
-
3-(Methyl/Dimethyl)aminophenol: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Harmful if swallowed or in contact with skin.[19] Phenols can be absorbed through the skin and may cause systemic toxicity.[20]
-
Reagents: Formic acid is corrosive. Carbamoyl chlorides are lachrymatory and moisture-sensitive. Always consult the specific Safety Data Sheet (SDS) for each reagent before use.
Logical Relationship of Safety Measures
Caption: Hierarchy of controls for managing chemical hazards.
Recommended Controls:
-
Engineering Controls: All manipulations involving concentrated phenols, formic acid, and carbamoyl chloride MUST be performed in a certified chemical fume hood to prevent inhalation exposure.[19][20]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[18]
-
Hand Protection: Wear double-layered nitrile gloves or thicker neoprene gloves. Change gloves immediately upon contamination.[20]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An impervious apron is recommended for splash risks.[20]
-
-
Storage: Store containers tightly closed in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[21] Protect from air and light.[9]
-
Spill & Emergency Procedures:
-
For small spills, dampen the solid material with a suitable solvent like alcohol, and transfer it to a sealed container for disposal.[22]
-
Ensure an ANSI-approved safety shower and eyewash station are immediately accessible.[20][21] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
References
- PubChem. (n.d.). 3-(Dimethylamino)phenol. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs.
- Cheméo. (n.d.). Phenol, 3-(dimethylamino)-.
- Justia Patents. (2010). Process for the preparation of Rivastigmine.
- ResearchGate. (n.d.). Novel Convenient Synthesis of Rivastigmine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis.
- Acros Organics. (n.d.). Material Safety Data Sheet - 3-Diethylaminophenol.
- Google Patents. (n.d.). CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol.
- Eureka | Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol.
- Google Patents. (n.d.). US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (S)-3-(1-Amino-Ethyl)-Phenol in Alzheimer's Disease Treatment.
- Google Patents. (n.d.). CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
- Pharmaffiliates. (n.d.). This compound.
- University of Liverpool. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal.
- Google Patents. (n.d.). CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
- Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
- Google Patents. (n.d.). US4967004A - Process for producing N,N-diethylaminophenols.
- Google Patents. (n.d.). EP0287277A1 - Production and purification of an N,N-diethylaminophenol.
- ResearchGate. (n.d.). Recent Developments in Natural and Synthetic Drug Research for Alzheimer's Disease.
- Open Exploration Publishing. (n.d.). Phenolic compounds as anti-Alzheimer's disease agents.
- National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- MDPI. (n.d.). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs.
- ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- ScienceDaily. (2012). New target for Alzheimer's drug development.
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Application Note: Derivatization of 3-(Methylamino)phenol for Sensitive and Robust GC-MS Analysis
Introduction
3-(Methylamino)phenol is a compound of interest in various fields, including as a precursor in pharmaceutical synthesis and a potential metabolite in environmental and toxicological studies. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. Its polar phenolic hydroxyl (-OH) and secondary amine (-NH) groups contain active hydrogens that lead to strong interactions with the stationary phase, resulting in poor chromatographic peak shape, tailing, and low sensitivity. Furthermore, its low volatility can make it incompatible with standard GC conditions.[1][2]
To overcome these limitations, derivatization is an essential sample preparation step.[1][3] This process chemically modifies the polar functional groups, replacing the active hydrogens with non-polar moieties.[2] The resulting derivatives are more volatile, less polar, and more thermally stable, making them highly amenable to GC-MS analysis.[1][4] This application note provides a comprehensive guide with detailed protocols for two robust derivatization strategies for this compound: Silylation and Acylation .
Principle of Derivatization for this compound
This compound possesses two active sites for derivatization: the phenolic hydroxyl group and the secondary amine group. The goal is to cap both sites to eliminate hydrogen bonding capabilities.
-
Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4][5] This method dramatically increases volatility and thermal stability.[1][4]
-
Acylation: This method introduces an acyl group (e.g., trifluoroacetyl) to the active sites. The resulting derivatives are highly stable.[1] Using fluorinated acylating agents, such as Trifluoroacetic Anhydride (TFAA), can significantly enhance sensitivity for detectors like the Electron Capture Detector (ECD) and produce characteristic mass fragments for MS analysis.[6][7][8]
The choice between these methods depends on the specific analytical requirements, such as desired sensitivity, potential interferences, and stability requirements of the derivatives.
Workflow for Derivatization and GC-MS Analysis
The overall experimental process follows a systematic workflow to ensure reproducibility and accuracy.
Caption: General workflow from sample preparation to GC-MS analysis.
Protocol 1: Silylation with BSTFA + 1% TMCS
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common method. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reactivity of the reagent, especially for sterically hindered or less reactive groups like secondary amines.[2][4]
Reaction Mechanism
The reaction involves the nucleophilic attack of the oxygen and nitrogen atoms on the silicon of the BSTFA molecule, replacing the active hydrogens on both the hydroxyl and amine groups with TMS groups.
Caption: Silylation of this compound with BSTFA.
Materials and Reagents
| Item | Description |
| Analyte | This compound standard or dried sample extract |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS) |
| Solvent | Anhydrous Pyridine or Acetonitrile |
| Equipment | GC vials (2 mL), heating block, vortex mixer, GC-MS system |
Step-by-Step Protocol
-
Sample Preparation: Transfer 1-5 mg of the sample or standard into a 2 mL reaction vial. If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Scientist's Note: Silylating reagents are extremely sensitive to moisture.[4] Ensuring the sample is anhydrous is critical for the reaction to proceed to completion and prevents reagent degradation.
-
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.[9][10]
-
Rationale: An excess of the silylating reagent is used to drive the reaction equilibrium towards the products, ensuring complete derivatization of all active sites.[4]
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 30 minutes .[4][9]
-
Causality: Heating accelerates the reaction, which is especially important for the less reactive secondary amine group. Most simple phenols and alcohols react quickly, but amines and hindered groups require more energy.
-
-
Cooling & Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC-MS.
-
QC Check: It is advisable to run a reagent blank (solvent + BSTFA) to identify any potential artifacts or contamination from the derivatizing agent.
-
GC-MS Parameters
| Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temp | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source | 230°C |
| MS Quad | 150°C |
| Scan Range | 40-500 m/z |
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is an excellent alternative, producing very stable derivatives.[1][7] TFAA is highly reactive and forms derivatives with both hydroxyl and amine groups.[7]
Reaction Mechanism
TFAA reacts with the phenol and secondary amine to form a trifluoroacetyl ester and a trifluoroacetamide, respectively, releasing trifluoroacetic acid as a byproduct.
Caption: Acylation of this compound with TFAA.
Materials and Reagents
| Item | Description |
| Analyte | This compound standard or dried sample extract |
| Reagent | Trifluoroacetic Anhydride (TFAA) |
| Solvent | Anhydrous Ethyl Acetate or Acetonitrile |
| Catalyst (Optional) | Pyridine or Triethylamine (TEA) |
| Equipment | GC vials (2 mL), heating block, vortex mixer, GC-MS system |
Step-by-Step Protocol
-
Sample Preparation: Prepare the dried sample in a 2 mL reaction vial as described in Protocol 1.
-
Reagent Addition: Add 200 µL of ethyl acetate and 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial, vortex, and heat at 60°C for 20 minutes .
-
Rationale: Gentle heating is sufficient to ensure both the phenolic and amine groups are fully acylated.[7]
-
-
Evaporation & Reconstitution: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in 100 µL of ethyl acetate for injection.
-
Causality: Removing the excess acidic reagent and byproduct is crucial to prevent potential damage to the GC column and to avoid chromatographic interference.[8]
-
-
Analysis: The sample is ready for GC-MS analysis using similar parameters as in Protocol 1.
Expected Results and Data Interpretation
The derivatization will significantly alter the mass spectrum of this compound. The molecular weight will increase, and new, characteristic fragmentation patterns will emerge.
Molecular Weight Changes:
-
Parent Compound: this compound (C₇H₉NO) = 123.15 g/mol
-
Di-TMS Derivative: C₁₃H₂₅NOSi₂ = 267.51 g/mol
-
Di-TFA Derivative: C₁₁H₇F₆NO₃ = 315.17 g/mol
Expected Mass Spectral Fragmentation:
| Derivative | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) & Neutral Losses |
| Di-TMS | m/z 267 (often low abundance) | m/z 252: [M - CH₃]⁺, characteristic loss of a methyl group from a TMS moiety.[11] m/z 194: [M - Si(CH₃)₃]⁺, loss of one TMS group. m/z 73: [Si(CH₃)₃]⁺, the TMS cation itself, a very common fragment.[12] |
| Di-TFA | m/z 315 | m/z 218: [M - COCF₃]⁺, loss of the trifluoroacetyl group from the phenolic oxygen. m/z 140: Characteristic fragment resulting from α-cleavage at the amide nitrogen.[13][14] m/z 69: [CF₃]⁺, trifluoromethyl cation. |
Troubleshooting and Best Practices
-
Problem: Incomplete Derivatization (Parent Peak Present)
-
Cause: Presence of moisture; insufficient reagent; insufficient reaction time/temperature.
-
Solution: Ensure the sample is completely dry. Increase the reagent-to-sample ratio or extend the heating time. For silylation, ensure the TMCS catalyst is active.[4]
-
-
Problem: Derivative Instability (Signal Decreases Over Time)
-
Problem: Extraneous Peaks in Chromatogram
-
Cause: Reagent byproducts or contamination.
-
Solution: Always run a reagent blank. Ensure high-purity solvents and reagents. For acylation, ensure complete removal of excess reagent before injection.[8]
-
Conclusion
Both silylation with BSTFA and acylation with TFAA are highly effective methods for the derivatization of this compound, enabling robust and sensitive analysis by GC-MS. Silylation is a versatile and powerful technique, though care must be taken to exclude moisture and analyze samples promptly. Acylation with TFAA provides exceptionally stable derivatives and can offer enhanced sensitivity. The choice of method should be guided by the specific goals of the analysis, but either protocol, when executed with care, will yield high-quality data suitable for both qualitative and quantitative applications.
References
- Bar-Sela, G., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. PubMed.
- Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Semantic Scholar.
- Kosjek, T., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. PubMed.
- Sessions, A. L. (n.d.). TMS derivatives. Caltech.
- Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate.
- Regis Technologies. (1998-99). GC Derivatization.
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed.
- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. PubMed.
- Fiehn, O., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. ResearchGate.
- Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Academia.edu.
- Fiehn, O., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. ResearchGate.
- Wang, Y., et al. (2016). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. PubMed.
- Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
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- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate.
- Hühmer, A., et al. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Morville, S., et al. (2005). General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
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- Jarde, E., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. MDPI.
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The Synthesis and Application of Xanthene-Based Fluorescent Probes from 3-(Methylamino)phenol Derivatives
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Versatility of 3-Aminophenols in Fluorescent Probe Chemistry
In the landscape of molecular imaging and diagnostics, fluorescent probes are indispensable tools for visualizing complex biological processes in real-time. Among the vast families of fluorophores, those built upon the xanthene scaffold—namely rhodamines and rosamines—stand out for their exceptional brightness, high photostability, and tunable photophysical properties. The synthetic accessibility of these dyes is a key factor in their widespread adoption, and 3-(N-alkylamino)phenols, including 3-(methylamino)phenol and its more common analogue 3-(diethylamino)phenol, are cornerstone reagents in this field.
This guide provides an in-depth look at the chemical principles and practical protocols for synthesizing and utilizing fluorescent probes derived from 3-(N-alkylamino)phenol precursors. We will explore the acid-catalyzed condensation reactions that form the xanthene core and discuss the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of custom-synthesized fluorescent probes in their work.
Core Chemical Principles: The Formation of the Xanthene Core
The synthesis of rhodamine and rosamine dyes from 3-(N-alkylamino)phenols hinges on a classic electrophilic aromatic substitution reaction followed by a dehydration cyclization. The electron-donating nature of the amino group at the meta-position strongly activates the ortho and para positions of the phenol ring, making them highly nucleophilic and prone to attack by electrophiles.
Mechanism 1: Rhodamine Synthesis via Condensation with Phthalic Anhydride
Rhodamines are characterized by a 9-aryl substituted xanthene core, which is typically formed by the condensation of two equivalents of a 3-(N-alkylamino)phenol with one equivalent of phthalic anhydride.
Causality of Experimental Choices:
-
Acid Catalyst: The reaction is almost always catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH). The acid protonates a carbonyl oxygen of the phthalic anhydride, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the activated aminophenol ring.[1][2][3]
-
Reaction Conditions: The reaction is typically performed at elevated temperatures (often >170°C) to overcome the activation energy barrier and to drive off the water molecule formed during the final cyclization step, thereby pushing the equilibrium towards the product.[4][5] Some methods utilize solvents with high boiling points, like o-dichlorobenzene, to facilitate the removal of water.[5]
Mechanism 2: Rosamine Synthesis via Condensation with an Aldehyde
Rosamines are structurally similar to rhodamines but lack the 2'-carboxyphenyl substituent at the 9-position. They are synthesized by condensing two equivalents of a 3-(N-alkylamino)phenol with an aldehyde.
Causality of Experimental Choices:
-
Acid Catalyst (p-TsOH): p-Toluenesulfonic acid is a common catalyst for this reaction. It protonates the aldehyde's carbonyl oxygen, which, like in the rhodamine synthesis, enhances the carbon's electrophilicity for the initial nucleophilic attack.[1][6][7] It also facilitates the final dehydration step by converting the hydroxyl group of an intermediate into a good leaving group (water).[1][3]
-
Solvent: Propionic acid is often used as the solvent as it is a weak acid itself and can participate in proton transfer steps, while also having a suitable boiling point for the reaction.[6][8] Microwave-assisted synthesis in water has also been shown to be an effective and faster alternative.[7]
-
Oxidation: After the condensation and cyclization, an oxidizing agent like chloranil is often added to convert the leuco (colorless) form of the dye to the final, brightly colored conjugated system.[6]
Experimental Protocols
Note on Reagents: While the topic specifies this compound, the following protocols are detailed for the more extensively documented 3-(diethylamino)phenol. The principles and procedures are directly applicable to this compound and other N-alkylated or N,N-dialkylated m-aminophenols, though reaction times and yields may vary.
Protocol 1: Synthesis of Rhodamine B
This protocol describes the classic synthesis of Rhodamine B from 3-(diethylamino)phenol and phthalic anhydride.[4][5]
Materials:
-
3-(Diethylamino)phenol
-
Phthalic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄) or o-dichlorobenzene (solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 10 parts by weight of 3-(diethylamino)phenol and 12 parts by weight of phthalic anhydride.[4]
-
Melt Condensation: Heat the mixture to 175-185°C under an inert atmosphere (e.g., nitrogen or carbon dioxide).[4][5] If using a solvent, reflux in o-dichlorobenzene.[5]
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Stir the molten mixture vigorously at 170-185°C for 6-7 hours. The reaction progress can be monitored by the cessation of water evolution.[4]
-
Work-up: Cool the reaction mixture to approximately 40°C. Carefully discharge the solid mass into water.
-
Purification (Base Wash): Adjust the pH of the resulting slurry to 12 with a concentrated NaOH solution. This step removes excess unreacted phthalic anhydride as its water-soluble sodium salt.[4][9]
-
Isolation: Filter the insoluble crude Rhodamine B base. Wash the filter cake thoroughly with water.
-
Purification (Acidification & Crystallization): Dissolve the crude product in an aqueous solution of hydrochloric acid. The dye can then be crystallized by the addition of more HCl or sodium chloride.[5]
-
Final Product: Filter the crystalline product, wash with a small amount of cold ethanol, and dry under vacuum. The final product is typically a vibrant, dark purple solid.
Protocol 2: Microwave-Assisted Synthesis of a Rosamine Dye
This protocol details a rapid, microwave-assisted synthesis of a rosamine dye from 3-(diethylamino)phenol and a substituted benzaldehyde, adapted from a procedure by Teixeira et al. (2021).[6][7]
Materials:
-
3-(Diethylamino)phenol (0.14 g, 0.86 mmol)
-
Substituted Benzaldehyde (e.g., 3,4-dibenzyloxybenzaldehyde, 0.13 g, 0.43 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10.0 mg, 0.06 mmol)
-
Water or Propionic Acid (5 mL)
-
Chloranil (0.10 g, 0.43 mmol)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Sodium acetate (NaOAc) solution (3 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 3-(diethylamino)phenol, the desired benzaldehyde, and p-TsOH in 5 mL of water (or propionic acid).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 80°C for 10 minutes (with an initial 1-minute ramp to temperature), using a maximum power of 100 W.[6]
-
Oxidation: After cooling, decant the solvent. Dissolve the resulting solid in 10 mL of a 1:1 mixture of chloroform/methanol. Add chloranil to the solution and stir at room temperature until the color develops fully (typically deep pink or purple).
-
Work-up: Neutralize the mixture with 3 M sodium acetate solution.
-
Extraction: Extract the aqueous suspension with chloroform. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield the pure rosamine dye.
Photophysical Properties and Data Presentation
The utility of a fluorescent probe is defined by its photophysical properties. Probes derived from 3-(N-alkylamino)phenols typically exhibit strong absorption and emission in the visible to near-infrared range, high quantum yields, and large Stokes shifts, which is the separation between the absorption and emission maxima. These properties are often solvent-dependent.[10][11]
| Dye Class | Typical Excitation Max (λ_ex) | Typical Emission Max (λ_em) | Quantum Yield (Φ_F) | Key Features & Applications |
| Rhodamines | 540 - 580 nm | 560 - 610 nm | 0.3 - 0.95 | High brightness and photostability; often pH-sensitive; used for organelle staining (mitochondria), and as scaffolds for biosensors.[][13][14] |
| Rosamines | 550 - 600 nm | 570 - 630 nm | 0.2 - 0.7 | Structurally similar to rhodamines but lack the carboxyl group, making them less prone to pH-dependent spirolactam formation; used as mitochondrial dyes and voltage sensors.[15] |
| Si-Rhodamines | 640 - 660 nm | 660 - 680 nm | 0.1 - 0.4 | Far-red to near-infrared emission, ideal for deep-tissue and live-cell imaging due to reduced autofluorescence and higher tissue penetration.[16] |
Application Protocol: Staining Mitochondria in Live Cells
Rhodamine derivatives are cationic and lipophilic, which allows them to accumulate in the mitochondria of live cells in response to the negative mitochondrial membrane potential.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Rhodamine 123 or a custom-synthesized rosamine probe (e.g., 1-10 µM stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Staining Solution: Dilute the stock solution of the rhodamine/rosamine probe in pre-warmed live-cell imaging medium to a final working concentration (typically 100-500 nM).
-
Cell Culture Preparation: Aspirate the culture medium from the cells.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained mitochondria using a fluorescence microscope. For a typical rhodamine, use an excitation wavelength around 540-560 nm and collect emission around 570-620 nm.
-
Analysis: Observe the filamentous network of mitochondria within the cytoplasm. The fluorescence intensity can be used as a qualitative indicator of mitochondrial membrane potential.
Conclusion
This compound and its dialkyl analogues are powerful and versatile precursors for the synthesis of high-performance fluorescent probes. Through straightforward, acid-catalyzed condensation reactions, researchers can access a wide array of rhodamine and rosamine dyes with tailored properties. Understanding the mechanisms behind these syntheses and following robust protocols enables the creation of custom tools for advanced biological imaging, empowering new discoveries in cellular biology and drug development.
References
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- Sznitko, L., et al. (2021). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction.
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- Yang, X-F., et al. (2017). Recent advances in formaldehyde-responsive fluorescent probes. Coordination Chemistry Reviews, 339, 114-128. [Link]
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- Tawa, G. J., et al. (2018). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. The Journal of Organic Chemistry, 83(15), 8595-8606. [Link]
- Mudd, G., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Organic & Biomolecular Chemistry, 13(40), 10150-10153. [Link]
- Li, H., et al. (2013). An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam. Organic & Biomolecular Chemistry, 11(11), 1805-1809. [Link]
- ResearchGate. (n.d.). Absorption and emission parameters of synthesized dye in different solvents. [Link]
- Wang, Y., et al. (2024). The Preparation of ZnFe2O4 from Coal Gangue for Use as a Photocatalytic Reagent in the Purification of Dye Wastewater via the PMS Reaction. ACS Omega. [Link]
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- Ciriminna, R., et al. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives.
- Li, H., et al. (2013). An Acid Catalyzed Reversible Ring-Opening/Ring-Closure Reaction Involving a Cyano-Rhodamine Spirolactam. Organic & Biomolecular Chemistry, 11(11), 1805-1809. [Link]
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- Google Patents. (n.d.). Synthetic method of 3-aminophthalic anhydride. CN103588740A.
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- ResearchGate. (2011). ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]
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- ResearchGate. (2020). A Novel BODIPY Quaternary Ammonium Salt-Based Fluorescent Probe: Synthesis, Physical Properties, and Live-Cell Imaging. [Link]
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Application Notes & Protocols: Synthesis of Rivastigmine Intermediate 3-(1-Dimethylamino-ethyl) phenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides detailed protocols for the synthesis of 3-(1-dimethylamino-ethyl) phenol, a crucial intermediate in the manufacturing of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases.[1][2] Two robust and well-documented synthetic routes originating from 3'-hydroxyacetophenone are presented: a direct one-pot reductive amination via the Leuckart reaction and a two-step sequence involving an initial Leuckart reaction to form the monomethylated amine, followed by an Eschweiler-Clarke N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and high-quality outcomes.
Introduction and Strategic Overview
3-(1-Dimethylamino-ethyl) phenol (CAS: 105601-04-5) is a cornerstone intermediate for the synthesis of Rivastigmine.[3] The stereochemistry of this intermediate is critical, as the (S)-enantiomer is required to produce the pharmacologically active (S)-Rivastigmine.[1] The synthesis of the racemic intermediate is a common starting point, followed by chiral resolution, or asymmetric synthesis methods can be employed for direct access to the desired enantiomer.
The synthetic strategies detailed herein commence with the readily available and cost-effective starting material, 3'-hydroxyacetophenone.[1][4][5] The primary transformation involves the conversion of a ketone to a tertiary amine through reductive amination.
The two primary pathways explored in this guide are:
-
Direct Reductive Amination (Leuckart Reaction): A one-pot synthesis where 3'-hydroxyacetophenone is reacted directly with a dimethylamine source in the presence of a reducing agent, typically formic acid.[5] This method is efficient and minimizes process steps.
-
Stepwise N-Methylation (Leuckart & Eschweiler-Clarke Reactions): A two-step process that offers greater control. First, 3'-hydroxyacetophenone undergoes a Leuckart reaction with a monomethylamine source to produce 3-(1-methylamino-ethyl) phenol. This secondary amine is then exhaustively methylated to the desired tertiary amine using the Eschweiler-Clarke reaction.[4][6]
The choice between these methods may depend on factors such as desired purity profile, scale, and available reagents.
Overall Synthetic Workflow
Caption: Overall synthetic pathways from 3'-hydroxyacetophenone.
Protocol 1: One-Pot Synthesis via Leuckart Reaction
This protocol details a direct, one-step synthesis of the target intermediate from 3'-hydroxyacetophenone and dimethylamine.[5] The Leuckart reaction is a classic method for the reductive amination of ketones, utilizing formic acid as both a reducing agent and a solvent.[7]
Principle and Mechanism
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone (3'-hydroxyacetophenone) and dimethylamine. The formic acid then acts as a hydride donor to reduce the iminium ion to the tertiary amine product. The liberation of carbon dioxide drives the reaction forward.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 3'-Hydroxyacetophenone | 121-71-1 | C₈H₈O₂ | ≥98% | Sigma-Aldrich |
| Dimethylamine (40% aq. sol.) | 124-40-3 | C₂H₇N | 40% in H₂O | Sigma-Aldrich |
| Formic Acid | 64-18-6 | CH₂O₂ | ≥95% | Sigma-Aldrich |
| Sodium Hydroxide | 1310-73-2 | NaOH | ≥97% | Fisher Scientific |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% | J.T. Baker |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-hydroxyacetophenone (13.6 g, 0.10 mol).
-
Reagent Addition: To the flask, add a 40% aqueous solution of dimethylamine (33.8 g, 0.30 mol) and formic acid (23.0 g, 0.50 mol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Acidification: After cooling to room temperature, transfer the mixture to a 1 L beaker. Slowly add water (100 mL). Adjust the pH of the solution to 1-2 with concentrated hydrochloric acid to protonate the amine and separate unreacted starting material.
-
Extraction of Impurities: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted 3'-hydroxyacetophenone and other non-basic impurities. Discard the organic layers.
-
Work-up - Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to 8.5-9.0 with a 50% sodium hydroxide solution. The product will precipitate as a solid or oil.
-
Product Isolation: Extract the product from the basic aqueous solution with diethyl ether or dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 3-(1-dimethylamino-ethyl) phenol as a white to off-white crystalline powder.
Protocol 2: Two-Step Synthesis (Leuckart & Eschweiler-Clarke)
This method provides a more controlled synthesis by first forming the secondary amine, which is subsequently methylated.[4] This can sometimes lead to a cleaner product with fewer side reactions.
Step A: Synthesis of 3-(1-Methylamino-ethyl) phenol (Leuckart Reaction)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 3'-hydroxyacetophenone (13.6 g, 0.10 mol), N-methylformamide (44.3 g, 0.75 mol), and 85% formic acid (27.0 g, 0.50 mol).
-
Reaction Execution: Heat the mixture to 150-160 °C and maintain for 24 hours.
-
Hydrolysis: Cool the reaction mixture to approximately 70 °C and add a 50% sodium hydroxide solution (20 mL). Re-heat to reflux for 2 hours to hydrolyze any remaining formamide intermediates.
-
Work-up and Isolation: Cool to room temperature. Adjust the pH to 8-9 with hydrochloric acid. The product, 3-(1-methylamino-ethyl) phenol, will precipitate. Cool the mixture to 0 °C to maximize crystallization, then filter the solid, wash with cold water, and dry under vacuum.
Step B: N-Methylation of Secondary Amine (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[6]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
-
Reaction Setup: In a 250 mL round-bottom flask, place the dried 3-(1-methylamino-ethyl) phenol (7.5 g, 0.05 mol) from Step A.
-
Reagent Addition: Add 35-40% aqueous formaldehyde (5.0 mL) and 90% formic acid (30 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 100 °C) and maintain for 12 hours.
-
Work-up: Cool the reaction mixture and remove the excess formic acid and formaldehyde under reduced pressure.
-
Isolation: Add water (30 mL) to the residue. Adjust the pH to 8-9 with a 50% sodium hydroxide solution. Cool the mixture to 0 °C to induce crystallization.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum to obtain 3-(1-dimethylamino-ethyl) phenol. Further purification can be achieved as described in Protocol 1.
Data Summary and Characterization
Reaction Parameters
| Parameter | Protocol 1 (Direct Leuckart) | Protocol 2 (Leuckart + E-C) |
| Starting Material | 3'-Hydroxyacetophenone | 3'-Hydroxyacetophenone |
| Amine Source | Dimethylamine | N-Methylformamide, then Formaldehyde |
| Reducing Agent | Formic Acid | Formic Acid |
| Key Steps | 1 | 2 |
| Typical Temp. | 100-110 °C | 150-160 °C (Step A), 100 °C (Step B) |
| Typical Time | 12-16 hours | 24 hours (Step A), 12 hours (Step B) |
| Reported Yield | 70-80% | ~75% overall |
Physical and Spectroscopic Data
The final product, 3-(1-dimethylamino-ethyl) phenol, should be characterized to confirm its identity and purity.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Melting Point | 117-121 °C (for S-enantiomer)[8] |
| Boiling Point | 241.3 °C at 760 mmHg |
| ¹H NMR | Expect signals for aromatic protons, the methine (CH) proton, two methyl groups on the nitrogen, and the methyl group on the ethyl chain. |
| ¹³C NMR | Expect signals corresponding to the 10 carbon atoms in the structure. |
| IR Spectroscopy | Expect characteristic peaks for O-H (phenol), C-H (aliphatic/aromatic), and C-N stretching. |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Hazards:
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Formaldehyde: Toxic, a known carcinogen, and an irritant. Avoid inhalation and skin contact.
-
Dimethylamine: Flammable and corrosive.
-
Sodium Hydroxide: Highly corrosive. Generates significant heat when dissolved in water.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.
References
- Exploring 3-[1-(Dimethylamino)
- Novel Convenient Synthesis of Rivastigmine.
- Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartr
- Method for preparing 3-[1-(dimethylamino)ethyl]phenol.
- Synthesis process of (S)-rivastigmine.
- Production process of rivastigmine.
- Synthesis process of rivastigmine tartrate.
- Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
- Process for preparing 3-(1-dimethylamino- ethyl)phynol.
- Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research.
- [Synthesis of S-(+)
- 3-[1-(Dimethylamino)ethyl]phenol AldrichCPR. Sigma-Aldrich.
- (S)-3-[1-(Dimethylamino)ethyl]phenol, 99%. J&K Scientific.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
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Application Notes and Protocols for the Safe Handling and Disposal of 3-(Methylamino)phenol
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 3-(Methylamino)phenol (CAS No. 14703-69-6). Designed for researchers, scientists, and professionals in drug development, these protocols are grounded in established safety principles and authoritative data. The procedures outlined herein are intended to minimize risks associated with the chemical's irritant properties and ensure compliance with safety regulations. The guide details necessary personal protective equipment (PPE), emergency first aid measures, spill containment strategies, and compliant waste disposal pathways.
Hazard Identification and Chemical Profile
This compound is an aromatic amine and phenol derivative. Its chemical structure dictates its reactivity and toxicological profile. Understanding these properties is the foundation of its safe use. The compound is classified as an irritant, capable of causing significant skin, eye, and respiratory irritation.[1]
1.1. Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 14703-69-6 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Solid / Powder | |
| Boiling Point | 169.5 °C at 12 mmHg | |
| Storage Temperature | 4°C, protect from light, under nitrogen | |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
1.2. GHS Hazard Classification
It is imperative to recognize the specific hazards associated with this compound as defined by the Globally Harmonized System (GHS).
| Hazard Class & Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315 : Causes skin irritation | GHS07 | Warning |
| Eye Irritation (Category 2) | H319 : Causes serious eye irritation | GHS07 | Warning |
| STOT SE (Category 3) | H335 : May cause respiratory irritation | GHS07 | Warning |
| Acute Toxicity, Oral (Cat. 4) | H302 : Harmful if swallowed | GHS07 | Warning |
Source: PubChem, Sigma-Aldrich.[1]
Expert Insight: The combination of these hazards necessitates that this compound never be handled on an open bench. The primary routes of exposure are inhalation of the powder, direct skin/eye contact, and accidental ingestion. The protocols that follow are designed to systematically eliminate these exposure routes.
Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous PPE use, is mandatory.
2.1. Engineering Controls
The primary engineering control for handling this compound is a certified Chemical Fume Hood .[3][4] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling aerosolized powder during weighing and handling operations. All manipulations of the solid compound or its solutions should be performed at least 6 inches inside the hood sash.
2.2. Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must not be compromised.
| PPE Category | Specification | Rationale and Causality |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Prevents severe eye irritation (H319). Standard safety glasses are insufficient as they do not protect from splashes or fine powders entering from the sides or top.[3][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Prevents skin irritation (H315). Given the hazards of phenols, double-gloving is strongly recommended as a best practice to provide an additional layer of protection against undetected micro-tears or rapid permeation.[6] |
| Body Protection | Fully buttoned laboratory coat; closed-toe shoes. A chemical-resistant apron is required for handling larger quantities. | Protects against accidental spills and contamination of personal clothing. [3][7] |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required if a fume hood is not available or ventilation is inadequate, but this should be an exception, not the rule. | Prevents respiratory tract irritation (H335). This is a secondary control; primary reliance should be on the fume hood.[3][4] |
Protocols for Safe Handling and Storage
Adherence to a standardized workflow is essential for minimizing risk. The following protocol outlines the steps for safely handling solid this compound.
3.1. Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
PPE Donning: Don all required PPE as specified in the table above.
-
Chemical Handling: Perform all manipulations within the fume hood. When weighing, use a spatula to gently transfer the powder, minimizing any dust generation.[4] If creating a solution, add the solid to the solvent slowly.
-
Container Management: Keep the source container tightly closed when not in use.[4]
-
Post-Handling: After use, decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water. Dispose of any contaminated weigh boats or wipes as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4]
3.2. Storage Protocol Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[3] A designated, labeled cabinet is recommended.
-
Conditions: Keep the container tightly closed under an inert atmosphere (e.g., nitrogen) and protected from light.[2][8]
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, and acids.[2][4]
Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station).
| Exposure Route | First Aid Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing while moving to the nearest emergency shower or drench hose.[9] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[10][11] 3. After the initial water flush, switch to wiping the area repeatedly with a gauze pad soaked in Polyethylene Glycol (PEG) 300 or 400.[11][12][13] Continue for at least 15-30 minutes. 4. Seek immediate medical attention. Anyone assisting the victim must wear protective gloves.[12] |
| Eye Contact | 1. Immediately proceed to the nearest emergency eyewash station.[12] 2. Hold eyelids open and flush with a gentle, continuous stream of water for at least 15-20 minutes.[11][12] 3. Do not attempt to neutralize with other chemicals. 4. Seek immediate medical attention.[12] |
| Inhalation | 1. Immediately move the affected person to fresh air.[12][14] 2. If breathing is difficult, have a trained person administer oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[15] 2. If the person is conscious and able to swallow, have them drink 1-2 glasses of water to dilute the chemical.[9] 3. Never give anything by mouth to an unconscious person.[15] 4. Seek immediate medical attention. |
Expert Insight: For skin exposure to phenols, PEG 300/400 is highly recommended after an initial water wash.[9][13] Phenol is poorly soluble in water but soluble in PEG. The PEG helps to decontaminate the skin by solubilizing and removing absorbed phenol, which a water wash alone cannot do as effectively.[6] A dedicated phenol first aid kit containing PEG should be readily available in any lab using this class of compounds.[6][13]
Spill Management Protocol
A spill of this compound must be managed promptly and safely. The procedure depends on the scale of the spill.
5.1. Minor Spill (Small amount of solid, contained)
-
Alert & Secure: Alert personnel in the immediate area. Restrict access.
-
PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Control Dust: Gently dampen the spilled solid with 60-70% ethanol to prevent it from becoming airborne.[8]
-
Absorb/Contain: Cover the dampened spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[3][16] Do not use combustible materials like paper towels or sawdust as the primary absorbent. [3]
-
Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container.[3][15]
-
Decontaminate: Clean the spill area first with a cloth dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[8]
-
Dispose: All cleanup materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.[3]
5.2. Major Spill In the event of a large spill, or any spill outside of a containment area:
-
Evacuate the area immediately.
-
Alert others and activate any emergency alarms.
-
Contact your institution's Environmental Health & Safety (EHS) emergency line from a safe location.
-
Do not attempt to clean it up yourself.
Waste Disposal Protocol
Chemical waste management is a legal and ethical responsibility. This compound and materials contaminated with it must be disposed of as hazardous waste.[12][17]
6.1. Waste Segregation and Collection
-
Designated Container: All waste containing this compound (e.g., residual solid, contaminated PPE, cleanup debris) must be collected in a dedicated, chemically compatible, and leak-proof container.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
No Mixing: Do not mix this waste with other waste streams unless compatibility has been explicitly confirmed and is permitted by your institution's EHS department.[3]
-
Container State: The waste container must be kept closed at all times except when adding waste.[17]
6.2. Storage and Final Disposal
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area—a secure, secondary containment location within the lab. This area should be away from incompatible materials.[3]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[3] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.
References
- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem.
- National Center for Biotechnology Information (NCBI). (n.d.). 3-(Dimethylamino)phenol. PubChem.
- Cheméo. (n.d.). Chemical Properties of Phenol, 3-(dimethylamino)- (CAS 99-07-0).
- National Institute of Standards and Technology (NIST). (n.d.). Phenol, 3-(dimethylamino)-. NIST Chemistry WebBook.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- 3M. (n.d.). Safety Data Sheet.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Protocols.io. (2020). PHENOL FIRST AID and personal protective equipment.
- Phenol Acrylate Sector Group (PASG). (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
- European Chemicals Agency (ECHA). (n.d.). Substance Information.
- University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Keene State College. (n.d.). Hazardous Waste Management Procedures.
- University of California, Berkeley, Environmental Health and Safety. (2023). FACT SHEET: Phenol.
- Flamemaster Corporation. (n.d.). Safety Data Sheet.
- GOV.UK. (n.d.). Phenol: incident management.
- University of California, Santa Cruz, Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
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Scale-Up Synthesis of 3-(N,N-dimethylamino)phenol for Industrial Applications: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the industrial-scale synthesis of 3-(N,N-dimethylamino)phenol, a critical intermediate in the manufacturing of pharmaceuticals and dyes. Addressing the limitations of classical synthetic routes, this document focuses on a robust and safer methodology employing resorcinol and dimethylamine. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, purification strategies, and rigorous quality control.
Introduction: The Industrial Imperative for a Better Synthesis
3-(N,N-dimethylamino)phenol is a key building block in the synthesis of various high-value products. The traditional route to this compound involves the methylation of m-aminophenol using highly toxic reagents like dimethyl sulfate.[1][2] This older method poses significant safety risks and transportation challenges, rendering it ill-suited for modern, large-scale industrial production.[1]
In contrast, the reaction of resorcinol with dimethylamine has emerged as a superior alternative, offering a safer, more environmentally benign, and economically viable pathway.[1][2] This application note provides a detailed, scalable protocol for this modern synthesis, emphasizing the chemical principles and practical considerations that ensure high purity and yield.
The Synthetic Strategy: From Resorcinol to 3-(N,N-dimethylamino)phenol
The core of this industrial process is the nucleophilic aromatic substitution of a hydroxyl group on the resorcinol ring with dimethylamine. This reaction is typically carried out at elevated temperatures and pressures in an autoclave.
Reaction Mechanism
The reaction proceeds via the direct nucleophilic attack of dimethylamine on one of the hydroxyl-bearing carbons of resorcinol. The electron-rich nature of the resorcinol ring, activated by two hydroxyl groups, facilitates this substitution. The reaction is driven to completion by the removal of water.
Caption: Reaction of Resorcinol with Dimethylamine.
Detailed Industrial-Scale Synthesis Protocol
This protocol is designed for a multi-liter scale reaction and can be adapted for various production capacities.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactants | |
| Resorcinol | >99% purity |
| Dimethylamine aqueous solution | 35-45% w/w |
| Reagents for Workup | |
| Sodium Hydroxide (Industrial Grade) | 30-40% w/w aqueous solution |
| Toluene | Industrial Grade |
| Sulfuric Acid or Hydrochloric Acid | 20-30% w/w aqueous solution |
| Equipment | |
| High-Pressure Autoclave (e.g., 2L) | Stainless steel, with stirring and temperature control |
| Large Reaction Vessel (e.g., 5L) | Glass or glass-lined, with stirring and cooling |
| Separatory Funnel (appropriate scale) | |
| Vacuum Distillation Apparatus |
Step-by-Step Synthesis Procedure
-
Charging the Autoclave: At ambient temperature, charge a 2L high-pressure autoclave with 354g of resorcinol and 420-450g of a 36-45% aqueous solution of dimethylamine.[1]
-
Reaction: Seal the autoclave and begin stirring. Heat the mixture to a temperature of 175-190°C.[1] Maintain this temperature until the reaction is complete, which can be monitored by in-process controls (e.g., HPLC).
-
Cooling and Transfer: Once the reaction is complete, cool the autoclave to approximately 20-30°C.[1] Transfer the crude reaction mixture to a larger (e.g., 5L) reaction vessel equipped with stirring and cooling.
-
Caustic Wash and Extraction: Slowly add approximately 1120-1142g of a 30-36% aqueous solution of sodium hydroxide to the stirred crude product, maintaining the temperature at 20-30°C with cooling.[1] This step is crucial for deprotonating the phenolic hydroxyl group of the product and any unreacted resorcinol, making them water-soluble and separating them from non-polar impurities. Add 500-600mL of toluene and stir vigorously to extract these impurities.[1] Allow the layers to separate and remove the toluene layer. Repeat the toluene extraction.
-
Neutralization: Carefully adjust the pH of the aqueous phase to 6-7 using a 20-30% solution of sulfuric or hydrochloric acid.[1] This reprotonates the product, causing it to separate as an oily layer.
-
Washing: Allow the layers to separate and discard the aqueous layer. Wash the organic (product) layer twice with 500-600mL of hot water (60-80°C) to remove any remaining inorganic salts and unreacted resorcinol.[1]
-
Isolation and Purification: Transfer the washed product to a vacuum distillation apparatus. Perform distillation under reduced pressure to collect the pure 3-(N,N-dimethylamino)phenol.[1]
Caption: Industrial Synthesis Workflow.
Quality Control and Analytical Protocols
Rigorous analytical testing is essential to ensure the purity and identity of the final product.
Gas Chromatography (GC)
GC is a suitable method for assessing the purity of 3-(N,N-dimethylamino)phenol.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for both purity determination and in-process monitoring.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric or formic acid) for peak shaping. A common starting point is a 50:50 mixture of acetonitrile and water.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Safety and Handling
3-(N,N-dimethylamino)phenol is a hazardous substance and requires careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Fire Safety: While not highly flammable, it is combustible. Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[6]
-
Spill Management: In case of a spill, remove all ignition sources, dampen the solid material with 60-70% ethanol, and transfer to a suitable container for disposal.[7]
-
Incompatibilities: Avoid contact with strong acids, bases, acid anhydrides, and acid chlorides.[6]
Conclusion
The synthesis of 3-(N,N-dimethylamino)phenol from resorcinol and dimethylamine represents a significant advancement in industrial chemical manufacturing. This method is not only safer and more environmentally friendly than traditional routes but also offers high yields and purity. The detailed protocol and analytical methods provided in this application note are intended to serve as a valuable resource for scientists and engineers working on the scale-up and production of this important chemical intermediate.
References
- Qingdao Lilai Fine Chem Co Ltd. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN102381993A.
- Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. Eureka.
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- Acros Organics. (n.d.). Material Safety Data Sheet.
- Fiehn, O., & Jekel, M. (1997). Analysis of phenolic compounds in industrial wastewater with high-performance liquid chromatography and post-column reaction.
- CN102924304A. (2013). Preparation method of m-dimethylaminophenol. Google Patents.
- European Patent Office. (n.d.). Process for the preparation of m-aminophenols from resorcinol. EP 0449546 B1.
- Google Patents. (n.d.). Process for the preparation of m-aminophenols from resorcinol. EP0449546A1.
- SIELC Technologies. (2018). 3-Dimethylaminophenol.
- Sumitomo Chemical Co Ltd. (1992). Production and purification of an N,N-diethylaminophenol. EP0287277A1.
- Sumitomo Chemical Co Ltd. (1992). Production and purification of an N,N-diethylaminophenol. EP0287277B1.
- MDPI. (2020). Process Variable Optimization in the Manufacture of Resorcinol–Formaldehyde Gel Materials.
- Fiehn Lab. (n.d.). Analysis of phenolic compounds in industrial wastewater with high-performance liquid chromatography and post-column reaction.
- EPA. (2007). Method 8041A: Phenols by Gas Chromatography.
- Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
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- 7. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Workhorse: Application of 3-(Methylamino)phenol in Photographic Developing Agents
Introduction: The Chemical Heart of the Latent Image
For over a century, 3-(Methylamino)phenol, most commonly utilized in its more stable sulfate salt form known as Metol or Elon, has been a cornerstone of black and white photographic development.[1][2] This organic compound belongs to the class of aminophenols and serves as a primary developing agent, a chemical that can distinguish between light-exposed and unexposed silver halide crystals in a photographic emulsion.[3] Its enduring popularity among photographers and scientists alike stems from its ability to produce images with fine grain, excellent shadow detail, and a long tonal range.[1][3] This technical guide provides an in-depth exploration of the application of this compound in photographic developers, detailing its chemical mechanisms, synergistic interactions, and practical protocols for researchers and professionals in the field.
Foundational Chemical Principles
Properties of this compound (Metol)
Metol, with the chemical name N-methyl-p-aminophenol sulfate, is a white to slightly pinkish crystalline powder.[1] Its solubility in water and stability in solution are critical for its function in aqueous developer baths.[1][4]
| Property | Value | Reference |
| Chemical Formula | (C₇H₁₀NO)₂SO₄ | [5] |
| Molar Mass | 344.38 g/mol | [2][5] |
| Appearance | White to yellowish crystalline powder | [1][5] |
| Solubility in Water | Sparingly soluble | [5] |
| pH in Solution | Slightly acidic | [1] |
Table 1: Key Chemical and Physical Properties of Metol.
The Development Mechanism: From Latent to Visible
The process of photographic development is fundamentally a redox reaction. The developing agent, in this case, this compound, acts as a reducing agent, selectively converting silver halide crystals that have been exposed to light (forming a "latent image") into black metallic silver.[3][6]
The development process begins at the latent image specks, which are small clusters of silver atoms formed on the surface of the silver halide crystals upon exposure to light.[3] this compound donates electrons to the silver ions (Ag⁺) in the crystal lattice, reducing them to metallic silver (Ag⁰). This process is autocatalytic, meaning the newly formed metallic silver acts as a catalyst for the further reduction of neighboring silver ions.
The overall reaction can be simplified as: 2Ag⁺ + C₇H₉NO → 2Ag⁰ + Oxidized Developer + 2H⁺
The activity of the developer is highly dependent on the pH of the solution. An alkaline environment, typically provided by an accelerator like borax or sodium carbonate, is necessary to deprotonate the phenolic hydroxyl group, making the molecule a more potent reducing agent.[7]
Caption: Electron transfer from this compound to a silver halide crystal.
Superadditivity: The Synergy of Metol and Hydroquinone
While this compound can be used as a sole developing agent, as in the classic Kodak D-23 formula, it is most frequently combined with hydroquinone.[4] This combination, found in so-called "MQ" developers like Kodak D-76, exhibits a phenomenon known as superadditivity.[2][3] The rate of development with the combined agents is significantly greater than the sum of their individual development rates.[8]
The mechanism of superadditivity involves a regeneration cycle.[5] Metol, being more active at lower pH and readily adsorbing to the silver halide surface, initiates development by reducing the silver ions and becoming oxidized in the process.[8] The hydroquinone, a less active developing agent on its own, then rapidly reduces the oxidized Metol back to its active form.[5] This allows the Metol to continue developing more silver ions, effectively being recycled while the hydroquinone is consumed. This synergistic relationship provides a robust and versatile developer with excellent tonal gradation and film speed.[3]
Caption: The regeneration cycle in MQ developers.
Application Protocols: From Powder to Print
The following protocols provide a framework for the preparation and use of a standard Metol-hydroquinone developer, based on the well-established Kodak D-76 formula.
Protocol: Preparation of D-76 Stock Solution (1 Liter)
This protocol outlines the steps to prepare a 1-liter stock solution of a developer chemically similar to Kodak D-76 from its constituent chemicals.[9]
Materials:
-
Distilled water
-
Metol (p-Methylaminophenol sulfate): 2.0 g[9]
-
Sodium Sulfite (anhydrous): 100.0 g[9]
-
Hydroquinone: 5.0 g[9]
-
Borax (decahydrate): 2.0 g[9]
-
Glass beakers or flasks (at least 1-liter capacity)
-
Stirring rod or magnetic stirrer
-
Accurate weighing scale
-
Protective gloves and eyewear
Procedure:
-
Initial Water Volume: Start with 750 ml of distilled water at approximately 50-55°C (122-131°F).[9] The elevated temperature aids in dissolving the chemicals.
-
Dissolve Metol: Add the 2.0 g of Metol to the warm water and stir until it is completely dissolved.[9] Causality Note: Metol is not readily soluble in a strong sulfite solution, so it should be dissolved first.[4]
-
Dissolve Sodium Sulfite: Slowly add the 100.0 g of sodium sulfite in portions, stirring continuously until each portion is dissolved before adding the next.[9] The sodium sulfite acts as a preservative, preventing the developing agents from oxidizing too quickly.[7]
-
Dissolve Hydroquinone: Add the 5.0 g of hydroquinone and stir until fully dissolved.[9]
-
Dissolve Borax: Add the 2.0 g of borax and stir until dissolved.[9] Borax acts as the alkali or accelerator, raising the pH to the optimal level for development.[7]
-
Final Volume: Add cold distilled water to bring the total volume of the solution to 1 liter.[9]
-
Storage: Transfer the stock solution to a clean, airtight, dark glass or chemical-resistant plastic bottle. Stored properly, the stock solution is stable for several months.
Protocol: Black and White Film Development
This protocol describes the process of developing black and white film using the prepared D-76 type developer.
Materials:
-
Exposed black and white film
-
Developing tank and reels
-
D-76 stock solution (prepared as above)
-
Stop bath (e.g., 1-2% acetic acid solution)
-
Fixer
-
Wetting agent (optional)
-
Timer
-
Thermometer
-
Graduated cylinders
Workflow:
Caption: Standard workflow for black and white film processing.
Procedure:
-
Preparation: In complete darkness, load the exposed film onto the developing reel and place it inside the developing tank.
-
Temperature Control: Bring all processing solutions (developer, stop bath, fixer) to the working temperature, typically 20°C (68°F). Temperature control is critical for consistent results.
-
Development:
-
Pour the developer into the tank. The volume will depend on the tank size and number of film rolls.
-
Start the timer immediately.
-
Agitation: Agitate the tank for the first 30 seconds continuously. Then, agitate for 5-10 seconds every minute for the remainder of the development time.[10] Agitation ensures fresh developer reaches the emulsion surface.
-
Development Time: The development time will vary depending on the film type, desired contrast, and developer dilution. Refer to the table below for starting points.
-
| Film Type (ISO) | D-76 Stock | D-76 (1+1 Dilution) |
| Ilford HP5+ (400) | 7-9 min | 11-13 min |
| Kodak Tri-X 400 | 6-8 min | 9-11 min |
| Kodak T-MAX 100 | 6-7 min | 8-9 min |
| Ilford FP4+ (125) | 6-7 min | 9-10 min |
Table 2: Suggested starting development times at 20°C (68°F). These are starting points and should be adjusted based on experimental results.
-
Stop Bath: After the development time has elapsed, pour out the developer and pour in the stop bath. Agitate for 30-60 seconds. The acidic stop bath neutralizes the alkaline developer, halting the development process.
-
Fixing: Pour out the stop bath and pour in the fixer. Fix for the time recommended by the fixer manufacturer (typically 5-10 minutes), with intermittent agitation. The fixer removes the unexposed and undeveloped silver halide crystals, making the image permanent and light-safe.
-
Washing: Pour out the fixer and wash the film under running water for 10-20 minutes to remove all residual chemicals.
-
Final Rinse: A final rinse in a solution with a wetting agent can help prevent drying marks.
-
Drying: Carefully remove the film from the reel and hang it to dry in a dust-free environment.
Advanced Considerations and Troubleshooting
-
Developer Dilution: D-76 is often used diluted 1+1 with water.[11][12] This is a "one-shot" use, meaning the diluted developer is discarded after one use. The 1+1 dilution can provide increased sharpness and acutance, though with a slight increase in grain.[10][11]
-
Push/Pull Processing: Development times can be intentionally increased ("pushing") to compensate for underexposure or decreased ("pulling") for overexposure. D-76 is well-suited for push processing, often with the 1+1 dilution.[12]
-
Exhaustion and Replenishment: When used as a stock solution, the developer's activity decreases with each roll of film processed. For consistent results in high-volume applications, a replenisher solution (like Kodak D-76R) can be added to maintain the developer's chemical balance and activity.[10]
-
Toxicity and Handling: Metol is known to cause contact dermatitis in some individuals.[1][4] It is crucial to wear protective gloves and eyewear and work in a well-ventilated area when handling the powder and solutions.
Conclusion
This compound, in the form of Metol, remains a vital component in the toolkit of photographic science. Its reliability, versatility, and the exceptional image quality it produces have solidified its place in the history and ongoing practice of black and white photography. Understanding the fundamental chemical principles of its function, particularly its synergistic relationship with hydroquinone, allows researchers and practitioners to harness its full potential. The protocols provided herein serve as a validated starting point for the controlled and repeatable application of this classic developing agent, enabling the consistent transformation of a latent image into a permanent, tangible photograph.
References
- Parallax Photographic Coop. (n.d.). Kodak D-76 Film Developer 3.8L.
- Photographic Memorabilia. (2010, September 10). Developer Science.
- Smith, M. A., & Chamlee, P. (n.d.). Developers, An Introduction.
- Wikipedia. (n.d.). Metol.
- Wikipedia. (n.d.). Superadditive developer.
- Kodak. (n.d.). KODAK Developer D-76.
- Krasnov, S. (n.d.). Film developing with Kodak D-76, dilutions 1+1, 1+3, 1+5, push and pull.
- Zebra Dry Plates. (n.d.). Kodak D76 Original Recipe | Developing film at home | Formula + VIDEO.
- Photrio.com Photography Forums. (2021, March 28). When is Metol an advantage in film developers (compared to Phenidone)?.
- Photrio.com Photography Forums. (2013, November 30). Possible to replace Metol with Phenidone?.
- Photrio.com Photography Forums. (2004, August 11). metol vs phenidone.
- Senior Pictures Green Bay. (n.d.). Kodak D76 Homebrew - Mixing Your Own Film Developer.
- Photrio.com Photography Forums. (2012, October 9). Metol-only developer?.
- Photrio.com Photography Forums. (2007, April 29). Superadditivity in developers - and beyond.
- Photrio.com Photography Forums. (2015, July 26). Phenidone and metol chemistry.
- Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol.
- Photo.net. (2004, May 25). Metol, oxidation product.
- Google Patents. (n.d.). CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
- Chemistry Stack Exchange. (2020, November 3). How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos?.
- TREA. (n.d.). Method for photographic development.
- Photrio.com Photography Forums. (2011, September 14). Metol+Phenidon .... superadditive?!.
- Google Patents. (n.d.). EP0530921A1 - Photographic color developer formulation using an alpha amino acid for enhanced solution stability.
- Bio-Eco film developments. (2023, September 14). Bio-Eco film developments for black & white photographic film and paper.
- Wikipedia. (n.d.). Photographic developer.
- European Patent Office. (n.d.). Photographic color developer formulation using an alpha amino acid for enhanced solution stability.
- Bowman, T. (2021, June 8). Photographic developer components.
Sources
- 1. chemiis.com [chemiis.com]
- 2. Metol - Wikipedia [en.wikipedia.org]
- 3. photomemorabilia.co.uk [photomemorabilia.co.uk]
- 4. bhphotovideo.com [bhphotovideo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photographic developer - Wikipedia [en.wikipedia.org]
- 7. hellothisistim.com [hellothisistim.com]
- 8. Superadditive developer - Wikipedia [en.wikipedia.org]
- 9. zebradryplates.com [zebradryplates.com]
- 10. business.kodakmoments.com [business.kodakmoments.com]
- 11. Kodak D-76 Film Developer 3.8L - Parallax Photographic Coop [parallaxphotographic.coop]
- 12. skrasnov.com [skrasnov.com]
Application Note: 3-(diethylamino)phenol as a pH Indicator for Titrations in Basic Media
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of 3-(diethylamino)phenol as a pH indicator, particularly for applications in basic pH ranges. As an organic compound featuring both a phenolic hydroxyl group and a tertiary amino group, 3-(diethylamino)phenol exhibits distinct halochromic properties.[1] Its mechanism of action is rooted in the deprotonation of the phenolic hydroxyl group, which leads to a structural rearrangement and a corresponding visible color change.[2][3] With a predicted pKa of approximately 10.08, this indicator is particularly well-suited for endpoint determination in the titration of weak acids with strong bases.[4] This note details the chemical principles, preparation of the indicator solution, and rigorous protocols for its validation and application in acid-base titrations.
Part 1: Core Principles and Chemical Properties
A pH indicator is a weak acid or weak base that displays a distinct color change when the concentration of hydronium ions (H₃O⁺) in a solution changes.[3][5] The efficacy of an indicator is determined by its pKa value, which is the pH at which the protonated and deprotonated forms of the indicator are present in equal concentrations. The visible color transition typically occurs over a pH range of pKa ± 1.[5]
3-(diethylamino)phenol is a bifunctional molecule containing both a weakly acidic phenol group and a basic diethylamino group.[6][7] For its function as a pH indicator, the critical transformation is the deprotonation of the hydroxyl (-OH) group under basic conditions to form a phenolate ion. This transformation alters the electronic delocalization within the aromatic ring, causing a shift in the molecule's light absorption spectrum and resulting in a visible color change.[2]
Mechanism of Action
The equilibrium responsible for the color change can be represented as follows:
Caption: Equilibrium of 3-(diethylamino)phenol indicator.
Physicochemical Data Summary
The following table summarizes key properties of 3-(diethylamino)phenol, which are essential for its handling and application.
| Property | Value | Source |
| CAS Number | 91-68-9 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [8] |
| Molecular Weight | 165.23 g/mol | [7] |
| Appearance | Gray-brown to rose or red flakes/granules | [4][9] |
| Melting Point | 69-72 °C | [4] |
| Water Solubility | < 0.1 g/100 mL (at 20.5 °C) | [4] |
| Organic Solvent Solubility | Soluble in ethanol and other organic solvents | [1] |
| Predicted pKa | 10.08 ± 0.10 | [4] |
Part 2: Experimental Protocols
Protocol 2.1: Preparation of 0.1% (w/v) Indicator Solution
This protocol details the preparation of a stock solution of the 3-(diethylamino)phenol indicator.
Materials:
-
3-(diethylamino)phenol (CAS: 91-68-9)
-
95% Ethanol
-
100 mL Volumetric flask
-
Analytical balance
-
Spatula and weighing paper
-
Amber glass bottle for storage
Procedure:
-
Weighing: Accurately weigh 100 mg (0.1 g) of 3-(diethylamino)phenol using an analytical balance.
-
Dissolution: Transfer the weighed solid into a 100 mL volumetric flask. Add approximately 70 mL of 95% ethanol.
-
Mixing: Gently swirl the flask until all the solid has completely dissolved. A magnetic stirrer can be used for efficient mixing.
-
Dilution to Volume: Once dissolved, add 95% ethanol to the flask until the meniscus reaches the 100 mL calibration mark.
-
Homogenization & Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the final solution to a clearly labeled amber glass bottle and store it at room temperature, protected from light.
-
Scientist's Note: Amber glass is used to prevent potential photodegradation of the organic compound, ensuring the indicator's stability over time.
-
Protocol 2.2: Validation and Determination of pH Transition Range
This protocol is a self-validating system to precisely determine the indicator's color-change interval.
Materials:
-
0.1% 3-(diethylamino)phenol indicator solution (from Protocol 2.1)
-
Standard buffer solutions: pH 7, 9, 10, 11, 12
-
Calibrated pH meter with electrode[10]
-
0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Small beakers or test tubes (13)
-
Magnetic stirrer and stir bars
Procedure:
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4, 7, and 10). This step is critical for accurate pH correlation.[11]
-
Buffer Series Preparation: Set up a series of 5 beakers. To each, add 20 mL of the standard buffer solutions (pH 7, 9, 10, 11, 12).
-
Indicator Addition: Add 3-4 drops of the 0.1% 3-(diethylamino)phenol indicator solution to each beaker. Gently swirl to mix.
-
Color Observation: Observe and record the color of the solution in each beaker.
-
Fine-Tuning the Range (Optional but Recommended): To narrow down the transition range, prepare a solution at pH 10. While monitoring with the calibrated pH meter, add 0.1 M NaOH dropwise to slowly increase the pH in increments of ~0.2 units (e.g., 10.2, 10.4, etc.) up to pH 11. Record the color at each increment.
-
Data Compilation: Compile the results in a table, correlating the measured pH with the observed color. This establishes the functional working range of the indicator.
Protocol 2.3: Application in Weak Acid-Strong Base Titration
This protocol demonstrates the use of 3-(diethylamino)phenol to determine the equivalence point of a titration between acetic acid (a weak acid) and sodium hydroxide (a strong base).
Materials:
-
0.1 M Acetic Acid (CH₃COOH)
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1% 3-(diethylamino)phenol indicator solution
-
Buret, 50 mL
-
Erlenmeyer flask, 250 mL
-
Pipette, 25 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Rinse and fill the buret with 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Analyte Preparation: Pipette 25.0 mL of 0.1 M acetic acid into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water and a magnetic stir bar.
-
Indicator Addition: Add 3-4 drops of the 3-(diethylamino)phenol indicator solution to the flask. The solution should initially be colorless.
-
Titration: Place the flask on a magnetic stirrer. Slowly add the NaOH titrant from the buret while the solution is continuously stirred.
-
Endpoint Determination: Continue adding titrant until a distinct and persistent color change is observed, marking the endpoint of the titration.
-
Scientist's Note: The theoretical equivalence point for this titration occurs at a pH > 7. 3-(diethylamino)phenol is suitable because its transition range falls within the steep portion of the titration curve for this reaction type.
-
-
Record and Calculate: Record the final volume of NaOH used. Calculate the concentration of the acetic acid solution. Repeat the titration at least two more times for precision.
Part 3: Workflow, Expected Results, and Troubleshooting
General Validation Workflow
Caption: Workflow for validating the pH indicator.
Expected Color Transition
Based on its predicted pKa of ~10.08, the following results are expected during the validation protocol.
| pH Range | Expected Observation | Form of Indicator |
| < 9.0 | Colorless | Predominantly Protonated (H-Ind) |
| 9.0 - 11.0 | Transition from colorless to a distinct color (e.g., pink/violet) | Mixture of Protonated and Deprotonated |
| > 11.0 | Fully developed color | Predominantly Deprotonated (Ind⁻) |
Troubleshooting
-
No Color Change: Ensure the pH of the solution has actually entered the transition range using a calibrated pH meter. Check the indicator solution for degradation if it is old or was stored improperly.
-
Faint or Unclear Endpoint: The concentration of the indicator may be too low. Try adding another 1-2 drops. Conversely, using too much indicator can obscure the endpoint.
-
Precipitate Forms: This may occur in highly concentrated or non-aqueous solutions where the indicator salt is insoluble. Ensure the sample is well-dissolved.
Part 4: Conclusion
3-(diethylamino)phenol is a valuable pH indicator for applications requiring endpoint determination in the basic range of pH 9-11. Its utility is most pronounced in the titration of weak acids with strong bases, where common indicators like phenolphthalein may not provide the sharpest transition. By following the robust validation and application protocols outlined in this note, researchers can confidently integrate this indicator into their analytical workflows to achieve accurate and reproducible results.
References
- Study.com. (n.d.). The phenolic compound which is used as an acid-base indicator is.
- National Center for Biotechnology Information. (n.d.). 3-(Diethylamino)phenol. PubChem.
- ResearchGate. (2025). Assessing the Efficacy of Anthocyanin Based Natural Ph Indicator against Phenolphthalein.
- LookChem. (n.d.). Cas 91-68-9,3-Diethylaminophenol.
- LabXchange. (n.d.). How to Use pH Indicator Strips.
- Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. Eureka.
- Carolina Biological Supply Company. (n.d.). Ways to measure pH. Carolina Knowledge Center. Retrieved from Carolina Biological Supply Company. [Link]
- Wikipedia. (n.d.). pH indicator.
- PrepChem.com. (n.d.). Synthesis of 3-diethylaminophenetol.
- National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)phenol. PubChem.
- TRACES Centre. (2021). Standard Operating Procedure - pH Measurements.
- Carolina Biological Supply Company. (n.d.). Natural pH Indicators. Carolina Knowledge Center. Retrieved from Carolina Biological Supply Company. [Link]
- Chemistry LibreTexts. (2023). pH Indicators.
- SlideShare. (n.d.). Choosing the Right pH Indicator for Accurate Lab Results.pdf.
- YouTube. (2018). How to Use pH Indicator Strips.
- Solubility of Things. (n.d.). Measuring pH: Techniques and Indicators.
- Google Patents. (n.d.). CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
- YouTube. (2022). Making a Red Cabbage pH Indicator: The Method and the Chemistry.
- SlidePlayer. (n.d.). pH Indicators.
- Chemsrc. (2025). 3-(diethylamino)phenol.
- Royal Society of Chemistry. (n.d.). Testing the pH of different solutions. RSC Education.
- Matrix Fine Chemicals. (n.d.). 3-(DIETHYLAMINO)PHENOL | CAS 91-68-9.
Sources
- 1. CAS 91-68-9: 3-(Diethylamino)phenol | CymitQuimica [cymitquimica.com]
- 2. homework.study.com [homework.study.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. lookchem.com [lookchem.com]
- 5. pH indicator - Wikipedia [en.wikipedia.org]
- 6. 3-DIETHYLAMINOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(DIETHYLAMINO)PHENOL | CAS 91-68-9 [matrix-fine-chemicals.com]
- 9. 3-Diethylaminophenol | 91-68-9 [chemicalbook.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(N,N-dimethylamino)phenol
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(N,N-dimethylamino)phenol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help improve reaction yields and product purity. The information presented here is based on established chemical principles and validated experimental findings.
Introduction to Synthetic Strategies
3-(N,N-dimethylamino)phenol, a crucial intermediate in the pharmaceutical and dye industries, can be synthesized through several routes.[1][2] The most common methods include:
-
Sulfonation of N,N-dimethylaniline followed by alkali fusion: This traditional method involves the sulfonation of N,N-dimethylaniline and subsequent fusion with an alkali metal hydroxide. While it is a well-established route, it can suffer from low yields and environmental concerns due to waste generation.[1]
-
Bucherer-Lepetit Reaction: This reaction involves the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[3][4][5] While primarily used for naphthalene derivatives, the underlying principles of nucleophilic substitution on an aromatic ring are relevant.
-
Reaction of Resorcinol with Dimethylamine: This approach involves the direct reaction of resorcinol with an aqueous solution of dimethylamine, often under pressure and at elevated temperatures.[2][6][7] This method can offer a simpler reaction pathway but may require careful optimization to minimize byproduct formation.[1]
-
From m-Aminophenol: Another route involves the methylation of m-aminophenol. However, this can be challenging due to the potential for N- and O-alkylation and the use of hazardous reagents like dimethyl sulfate.[2]
This guide will primarily focus on troubleshooting and optimizing the sulfonation/alkali fusion and resorcinol/dimethylamine routes, as they are the most frequently employed.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 3-(N,N-dimethylamino)phenol in a question-and-answer format.
Route 1: Sulfonation of N,N-dimethylaniline and Alkali Fusion
Question 1: My sulfonation of N,N-dimethylaniline is giving a low yield of the desired m-sulfonic acid derivative. What are the likely causes and how can I fix it?
Answer:
Low yields in the sulfonation of N,N-dimethylaniline are often due to suboptimal reaction conditions and the formation of undesired isomers. The dimethylamino group is a strong activating, ortho-, para-director.[8] However, under strongly acidic conditions, the nitrogen is protonated, forming the anilinium ion, which is a meta-directing group.[9][10] The key is to control the reaction to favor the formation of the meta-isomer.
Causality & Troubleshooting:
-
Incorrect Acid Concentration: Using fuming sulfuric acid (oleum) can favor the formation of the meta-isomer.[9] The concentration of SO3 in the fuming sulfuric acid is critical. Too low a concentration may not be effective, while too high a concentration can lead to excessive side reactions and charring.
-
Reaction Temperature: Temperature plays a crucial role in isomer distribution. Sulfonation is a reversible reaction, and at higher temperatures, the thermodynamically more stable meta-isomer is favored.[10] However, excessively high temperatures can lead to decomposition. A typical temperature range for this reaction is 100-180°C.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Workflow for Optimizing Sulfonation:
Caption: Workflow for optimizing the sulfonation of N,N-dimethylaniline.
Question 2: The alkali fusion of my sodium N,N-dimethylaniline-m-sulfonate is resulting in a dark, tarry product with a low yield of 3-(N,N-dimethylamino)phenol. What's going wrong?
Answer:
Alkali fusion is a harsh reaction that requires precise control of temperature and reactant ratios to prevent decomposition and side reactions.
Causality & Troubleshooting:
-
Fusion Temperature: The temperature of the alkali fusion is critical. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to charring and decomposition of the product. The optimal temperature is typically in the range of 300-350°C.
-
Ratio of Alkali to Sulfonate: An excess of the alkali hydroxide (e.g., NaOH or KOH) is necessary to drive the reaction to completion. A molar ratio of at least 3:1 (alkali:sulfonate) is generally recommended.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product at high temperatures.
-
Work-up Procedure: The work-up after the fusion is crucial. The reaction mixture should be cooled and carefully dissolved in water. The pH should then be adjusted to precipitate the product. Over-acidification can lead to product loss.
Data Presentation: Effect of Temperature on Alkali Fusion Yield
| Fusion Temperature (°C) | Yield of 3-(N,N-dimethylamino)phenol (%) | Observations |
| 280 | 45 | Incomplete reaction, significant starting material recovered. |
| 320 | 75 | Good conversion, manageable side products. |
| 360 | 55 | Significant charring and decomposition observed. |
Route 2: Reaction of Resorcinol with Dimethylamine
Question 3: I am attempting to synthesize 3-(N,N-dimethylamino)phenol from resorcinol and dimethylamine, but the yield is low and I have a significant amount of unreacted resorcinol and a byproduct. How can I improve this?
Answer:
This reaction, a nucleophilic aromatic substitution, is often carried out at high temperatures and pressures. Optimizing the reaction parameters and purification process is key to achieving a good yield.
Causality & Troubleshooting:
-
Reaction Temperature and Pressure: This reaction typically requires high temperatures (160-210°C) and is often performed in an autoclave to maintain the necessary pressure.[6] Insufficient temperature or pressure will result in a slow and incomplete reaction.
-
Molar Ratio of Reactants: An excess of dimethylamine is generally used to drive the reaction towards the product. A molar ratio of dimethylamine to resorcinol of 1.5:1 to 2:1 is a good starting point.[6]
-
Catalyst: While not always necessary, the use of a catalyst can sometimes improve the reaction rate and yield.
-
Byproduct Formation: A potential byproduct is N,N,N',N'-tetramethyl-m-phenylenediamine, formed by the reaction of both hydroxyl groups of resorcinol. Controlling the stoichiometry and reaction time can help minimize this.
-
Purification: The purification process is critical for removing unreacted resorcinol and byproducts. A common method involves adding an industrial liquid alkali to the crude product, followed by extraction with a solvent like toluene to remove byproducts. The aqueous phase is then neutralized to precipitate the desired product.[2][6]
Experimental Protocol: Synthesis of 3-(N,N-dimethylamino)phenol from Resorcinol
-
Reaction Setup: In a suitable autoclave, combine resorcinol and an aqueous solution of dimethylamine (e.g., 40% w/w). A typical molar ratio is 1:1.5 of resorcinol to dimethylamine.[6]
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 160-210°C with stirring.[6] Maintain this temperature for a predetermined time (e.g., 3-6 hours), monitoring the reaction progress if possible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add an industrial liquid alkali (e.g., 30-40% NaOH solution) to the crude product.[2][6]
-
Extract the mixture with toluene to remove organic byproducts.[2][6]
-
Separate the aqueous phase and carefully neutralize it with an acid (e.g., HCl or H2SO4) to a pH of 7-8 to precipitate the 3-(N,N-dimethylamino)phenol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Logical Relationship Diagram: Purification Strategy
Caption: Purification workflow for 3-(N,N-dimethylamino)phenol synthesized from resorcinol.
Concluding Remarks
Improving the yield of 3-(N,N-dimethylamino)phenol synthesis requires a systematic approach to optimizing reaction conditions and implementing an effective purification strategy. For the sulfonation/alkali fusion route, careful control of temperature and acid concentration is paramount. In the resorcinol/dimethylamine method, managing temperature, pressure, and stoichiometry, followed by a robust work-up, is critical for success. By understanding the underlying chemical principles and troubleshooting potential issues proactively, researchers can significantly enhance the efficiency and outcome of their synthetic efforts.
References
- CN102381993A. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. Google Patents.
- Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. Eureka.
- Wikipedia. (n.d.). Bucherer reaction.
- Chemistry LibreTexts. (2023). Bucherer reaction.
- Organic Reactions. (n.d.). The Bucherer Reaction: From Naphthylamine to Naphthol.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Chemistry Stack Exchange. (2021). Why is it preferred to sulfonate nitrogen instead of carbon?
- Quora. (2018). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power?
Sources
- 1. Page loading... [guidechem.com]
- 2. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicreactions.org [organicreactions.org]
- 6. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
Technical Support Center: Purification of Crude 3-(N,N-dimethylamino)phenol by Vacuum Distillation
An in-depth guide to the purification of crude 3-(N,N-dimethylamino)phenol by vacuum distillation, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the successful purification of 3-(N,N-dimethylamino)phenol. The methodologies described herein are grounded in established chemical principles to ensure both safety and efficacy in your laboratory operations.
Foundational Knowledge: Why Vacuum Distillation?
3-(N,N-dimethylamino)phenol is a crucial intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its purification is critical for achieving high-purity final products. The compound's high boiling point at atmospheric pressure (265-268 °C) makes standard distillation impractical.[2][3][4][5] At such elevated temperatures, the risk of thermal decomposition into byproducts like nitrogen oxides and carbon oxides increases significantly.[6] Vacuum distillation is the method of choice because it lowers the boiling point of the compound, allowing for vaporization and subsequent purification at a much lower, non-destructive temperature.[7]
Table 1: Key Physical and Chemical Properties of 3-(N,N-dimethylamino)phenol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [6][8] |
| Molecular Weight | 137.18 g/mol | [9][10] |
| Appearance | White to gray or violet crystals/powder | [2][4][6] |
| Melting Point | 82-84 °C | [2][10] |
| Boiling Point (atm) | 265-268 °C (760 mmHg) | [2][9] |
| Boiling Point (vac) | ~160 °C at ~25 mmHg (-0.098 MPa) | [11] |
| Stability | Stable under normal conditions, but may be sensitive to air and light.[2][12] | [2][6][12] |
| Solubility | Slightly soluble in water; soluble in methanol.[4][6] | [4][6] |
Standard Operating Protocol: Vacuum Distillation
This protocol outlines a self-validating system for the purification of crude 3-(N,N-dimethylamino)phenol, which often contains unreacted resorcinol and byproducts from its synthesis.[1][2][13]
Experimental Protocol: Step-by-Step Methodology
-
Apparatus Assembly:
-
Set up a short-path distillation apparatus in a fume hood.[14][15] Use a round-bottom flask (distillation pot) no more than two-thirds full of the crude material.
-
Ensure all glass joints are clean, properly fitted, and lightly lubricated with high-vacuum grease to prevent leaks.[16]
-
Place a magnetic stir bar in the distillation pot for smooth boiling.
-
Connect the condenser to a coolant source (water can be used).
-
Position a cold trap (e.g., using dry ice/acetone or liquid nitrogen) between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
System Evacuation and Leak Check:
-
With the system fully assembled, begin to slowly open the connection to the vacuum pump. A sudden pressure drop can cause the material to bump violently.
-
Allow the system to evacuate to the target pressure (e.g., 1-10 mmHg). The pressure should be stable. An unstable or high pressure reading indicates a leak.[16]
-
-
Distillation Process:
-
Once a stable vacuum is achieved, turn on the magnetic stirrer to a moderate speed.
-
Begin to gently heat the distillation pot using a heating mantle. An oil bath can provide more uniform heating and prevent charring.[6]
-
Forerun Fraction: Collect the initial, low-boiling distillate separately. This fraction may contain residual solvents (like toluene from the workup) or water.[1][13]
-
Main Fraction: As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask. Collect the main fraction of 3-(N,N-dimethylamino)phenol. The head temperature should remain constant during this period. At a pressure of approximately 25 mmHg, the product should distill at around 160 °C.[11]
-
Monitor for Solidification: The product has a melting point of 82-84 °C.[2][10] If it solidifies in the condenser or receiver arm, you may need to reduce the coolant flow or gently warm the exterior of the glass with a heat gun to keep the product molten.
-
-
Shutdown Procedure:
-
Once the main fraction is collected and the distillation rate slows significantly, turn off the heating and allow the system to cool under vacuum.
-
Once the apparatus is at room temperature, slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
-
Disassemble the apparatus and transfer the purified product to a labeled, airtight, amber glass container for storage.
-
Visual Workflow: Vacuum Distillation Setup
Caption: Diagram 1: Key components and process flow for vacuum distillation.
Troubleshooting Guide
Direct answers to common issues encountered during the purification process.
Q: My vacuum pump is running, but I can't achieve the target pressure (e.g., <10 mmHg). What's wrong?
A: This is almost always due to a leak in the system.[16]
-
Causality: A vacuum is a pressure differential. Any opening, however small, allows air to enter, preventing the pump from achieving a deep vacuum.
-
Solution: Systematically check all potential leak points. Start with the component furthest from the pump. Ensure all glass joints are properly seated and sealed with an appropriate high-vacuum grease. Inspect all flexible tubing for cracks or poor connections. A system should be able to hold vacuum (e.g., pressure rise of less than 1 millitorr per second) when isolated from the pump.[16]
Q: The material in the distillation flask is turning dark brown or charring.
A: This indicates thermal decomposition.[6]
-
Causality: The bulk temperature of the liquid is too high. This can be caused by a poor vacuum (requiring a higher pot temperature to boil) or localized overheating from the heating mantle. Aminophenols can oxidize and degrade when overheated.
-
Solution: First, confirm you have a good, stable vacuum. If the vacuum is good, improve heat transfer. Use a larger heating mantle that fits the flask properly, or switch to a stirred oil or sand bath for more uniform heating. Ensure stirring is adequate to distribute heat throughout the liquid.
Q: The distillate is solidifying in the condenser, blocking the apparatus.
A: The product's melting point is relatively high (82-84 °C), and the condenser surface is below this temperature.[2][10]
-
Causality: The rate of condensation is faster than the rate at which the molten product flows into the receiver, allowing it to solidify.
-
Solution:
-
Increase the Condenser Temperature: Use room temperature water for the condenser instead of chilled water. In some high-vacuum setups, draining the condenser entirely (air cooling) may be sufficient.
-
Gentle Heating: Carefully use a heat gun on the exterior of the condenser and receiver arm to re-melt the solidified product and allow it to flow into the collection flask.
-
Q: The distillation is "bumping" violently, even with a stir bar.
A: This is caused by superheating of the liquid followed by sudden, explosive boiling.
-
Causality: The energy being put into the system is not being dissipated smoothly through vaporization. This can happen if stirring is inadequate or if the pressure is suddenly changed.
-
Solution: Ensure the magnetic stir bar is coupled with the stir plate and is spinning vigorously enough to create a deep vortex before heating begins. If bumping persists, slightly reduce the heating rate to allow for more controlled boiling. Never add boiling chips to a hot or evacuated liquid, as this will cause violent boiling.
Q: The final product is still colored (e.g., yellow, pink, or tan).
A: This may be due to co-distilling impurities or slight oxidation.
-
Causality: 3-(N,N-dimethylamino)phenol is sensitive to air and light, and even minor impurities can impart color.[2][12] Some colored impurities might have a boiling point close to the product under vacuum.
-
Solution:
-
Improve Fractionation: Collect a narrower "heart cut" (the very middle fraction), discarding slightly larger forerun and tail fractions.
-
Use a Packed Column: For difficult separations, using a short, insulated Vigreux column or a column with packing material (like Raschig rings) can increase the separation efficiency.[17]
-
Prevent Oxidation: Ensure the shutdown and venting of the system is done with an inert gas. Store the final product under nitrogen or argon.[2]
-
Visual Guide: Troubleshooting Logic
Caption: Diagram 2: A logical flow from problem to cause and solution.
Frequently Asked Questions (FAQs)
Q: Do I need to perform a chemical workup before distillation? A: Yes, typically. Crude 3-(N,N-dimethylamino)phenol from the common synthesis (resorcinol + dimethylamine) is often subjected to a workup involving adding an alkali, extracting with a solvent like toluene to remove byproducts, neutralizing the aqueous phase, and washing to remove unreacted resorcinol before the final vacuum distillation.[1][2][13] This ensures you are distilling a cleaner starting material.
Q: What type of vacuum pump is required? A: A standard two-stage rotary vane pump capable of achieving an ultimate vacuum of <1 mmHg is ideal. The specific vacuum level required depends on the desired distillation temperature.
Q: How should I properly store the purified 3-(N,N-dimethylamino)phenol? A: The compound can be sensitive to air and light.[2][12] For long-term stability, it should be stored in a tightly sealed, amber container under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place.
Q: What are the primary safety concerns? A:
-
Chemical Hazard: 3-(N,N-dimethylamino)phenol is an irritant and may be harmful if swallowed or inhaled.[6][10] Always handle it in a fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety goggles.[15]
-
Process Hazard: Working with glassware under vacuum carries a risk of implosion. Ensure your glassware is free of cracks or star fractures. Use a safety shield.
-
Fire Hazard: Although the compound has a high flash point (~148 °C), using heating mantles with flammable solvents presents a fire risk.[2][10] Keep flammable materials away from the apparatus.[18]
References
- Preparation method of 3-(N,N-dimethylamino)phenol. (n.d.). Eureka | Patsnap.
- 3-(Dimethylamino)phenol. (n.d.). PubChem.
- CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol. (n.d.). Google Patents.
- Phenol, 3-(dimethylamino)-. (n.d.). NIST WebBook.
- Distillations. (n.d.). Environmental Health & Safety - Georgia Tech.
- Fractionating Column Packing. (n.d.). Pope Scientific Inc.
- Safety & Precautions in Distillation. (2024, April 18). Arishtam India.
- 4-Aminophenol Safety Data Sheet. (n.d.). Scribd.
- Fractional distillation. (n.d.). Wikipedia.
- 3-Dimethylaminophenol, 97+%. (n.d.). Thermo Scientific Alfa Aesar.
- CN102924304A - Preparation method of m-dimethylaminophenol. (n.d.). Google Patents.
- 3-(Dimethylamino)phenol, ≥98%. (n.d.). Briti Scientific.
- Vacuum Distillation issues? (2019, November 11). Pressure Control Solutions.
- Trouble with vacuum leaks in your distillation system? (2025, June 30). Beaker & Wrench.
Sources
- 1. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. 3-Dimethylaminophenol | 99-07-0 [chemicalbook.com]
- 3. 3-Dimethylaminophenol, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. britiscientific.com [britiscientific.com]
- 5. 3-(Dimethylamino)phenol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 3-Dimethylaminophenol(99-07-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. Phenol, 3-(dimethylamino)- [webbook.nist.gov]
- 9. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(二甲氨基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. CN102924304A - Preparation method of m-dimethylaminophenol - Google Patents [patents.google.com]
- 12. 3-(Dimethylamino)phenol | 99-07-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. scribd.com [scribd.com]
- 16. beakerandwrench.com [beakerandwrench.com]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]
- 18. arishtam.com [arishtam.com]
Removal of unreacted resorcinol from 3-(N,N-dimethylamino)phenol synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the synthesis of 3-(N,N-dimethylamino)phenol, with a specific focus on the critical step of removing unreacted resorcinol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis and achieve high product purity.
The synthesis of 3-(N,N-dimethylamino)phenol is commonly achieved through the high-temperature amination of resorcinol with dimethylamine.[1][2][3] While effective, this reaction rarely proceeds to 100% completion, leaving unreacted resorcinol as a primary impurity. Due to the structural similarities between the reactant and the product, separating them requires a strategy that leverages their distinct chemical properties. Failure to remove resorcinol can impede downstream applications and compromise the integrity of final compounds.
This guide provides a systematic approach to troubleshooting and resolving this key purification challenge.
Sources
Side reactions in the synthesis of 3-dimethylaminophenol and their prevention
Welcome to the technical support guide for the synthesis of 3-dimethylaminophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance reaction efficiency and product purity.
Structure of this Guide
This guide is structured to address practical issues encountered in the laboratory, categorized by the primary synthetic routes.
-
Part 1: Troubleshooting Guide & FAQs - Synthesis via N,N-Dimethylation of m-Aminophenol. Focuses on the classic laboratory-scale synthesis and the prevalent issue of O-alkylation.
-
Part 2: Troubleshooting Guide & FAQs - Synthesis via Amination of Resorcinol. Addresses the industrially preferred method, tackling challenges of incomplete conversion and byproduct formation under harsh conditions.
-
Part 3: General Troubleshooting. Covers common issues applicable to both routes, such as product discoloration and purification.
-
Part 4: Analytical Methodologies. Provides a brief overview of methods for monitoring reaction progress and purity.
-
Part 5: Detailed Protocols & Diagrams. Includes step-by-step procedures and mechanistic diagrams.
-
Part 6: References. A comprehensive list of cited sources.
Part 1: Troubleshooting Guide & FAQs - Synthesis via N,N-Dimethylation of m-Aminophenol
This synthetic route involves the methylation of the amino group of m-aminophenol, typically using a methylating agent like dimethyl sulfate. While straightforward, it is often plagued by a significant side reaction: methylation of the hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: I have a significant amount of a non-polar impurity in my crude product. What is it likely to be?
A1: The most common non-polar byproduct in this synthesis is 3-methoxy-N,N-dimethylaniline, which results from the O-alkylation of the starting material or the product.[1] This occurs because the phenoxide ion, formed under basic conditions, is also a nucleophile and can compete with the amino group for the methylating agent.
Q2: How can I improve the selectivity for N-alkylation over O-alkylation?
A2: Selectivity is primarily influenced by the reaction's pH and the choice of base. The amino group is more nucleophilic than the hydroxyl group in its neutral form. However, under strongly basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion, which favors O-alkylation. To favor N-alkylation:
-
Use a mild base: Employ a base that is strong enough to deprotonate the ammonium salt formed after the first methylation but not so strong that it extensively deprotonates the phenolic hydroxyl group. Sodium carbonate is a common choice.[2]
-
Control pH: Maintaining a slightly acidic to neutral pH can help keep the concentration of the phenoxide low, thus favoring N-alkylation. However, the amino group can be protonated at low pH, reducing its nucleophilicity. Careful optimization is key.
-
Protecting Groups (for lab scale): For smaller, high-purity syntheses, the amino group can be protected, for instance, by forming an imine with benzaldehyde. The hydroxyl group is then alkylated, followed by hydrolysis of the imine to reveal the secondary amine, which can be subsequently alkylated.[3][4][5]
Q3: My reaction is sluggish and gives a low yield. What could be the cause?
A3: Several factors can contribute to a low yield:
-
Insufficient methylating agent: Ensure you are using a sufficient molar excess of the methylating agent (e.g., dimethyl sulfate) to account for both methylations on the nitrogen.
-
Low reaction temperature: While higher temperatures can increase the rate of O-alkylation, a temperature that is too low will result in a very slow reaction. A temperature range of 60-90°C is often employed.[2]
-
Poor mixing: In a heterogeneous mixture (e.g., with a solid base like sodium carbonate), ensure vigorous stirring to maximize interfacial contact between reactants.
-
Deactivation of the amino group: If the pH is too acidic, the amino group will be protonated, rendering it non-nucleophilic.
Troubleshooting Low Selectivity
| Observation | Probable Cause | Recommended Action |
| High proportion of O-methylated byproduct (3-methoxy-N,N-dimethylaniline) | Reaction conditions are too basic, favoring phenoxide formation. | Use a weaker base (e.g., switch from NaOH to Na2CO3). Carefully control the stoichiometry of the base. |
| Presence of mono-methylated product (3-(methylamino)phenol) | Incomplete reaction. Insufficient methylating agent or reaction time. | Increase the molar ratio of dimethyl sulfate. Increase the reaction time and monitor by TLC or HPLC. |
| Formation of quaternary ammonium salt | Excessive methylation. | Use a controlled amount of methylating agent. This is less common with dimethyl sulfate compared to more reactive agents like methyl iodide. |
Part 2: Troubleshooting Guide & FAQs - Synthesis via Amination of Resorcinol
This is a common industrial method where resorcinol is reacted with dimethylamine at high temperatures and pressures.[6][7] It avoids the use of highly toxic dimethyl sulfate but presents its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: My final product contains a significant amount of unreacted resorcinol. How can I improve the conversion?
A1: The amination of resorcinol is a demanding reaction. To improve conversion:
-
Reaction Temperature and Pressure: This reaction typically requires high temperatures (160-210°C) and pressures in an autoclave to proceed effectively.[7] Ensure your equipment is reaching and maintaining the target parameters.
-
Reaction Time: The reaction may require several hours to reach completion. Extend the reaction time and monitor the progress.
-
Stoichiometry: An excess of dimethylamine is often used to drive the reaction to completion.[7]
Q2: After the reaction, I perform a basic workup and extract with toluene. What impurities am I removing?
A2: The toluene extraction under basic conditions is designed to remove non-polar byproducts.[6][7][8][9] While the exact composition can vary, these are likely to be:
-
Partially reacted intermediates.
-
Products from side reactions of resorcinol: Under high temperatures, resorcinol can undergo self-condensation or other side reactions.
-
Isomeric byproducts: Although the reaction is generally selective for the 3-position, minor amounts of other isomers, such as substitution at other positions on the resorcinol ring, might occur. One patent mentions avoiding the formation of an "unsaleable adjacent hydroxyl dimethylamino phenol," which could potentially be a dihydroxy-N,N-dimethylaniline isomer.[10]
Q3: The workup involves adding a strong base like NaOH before extraction. What is the purpose of this step?
A3: Adding a strong base serves two main purposes:
-
Deprotonation of Phenols: It converts the desired product, 3-dimethylaminophenol, and any unreacted resorcinol into their corresponding phenoxides. This makes them highly soluble in the aqueous phase and insoluble in a non-polar solvent like toluene.
-
Separation of Byproducts: Non-polar byproducts, which do not have an acidic phenolic proton, will remain in the organic phase (toluene) and can be separated by extraction.[6][7]
Troubleshooting Product Purity in the Resorcinol Route
| Observation | Probable Cause | Recommended Action |
| Final product contaminated with resorcinol after workup. | Incomplete reaction or inefficient purification. | Increase reaction temperature/time or excess of dimethylamine. During workup, ensure the pH of the aqueous phase is sufficiently high (>10) to fully deprotonate both resorcinol and the product before toluene extraction. |
| Presence of unknown, non-polar impurities. | Side reactions at high temperatures. | Optimize the reaction temperature; excessively high temperatures may promote byproduct formation. Ensure the purity of the starting resorcinol. |
| Low yield after distillation. | Incomplete reaction or loss of product during workup. | Ensure complete conversion before workup. During neutralization of the aqueous phase (after toluene extraction), be careful not to lower the pH too much, as this could affect product stability and recovery. |
Part 3: General Troubleshooting
Q: My final 3-dimethylaminophenol product is pink or dark brown. What causes this discoloration and how can I fix it?
A: Phenols and anilines are susceptible to air oxidation, which can form highly colored quinone-like impurities.[11][12]
-
Prevention:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use high-purity, colorless starting materials. Aminophenols, in particular, can darken upon storage.
-
-
Remediation:
-
Recrystallization: This is often effective at removing colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can adsorb colored impurities.[12]
-
Reduction: In some cases, colored oxidation products can be reduced back to colorless forms. Treatment with a mild reducing agent like sodium dithionite (sodium hydrosulfite) can be effective.[13]
-
Part 4: Analytical Methodologies
To effectively troubleshoot, it is essential to monitor the reaction and assess the purity of the final product.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) can effectively separate 3-dimethylaminophenol from its precursors and byproducts like 3-methoxy-N,N-dimethylaniline.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by their mass fragmentation patterns.[15][16]
| Compound | Expected GC-MS Fragmentation Characteristics |
| 3-Dimethylaminophenol | Molecular ion peak present. Fragmentation will likely involve loss of methyl groups and cleavage of the aromatic ring. |
| 3-Methoxy-N,N-dimethylaniline | Molecular ion peak should be prominent. Characteristic loss of methyl and methoxy fragments. |
Part 5: Detailed Protocols & Diagrams
Protocol 1: Synthesis via N,N-Dimethylation of m-Aminophenol (Illustrative)
-
To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add m-aminophenol and a suitable solvent (e.g., toluene).
-
Add a mild base, such as sodium carbonate (approx. 1.2 equivalents).
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add dimethyl sulfate (approx. 2.0-2.2 equivalents) via the dropping funnel.
-
After the addition is complete, raise the temperature to 90°C and maintain for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, add water, and separate the organic layer.
-
Wash the organic layer with a dilute base solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Workup for Synthesis from Resorcinol (Illustrative)
-
After the high-temperature reaction in the autoclave is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add an aqueous solution of sodium hydroxide (e.g., 30-40% w/w) to raise the pH above 10.
-
Extract the aqueous phase with toluene to remove non-polar byproducts.
-
Separate the aqueous phase and carefully neutralize it to a pH of 6-7 with an acid (e.g., sulfuric or hydrochloric acid). The product will separate as an oil.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-dimethylaminophenol by vacuum distillation.[6][7]
Diagrams
Caption: Competing N- vs. O-alkylation pathways.
Sources
- 1. Simultaneous determination of N,N-dimethylaniline and phenol in wastewater by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Amination of Phenols with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US8013191B2 - Method for removing impurities from phenol - Google Patents [patents.google.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Bucherer_reaction [chemeurope.com]
- 7. researchgate.net [researchgate.net]
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- 10. Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. caymanchem.com [caymanchem.com]
Troubleshooting low yields in the N-methylation of m-aminophenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the N-methylation of m-aminophenol. As a Senior Application Scientist, I understand that while this reaction is fundamental, achieving high yields and purity can be challenging. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the "why" behind experimental choices, ensuring a deep understanding of the reaction's intricacies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the N-methylation of m-aminophenol.
Q1: What are the most common causes of low yields in the N-methylation of m-aminophenol?
Low yields can stem from several factors, including incomplete reactions, the formation of side products, and degradation of the starting material or product. The primary culprits are often suboptimal reaction conditions, incorrect stoichiometry of reagents, or the choice of an inappropriate methylating agent or base for this specific substrate.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The most common side products in this reaction are the N,N-dimethylated product (over-methylation) and the O-methylated product.[1] The formation of tarry decomposition products can also occur, particularly at elevated temperatures.[2]
Q3: Is it possible to selectively methylate the nitrogen atom in the presence of the hydroxyl group?
Yes, selective N-methylation is achievable. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the choice of reagents and reaction conditions. For instance, using a suitable base and a less harsh methylating agent can favor N-alkylation over O-alkylation.
Q4: Which methylating agents are recommended for this transformation?
A variety of methylating agents can be used, each with its own advantages and disadvantages. Traditional reagents like dimethyl sulfate and methyl iodide are highly reactive but also toxic.[3] Greener alternatives such as dimethyl carbonate (DMC), methanol, and formic acid/formaldehyde (Eschweiler-Clarke reaction) are increasingly popular.[4][5][6] The choice often depends on the desired selectivity, scale, and safety considerations.
Troubleshooting Guide: A Deeper Dive into Low Yields
This section is designed to help you diagnose and resolve specific issues you may be encountering during your experiments.
Problem 1: Incomplete Reaction - Significant Starting Material Remains
A common frustration is observing a significant amount of unreacted m-aminophenol at the end of the reaction. This indicates that the reaction conditions are not sufficient to drive the conversion to completion.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Minimization Strategy | Scientific Rationale |
| Insufficient Reagent Potency | Switch to a more reactive methylating agent. For example, if using dimethyl carbonate, consider trying dimethyl sulfate or methyl iodide (with appropriate safety precautions).[1][3] | The reactivity of methylating agents varies significantly. Less reactive agents may require more forcing conditions to achieve full conversion. |
| Inappropriate Base | The choice of base is critical. If using a weak base like K₂CO₃, consider a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃).[5][6][7] | The base deprotonates the amine, increasing its nucleophilicity. A base that is too weak will result in a low concentration of the more reactive anionic nitrogen species. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition.[3][8] | Higher temperatures increase the reaction rate by providing more kinetic energy to the molecules, helping to overcome the activation energy barrier.[3] |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[9] | Some methylation reactions, particularly with less reactive reagents, may require longer periods to reach completion. |
Problem 2: Formation of N,N-dimethyl-m-aminophenol (Over-methylation)
The formation of the di-methylated product is a frequent cause of reduced yield of the desired mono-methylated product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Minimization Strategy | Scientific Rationale |
| Excess Methylating Agent | Carefully control the stoichiometry. Use close to a 1:1 molar ratio of the methylating agent to m-aminophenol. Consider adding the methylating agent dropwise to the reaction mixture.[1] | A large excess of the methylating agent will drive the reaction towards the thermodynamically more stable di-methylated product. |
| High Reactivity of the Secondary Amine | The mono-methylated product can sometimes be more nucleophilic than the starting primary amine. Running the reaction at a lower temperature can sometimes help to control the second methylation. | Lowering the temperature can increase the selectivity of the reaction by favoring the kinetically controlled product over the thermodynamically controlled one. |
Problem 3: Formation of m-Methoxyaniline (O-Methylation)
The presence of the phenolic hydroxyl group introduces the possibility of O-methylation, a competing side reaction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Minimization Strategy | Scientific Rationale |
| Strongly Basic Conditions | The use of very strong bases can deprotonate the phenol, increasing the nucleophilicity of the oxygen. Using a milder base that selectively deprotonates the amine can minimize O-methylation. | The pKa of the phenolic proton is lower than that of the aminic protons. However, kinetic factors can favor N-methylation. A carefully chosen base can exploit this difference. |
| "Hard" Methylating Agents | According to Hard and Soft Acid and Base (HSAB) theory, "hard" methylating agents may favor reaction at the "harder" oxygen atom. Consider using a "softer" methylating agent if O-methylation is a significant issue. | While a simplification, HSAB theory can sometimes provide a useful framework for predicting selectivity. |
Experimental Protocols
Here are two detailed protocols for the N-methylation of m-aminophenol using different methodologies.
Protocol 1: N-Methylation using Dimethyl Carbonate (A Greener Approach)
This method utilizes the environmentally benign methylating agent, dimethyl carbonate.[5]
Step-by-Step Methodology:
-
To a solution of m-aminophenol (1.0 eq) in dimethyl carbonate (DMC, acting as both reagent and solvent), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).[5]
-
Heat the resulting solution to reflux (approximately 90 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Methylation via Reductive Amination (Eschweiler-Clarke Conditions)
This classic method uses formaldehyde as the C1 source and formic acid as the reducing agent.[4]
Step-by-Step Methodology:
-
To a flask containing m-aminophenol (1.0 eq), add formic acid (2.0-3.0 eq) and formaldehyde (37% aqueous solution, 2.0-3.0 eq).
-
Heat the mixture to 80-100 °C for 2-4 hours. The reaction is often exothermic, so controlled heating is recommended.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully basify with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product as needed.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions in the N-methylation of m-aminophenol.
Caption: Reaction pathways in the N-methylation of m-aminophenol.
Caption: Troubleshooting flowchart for low yields.
References
- Eastman Kodak Co. (1942). Purification of n-methyl-p-aminophenol. U.S. Patent 2,286,796.
- Bello, D., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
- Shaanxi Normal University. (2013). N-methylation method of aromatic amine. Chinese Patent CN103288660A.
- Jiang, X., et al. (2014). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]
- Eastman Chemical Company. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. U.S. Patent Application US20030073848A1.
- Pimkov, I., et al. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal. [Link]
- Various Authors. (2023). Is there any way to increase the N-methylation response of aliphatic amines?
- Li, F., et al. (2019). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
- Beller, M., et al. (2018). N-Methylation of Amine and Nitro Compounds with CO2/H2 Catalyzed by Pd/CuZrOx under Mild Reaction Conditions.
- Wang, C., et al. (2019).
- Mitsui Toatsu Chemicals, Inc. (1986). Method for the production of m-aminophenol. European Patent EP0197633A1.
- Reddit User. (2023). Methylation of NH2 Troubleshooting? Reddit. [Link]
- Jones, G. D. (1919). Process of manufacturing n-methyl p-amino phenol. U.S. Patent 1,297,685.
- Pimkov, I., et al. (2024).
- Jiangsu Yangnong Chemical Co Ltd. (2019). A kind of preparation method of m-aminophenol. Chinese Patent CN109942441A.
- Nassar, A. M., et al. (2017). Effect of reaction temperature on the N-methylation of morpholine.
- National Center for Biotechnology Information. (n.d.). N-Methyl-p-aminophenol. PubChem. [Link]
- Jiang, X., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- Saito, S., et al. (2015).
- Saito, S., et al. (2015).
- Wang, Y., et al. (2019). New Route to m-Aminophenol.
- Wang, C., et al. (2018). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- Sumitomo Chemical Company. (1988). Production and purification of an N,N-diethylaminophenol. European Patent EP0287277A1.
- Wang, C., et al. (2018). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
- Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Journal of Organic Chemistry. [Link]
- Beller, M., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Organic Letters. [Link]
- Reddit User. (2025).
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Phenol, 3-amino-: Human health tier II assessment. Australian Government Department of Health. [Link]
- Wikipedia. (n.d.). 3-Aminophenol. Wikipedia. [Link]
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- 2. US1297685A - Process of manufacturing n-methyl p-amino phenol. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 5. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Identifying and removing impurities in 3-(Methylamino)phenol
Welcome to the technical support guide for 3-(Methylamino)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this critical chemical intermediate. The following question-and-answer-based troubleshooting guides provide in-depth, field-proven insights to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs): Impurity Identification
Q1: What are the most common impurities I should expect in my sample of this compound, and where do they come from?
The impurity profile of this compound is heavily dependent on its synthetic route. However, based on common synthetic pathways for aminophenols, you can anticipate several classes of impurities.
Causality: Understanding the origin of impurities is the first step in developing an effective purification strategy. For instance, knowing that an impurity is a starting material points towards optimizing reaction stoichiometry or duration, while the presence of oxidation products suggests the need for inert atmosphere handling.
Table 1: Common Impurities in this compound and Their Likely Origins
| Impurity Class | Specific Examples | Likely Origin |
| Unreacted Starting Materials | 3-Aminophenol, Resorcinol | Incomplete reaction during synthesis.[1][2] |
| Over-Alkylation Products | 3-(Dimethylamino)phenol | Use of excess methylating agent or harsh reaction conditions.[3][4] |
| Oxidation Products | Quinone-imine derivatives (colored) | Exposure of 3-aminophenol or the final product to air and light, a common issue with phenolic compounds.[1] |
| Process-Related Impurities | Residual catalysts, inorganic salts | Carryover from the reaction workup and extraction steps. |
| Solvent Residues | Toluene, Methanol, Ethanol, etc. | Incomplete removal of solvents used during synthesis or purification. |
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?
A multi-pronged analytical approach is recommended for a comprehensive impurity profile. No single technique is sufficient for all potential impurities. The primary methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6][7]
Below is a general workflow for identifying unknown impurities in your sample.
Caption: General workflow for impurity identification.
Q3: Can you provide a starting HPLC method for purity analysis?
Expertise & Experience: A reversed-phase HPLC method is the gold standard for analyzing moderately polar compounds like this compound and its likely impurities.[8][9] The method below is a robust starting point that can be optimized for your specific impurity profile.
Trustworthiness: This method is designed to be stability-indicating, meaning it can separate the main compound from potential degradation products.[10] You can validate this by running forced degradation studies (e.g., acid, base, oxidative stress) and demonstrating that the degradation products are resolved from the main peak.
Table 2: Recommended HPLC-UV Conditions for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent retention and separation for aromatic amines and phenols. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a consistent pH to ensure reproducible retention times for ionizable compounds.[8] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B. | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 274 nm | A common wavelength for detecting phenolic compounds.[11] |
| Injection Volume | 10 µL | |
| Diluent | Mobile Phase A / Mobile Phase B (90:10, v/v) | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions.[10] |
Troubleshooting Guides: Impurity Removal
Q4: My sample of this compound is discolored (pink, brown, or dark gray). What is the cause and how can I fix it?
Discoloration is almost always due to the presence of minor, but highly colored, oxidation byproducts, likely quinone-type structures.[1] Aminophenols are notoriously sensitive to air and light.[4]
Solution Workflow:
-
Charcoal Treatment during Recrystallization: Activated charcoal is highly effective at adsorbing colored impurities. Add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution during recrystallization. Allow it to stir for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: This is very effective at separating the desired product from colored byproducts, which are often more polar.[1]
-
Prevention: Minimize exposure to air and light during all stages of handling and storage. Work under an inert atmosphere (Nitrogen or Argon) when possible. Store the purified product in a dark, sealed container at a low temperature.
Q5: How do I choose the best purification technique for my specific situation?
The optimal purification technique depends on the scale of your experiment and the nature of the impurities identified in your analytical screen.
Caption: Decision tree for selecting a purification method.
-
Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid product that is already relatively pure (>90%). It is easily scalable for larger quantities.[12]
-
Column Chromatography: This is the method of choice when impurities have different polarities than the product, especially for separating starting materials or by-products. It offers high resolution but is more labor-intensive and less suitable for very large scales.[13][14]
-
Vacuum Distillation: If this compound is a low-melting solid or an oil and is thermally stable, vacuum distillation can be effective for separating it from non-volatile or much higher-boiling impurities.[2][3]
Q6: Can you provide a detailed protocol for purification by column chromatography?
Authoritative Grounding: Column chromatography operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for the stationary phase and mobile phase.[13][15]
Experimental Protocol: Purification by Silica Gel Chromatography
1. Thin-Layer Chromatography (TLC) Analysis (Mobile Phase Selection):
- Objective: To find a solvent system that provides good separation between this compound and its impurities.
- Procedure:
- Spot your crude material on a silica gel TLC plate.
- Develop the plate in various mixtures of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).
- Expert Tip: Since this compound is basic, adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent "tailing" of the spot on the silica gel, leading to sharper peaks and better separation.[1]
- Goal: Aim for a solvent system where the this compound spot has an Rf (retention factor) value of approximately 0.25-0.35.
2. Column Packing:
- Objective: To create a uniform, air-free column bed for optimal separation.
- Procedure:
- Choose an appropriately sized column for your sample amount (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes).
- Pour the slurry into the column and allow the silica to settle, draining excess solvent. Gently tap the column to ensure even packing.
- Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
3. Sample Loading:
- Objective: To apply the sample to the column in a narrow, concentrated band.
- Procedure:
- Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
- Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
- Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
4. Elution and Fraction Collection:
- Objective: To wash the separated compounds through the column and collect them in discrete fractions.
- Procedure:
- Begin eluting with the mobile phase determined from your TLC analysis.
- Collect the eluent in a series of test tubes or flasks.
- Monitor the separation by collecting small spots from the fractions onto TLC plates and visualizing them.
- If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., by slowly increasing the percentage of Ethyl Acetate in Hexanes).
5. Product Isolation (Self-Validation):
- Objective: To combine pure fractions and recover the final product.
- Procedure:
- Using your TLC analysis of the collected fractions, identify all fractions containing only the pure this compound.
- Combine these pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
- Final QC Check: Confirm the purity of the final product using the HPLC method described in Q3.
References
- Purification techniques for N-Formyl-2-aminophenol
- Preparation method of 3-(N,N-dimethylamino)phenol.
- 3-Dimethylaminophenol(99-07-0) 1H NMR spectrum. ChemicalBook.
- CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
- A Comparative Guide to Analytical Methods for 3-(Aminomethyl)
- 3-Dimethylaminophenol - SIELC Technologies.
- Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. SIELC Technologies.
- 3-(Dimethylamino)phenol | C8H11NO | CID 7421. PubChem.
- 3-(methyl amino)phenol | 14703-69-6. SynThink Research Chemicals.
- This compound | C7H9NO | CID 10820513. PubChem - NIH.
- Application Note: HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol. Benchchem.
- Column Chromatography: Principles, Procedure, and Applic
- Recrystalliz
- 3-Dimethylaminophenol | 99-07-0. ChemicalBook.
- Column chrom
- Amino Acid Purification - Column Chrom
- How to analyze the impurities in phenol? Shandong Ruishuang Chemical Co., Ltd.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formul
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.
- Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 3. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3-Dimethylaminophenol | 99-07-0 [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ruishuangchemical.com [ruishuangchemical.com]
- 7. ajrconline.org [ajrconline.org]
- 8. 3-Dimethylaminophenol | SIELC Technologies [sielc.com]
- 9. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. epa.gov [epa.gov]
- 12. mt.com [mt.com]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. Khan Academy [khanacademy.org]
- 15. column-chromatography.com [column-chromatography.com]
Technical Support Center: Column Chromatography Techniques for Purifying 3-(Methylamino)phenol
Welcome to our dedicated technical support center for the purification of 3-(Methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for successful column chromatography of this compound. As a polar aromatic amine, this compound presents unique challenges during purification, primarily due to its susceptibility to oxidation and its potential for strong interaction with silica gel. This resource aims to equip you with the knowledge to overcome these obstacles and achieve high purity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the column chromatography of this compound, providing foundational knowledge for your purification strategy.
Q1: What are the primary challenges in purifying this compound by column chromatography?
A1: The main challenges stem from the compound's chemical nature. This compound contains both a weakly acidic phenol group and a basic secondary amine. This bifunctionality can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a standard stationary phase. This interaction often results in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the column.[1][2] Furthermore, aminophenols are prone to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities that complicate purification.[3][4]
Q2: How do I choose an appropriate stationary phase?
A2: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its cost-effectiveness and versatility. However, given the basicity of the amine group in this compound, deactivating the silica gel may be necessary to prevent peak tailing.[5] This can be achieved by pre-treating the silica with a basic modifier. For particularly challenging separations or acid-sensitive compounds, amine-functionalized silica or alumina can be excellent alternatives.[6][7]
Q3: What is a good starting point for a mobile phase system?
A3: A common starting point for polar compounds like this compound is a mixture of a non-polar solvent and a more polar solvent. A frequently used combination is dichloromethane (DCM) and methanol (MeOH).[6][8] You can begin with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Another common system is ethyl acetate (EtOAc) in hexanes. To mitigate the issues caused by the basicity of the amine, the addition of a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase is highly recommended.[1][5][6] A typical starting concentration for TEA is 0.1-1% (v/v).
Q4: How do I develop a suitable solvent system using Thin Layer Chromatography (TLC)?
A4: TLC is an indispensable tool for developing your column chromatography method.[9] The goal is to find a solvent system that gives your target compound, this compound, a retention factor (Rf) of approximately 0.2-0.3.[5][8][10] This Rf value generally provides the best separation from impurities. Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems of increasing polarity. Remember to add the same basic modifier to your TLC solvent that you plan to use in your column.[5]
Q5: My purified this compound is colored. What is the cause and how can I prevent it?
A5: A colored product (often pink or brown) is a common sign of oxidation.[3][4] Aminophenols are sensitive to air and light, which can lead to the formation of highly colored quinone-imine type impurities.[3] To minimize this, it is crucial to work quickly, protect your fractions from light by covering them with aluminum foil, and consider using solvents that have been deoxygenated by bubbling an inert gas like nitrogen or argon through them.[3] Storing the purified compound under an inert atmosphere is also recommended.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Broad, Tailing Peaks | - Strong interaction between the basic amine of this compound and acidic silanol groups on the silica.[1][2] - Column overload. | - Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent to neutralize the acidic sites on the silica gel.[1][5][6] - Reduce sample load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is 1g of crude material per 10-20g of silica. - Switch stationary phase: Consider using neutral or basic alumina, or amine-functionalized silica for better results with basic compounds.[6][7] |
| Compound Stuck on the Column (No Elution) | - The mobile phase is not polar enough. - Irreversible adsorption or decomposition on the silica gel.[12] | - Increase mobile phase polarity: Gradually increase the percentage of your polar solvent (e.g., methanol in DCM). You can run a gradient elution, starting with a low polarity and systematically increasing it.[5][12] - Check for decomposition: Perform a stability test by spotting your compound on a TLC plate with a small amount of silica and letting it sit for a few hours. If a new spot appears or the original spot diminishes, your compound is likely decomposing on the silica.[12] In this case, switching to a more inert stationary phase like alumina is recommended. |
| Poor Separation of this compound from Impurities | - Inappropriate solvent system. - Co-elution of impurities with similar polarity. - Column was not packed properly, leading to channeling. | - Optimize the solvent system with TLC: Experiment with different solvent combinations to maximize the difference in Rf values between your product and impurities. - Use a gradient elution: A shallow gradient of increasing polarity can often resolve closely running spots.[5] - Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[8] |
| Colored Impurities Co-eluting with the Product | - Oxidation of this compound during purification.[3][4] | - Work quickly and protect from light: Minimize the time the compound spends on the column and cover the column and collection tubes with aluminum foil.[3] - Use deoxygenated solvents: Purge your solvents with nitrogen or argon before use to remove dissolved oxygen.[3] - Consider an antioxidant: In some cases, adding a small amount of a compatible antioxidant to the crude mixture before loading may be beneficial. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound on a research scale. Optimization may be required based on the specific impurities present in your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) (all HPLC grade)
-
Glass column with a stopcock
-
Sand (washed)
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp for visualization
2. Method Development (TLC):
-
Prepare a stock solution of your crude material in a small amount of methanol.
-
Prepare several eluent systems with varying ratios of DCM and MeOH (e.g., 99:1, 98:2, 95:5 DCM:MeOH), each containing 0.5% TEA.
-
Spot your crude material on a TLC plate and develop it in one of the prepared eluents.
-
Visualize the plate under a UV lamp.
-
The ideal solvent system will give this compound an Rf value of ~0.2-0.3 and show good separation from other UV-active impurities.[5][8][10]
3. Column Packing:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen eluent (from step 2). The consistency should be like a milkshake.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[13]
-
Open the stopcock to drain some of the solvent, but do not let the top of the silica bed run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Add a small amount of fresh eluent to rinse the sides of the column and allow this to enter the silica bed as well.
5. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica gel at a steady rate. A flow rate of about 2 inches per minute is a good starting point.[8]
-
Collect fractions in test tubes.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
6. Product Isolation:
-
Once the fractions containing the pure this compound have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
References
- Benchchem. Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol.
- Bloom Tech. Which organic solvents can dissolve 3 - Dimethylaminophenol?.
- PubChem. 3-(Dimethylamino)phenol.
- Patsnap. Preparation method of 3-(N,N-dimethylamino)phenol.
- Benchchem.
- Chemsrc. 3-(diethylamino)phenol.
- University of Rochester.
- Phenomenex. TROUBLESHOOTING GUIDE.
- SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- SIELC Technologies.
- Benchchem.
- Research Journal of Pharmacy and Technology.
- Google Patents. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
- NIH.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- University of Rochester.
- HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol.
- ChemicalBook. 3-Dimethylaminophenol.
- SIELC Technologies. 3-Dimethylaminophenol.
- Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- University of Rochester.
- PubChem. 3-Dimethylamino-4-methylphenol.
- Guidechem. How can 3-dimethylaminophenol be synthesized?.
- ChemicalBook. 3-Diethylaminophenol synthesis.
- MIT OpenCourseWare.
- NIST. Phenol, 3-(dimethylamino)-.
- Organic Syntheses.
- AChemBlock. This compound 95%.
- Biotage.
- Biosciences Biotechnology Research Asia. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
- Reddit.
- Science.gov.
- MIT OpenCourseWare.
- University of California, Irvine.
- ChemScene. Instruction of TLC.
- ResearchGate. The peak of A was 3-dimethylamino-phenol and the peak of B was (4-dimethylamino-phenyl).
- Google Patents.
- Separation Science. Activity and Decomposition.
- Magritek.
- University of Basrah. (8)
- Biotage.
- Sigma-Aldrich.
- LCGC International.
- Chula Digital Collections. Improving chromatographic analysis of phenolic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. file.chemscene.com [file.chemscene.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chromatography [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
Addressing solubility issues of 3-(Methylamino)phenol in reaction media
A-Scientist-Authored Guide to Overcoming Solubility Challenges in Experimental Research
Welcome to the definitive resource for researchers, chemists, and drug development professionals working with 3-(Methylamino)phenol. This guide is engineered to provide you with not just solutions, but a deep, mechanistic understanding of the solubility challenges you may encounter. As your dedicated scientific partner, our goal is to empower you to optimize your reaction conditions, ensuring the integrity and success of your experiments.
Core Concept: The Amphoteric Nature of this compound
Understanding the solubility of this compound begins with appreciating its molecular structure. It is an amphoteric compound, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amino group. This dual functionality is the primary determinant of its solubility behavior, particularly in aqueous media. The protonation state of these groups, dictated by the pH of the solution, is the key to controlling its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing poor solubility in water at neutral pH?
At or near its isoelectric point (pI), this compound exists predominantly as a neutral molecule. In this state, intermolecular forces, particularly hydrogen bonding between molecules, can lead to aggregation and precipitation. To achieve significant aqueous solubility, the pH must be adjusted to ionize the molecule, thereby increasing its polarity and interaction with water.
Q2: I've noticed my solid this compound darkening over time. Is this related to solubility issues?
The darkening is likely due to oxidation, a common issue with phenolic compounds, especially in the presence of light and air. While not directly a solubility issue, oxidized impurities can have different solubility profiles and may complicate your experiments. It is crucial to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.
Troubleshooting Guide: From Theory to Practice
Issue 1: Precipitation in Aqueous Media During Reaction Setup
Scenario: You are attempting to dissolve this compound in a buffered aqueous solution for a reaction, but it immediately forms a precipitate.
Root Cause Analysis: The pH of your buffer is likely close to the isoelectric point (pI) of this compound. At this pH, the molecule has a net neutral charge, minimizing its solubility in water.
Strategic Solution: pH Adjustment
The most effective way to solubilize this compound in aqueous media is to shift the pH away from its pI. This can be achieved by moving to either acidic or basic conditions.
-
Acidic Conditions (pH < pKa of amino group): By lowering the pH, the secondary amino group becomes protonated, forming a positively charged and highly water-soluble ammonium salt.
-
Basic Conditions (pH > pKa of phenolic group): By raising the pH, the phenolic hydroxyl group is deprotonated, forming a negatively charged and highly water-soluble phenoxide salt.
Experimental Protocol: pH-Mediated Solubilization
-
Acidic Solubilization:
-
Prepare your aqueous reaction medium.
-
Using a dilute solution of a non-interfering acid (e.g., 1 M HCl), adjust the pH to ~2-3.
-
Slowly add the this compound powder while stirring. You should observe complete dissolution.
-
-
Basic Solubilization:
-
Prepare your aqueous reaction medium.
-
Using a dilute solution of a non-interfering base (e.g., 1 M NaOH), adjust the pH to ~11-12.
-
Slowly add the this compound powder while stirring for complete dissolution.
-
Logical Workflow for Aqueous Solubilization:
Caption: Decision workflow for pH adjustment.
Issue 2: Poor Solubility in Organic Solvents for Anhydrous Reactions
Scenario: You need to perform a reaction under anhydrous conditions and are struggling to dissolve this compound in your chosen organic solvent.
Root Cause Analysis: The polarity of the solvent is mismatched with the highly polar nature of this compound. Solvents like hexanes or toluene will be ineffective. Even some polar aprotic solvents may not be optimal on their own.
Strategic Solution: Solvent Selection and Co-Solvents
The principle of "like dissolves like" is paramount here. You need to choose a solvent system that can effectively solvate both the polar hydroxyl and amino groups, as well as the nonpolar benzene ring.
Solubility in Common Organic Solvents (Qualitative, based on aminophenol analogues):
| Solvent | Polarity | Expected Solubility of this compound | Rationale |
| DMSO | High | Very Soluble | Excellent for polar compounds with H-bonding groups.[1][2] |
| DMF | High | Soluble | Similar to DMSO, a good choice for polar molecules. |
| Methanol/Ethanol | High | Soluble | Polar protic solvents that can hydrogen bond with the solute.[2][3] |
| Acetonitrile | Medium | Moderately Soluble | May require heating or a co-solvent.[1] |
| THF | Medium | Slightly Soluble | May require heating or a co-solvent. |
| Dichloromethane | Low | Poorly Soluble | Insufficient polarity to effectively solvate the polar groups. |
| Toluene/Hexanes | Very Low | Insoluble | Non-polar solvents are unsuitable.[1] |
Experimental Protocol: Optimizing Organic Solubility
-
Primary Solvent Selection: Based on the table above, start with DMSO, DMF, methanol, or ethanol if your reaction chemistry allows.
-
Co-Solvent System: If you are using a moderately polar solvent like acetonitrile or THF and observing poor solubility, consider adding a small percentage (5-10% v/v) of a more polar solvent like DMSO or methanol as a co-solvent. This can significantly enhance solubility.
-
Gentle Heating: For many solvent systems, gently warming the mixture to 40-50°C with stirring can increase the rate of dissolution and overall solubility. Always ensure the temperature is well below the solvent's boiling point and will not cause degradation of your starting material.
Visualization of Solvent Strategy:
Caption: Solvent selection guide for this compound.
References
- PubChem Compound Summary for CID 10820513, this compound.
- 4-Aminophenol. In: Wikipedia. [Link]
- 4-Aminophenol - Solubility of Things. [Link]
- 2-Aminophenol | Solubility of Things. [Link]
Sources
Technical Support Center: Optimizing Solvent Selection for the Synthesis of 3-(Methylamino)phenol Derivatives
Welcome to the technical support center for the synthesis of 3-(methylamino)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection in their experimental work. Here, we move beyond simple protocols to explain the "why" behind solvent choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Pivotal Role of the Solvent
In the synthesis of this compound and its derivatives, the solvent is not merely a medium for the reaction to occur; it is an active participant that can profoundly influence reaction rates, yields, and impurity profiles. The choice of solvent can dictate the success or failure of a synthesis, particularly in nucleophilic substitution reactions common in the preparation of these compounds. This guide provides a framework for rational solvent selection and offers solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider for the N-methylation of 3-aminophenol?
A1: The most critical properties are polarity, proticity, and boiling point.[1]
-
Polarity: The polarity of the solvent will affect the solubility of your starting materials and reagents, as well as the stability of any charged intermediates or transition states.[2] Polar solvents are generally preferred for reactions involving polar reactants.
-
Proticity: Solvents are classified as either protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., THF, DMSO, acetone). Protic solvents can solvate and stabilize both cations and anions, but they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity.[3] Aprotic polar solvents are often excellent choices for nucleophilic substitution reactions as they can solvate cations while leaving the nucleophile relatively "naked" and more reactive.
-
Boiling Point: The boiling point must be high enough to allow the reaction to be conducted at the desired temperature but low enough for easy removal during workup.[1]
Q2: I am seeing significant O-alkylation in addition to the desired N-alkylation. How can solvent choice mitigate this?
A2: O-alkylation is a common side reaction, as the phenoxide ion is also a potent nucleophile. The choice of a less polar, aprotic solvent can favor N-alkylation. In polar protic solvents, the oxygen of the hydroxyl group is well-solvated, which can enhance its nucleophilicity. In contrast, a less polar environment can favor the more nucleophilic nitrogen atom. Additionally, the choice of base is crucial here. A weaker base is less likely to deprotonate the phenol, thus reducing the concentration of the competing phenoxide nucleophile.
Q3: Are "green" solvents a viable option for this type of synthesis?
A3: Absolutely. The pharmaceutical industry is increasingly focused on sustainable chemistry.[4][5] Several solvent selection guides now include bio-derived solvents.[4][5] For the synthesis of this compound derivatives, consider greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) as a substitute for THF, or cyclopentyl methyl ether (CPME) as a replacement for ethers like diethyl ether or MTBE. Water can also be a green solvent for certain reactions, particularly if the starting materials have sufficient solubility.[6]
Troubleshooting Guide
Problem 1: Low or No Conversion
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted 3-aminophenol.
-
The reaction appears to have stalled.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Poor Solubility of Reactants | If the reactants are not sufficiently dissolved, the reaction will be slow or may not proceed at all due to a lack of interaction between the reacting molecules.[1] | 1. Select a solvent with a polarity that better matches your reactants. For instance, if you are using a non-polar solvent and your aminophenol salt is not dissolving, switch to a more polar aprotic solvent like DMF or DMSO.2. Consider using a co-solvent system to achieve the desired solubility. |
| Solvent-Induced Deactivation of Nucleophile | Protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its reactivity.[3] | 1. Switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents will still solubilize the reactants but will not deactivate the nucleophile through hydrogen bonding.[3] |
| Insufficient Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. | 1. Choose a solvent with a higher boiling point that allows for a higher reaction temperature. Ensure the chosen temperature does not lead to decomposition of reactants or products. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to di- or tri-methylated products, or O-alkylation.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Over-methylation | The mono-methylated product can be more nucleophilic than the starting primary amine, leading to a second methylation to form the di-methylated product. | 1. Use a less polar solvent to decrease the reactivity of the secondary amine.2. Carefully control the stoichiometry of the methylating agent. |
| O- vs. N-Alkylation | The phenoxide, formed by deprotonation of the hydroxyl group, is a competing nucleophile. Polar protic solvents can stabilize the phenoxide, increasing its nucleophilicity. | 1. Use a polar aprotic solvent to disfavor the solvation and activation of the phenoxide.2. Consider protecting the hydroxyl group before the N-methylation step. |
| Ring Substitution | Phenols are highly activated towards electrophilic aromatic substitution, which can lead to undesired side reactions if the methylating agent or reaction conditions generate electrophiles.[7] | 1. Ensure the reaction is run under conditions that do not promote electrophilic aromatic substitution. This is generally less of a concern with standard N-alkylation reagents but should be considered if strong acids or high temperatures are used. |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal N-Methylation
This protocol outlines a parallel synthesis approach to quickly screen for an optimal solvent.
-
To four separate reaction vials, add 3-aminophenol (1 equivalent) and a suitable base (e.g., K₂CO₃, 1.5 equivalents).
-
To each vial, add one of the following solvents (ensure all have the same concentration of 3-aminophenol):
-
Vial 1: Acetonitrile (ACN)
-
Vial 2: Tetrahydrofuran (THF)
-
Vial 3: Dimethylformamide (DMF)
-
Vial 4: 2-Methyltetrahydrofuran (2-MeTHF)
-
-
Stir the mixtures at room temperature for 10 minutes.
-
Add the methylating agent (e.g., methyl iodide, 1.1 equivalents) to each vial.
-
Heat all vials to a consistent temperature (e.g., 60 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Compare the conversion of the starting material and the formation of the desired product versus byproducts in each solvent.
Visualizing Solvent Selection Logic
The following diagram illustrates the decision-making process for selecting a suitable solvent system.
Caption: Decision workflow for solvent selection in the synthesis of this compound derivatives.
Data Summary: Solvent Properties
The table below provides a summary of key properties for commonly used solvents in the synthesis of this compound derivatives.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Key Considerations |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Good for many SN2 reactions, relatively easy to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High boiling point, excellent solvating power for salts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Very high boiling point, can be difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Lower boiling point, less polar than ACN or DMF. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | 4.0 | 80 | Greener alternative to THF. |
| Ethanol | Polar Protic | 4.3 | 78 | Can deactivate nucleophiles through H-bonding. |
| Water | Polar Protic | 10.2 | 100 | The ultimate green solvent, but solubility can be an issue. |
Conclusion
Optimizing solvent selection is a multi-faceted challenge that requires a deep understanding of the reaction mechanism and the physical properties of the solvents. By systematically addressing issues of solubility, reactivity, and selectivity, researchers can significantly improve the outcome of their synthesis of this compound derivatives. This guide serves as a starting point for troubleshooting and encourages a rational, evidence-based approach to solvent selection in modern drug discovery and development.
References
- Filo. (2025, July 1). Questions a.
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- University of York, Department of Chemistry. Solvent Selection Guide.
- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- Prat, D. (2017). Solvent selection guides for pharmaceutical chemistry. Trends in Green Chemistry.
- Henderson, R. K., et al. (2011).
- Tubert-Brohman, I., et al. (2004).
- Show, P. L., & Ling, T. C. (Eds.). (2021). Green Chemistry and Sustainable Technology.
- Wikipedia. Solvent effects.
- International Journal of Current Science Research and Review. (2025, August 8).
- Jessop, P. G. (2012). Greener Solvents. Green Chemistry.
- Qingdao Lilai Fine Chem Co Ltd. (2012, March 21). Preparation method of 3-(N,N-dimethylamino)phenol.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction.
- Wikipedia. Phenol.
- Guidechem. How can 3-dimethylaminophenol be synthesized?.
- Taylor & Francis Online. (2008, March 20).
- ResearchGate. (2025, October 31). (PDF)
- Google Patents.
- University of Calgary. Ch 8 : Solvent Effects.
- Royal Society of Chemistry. (2011). Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen)
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. researchgate.net [researchgate.net]
- 3. Questions a. Explain how solvent polarity affects the rate of alkylation.. [askfilo.com]
- 4. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 5. primescholars.com [primescholars.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
Minimizing byproduct formation in the synthesis of 3-(N,N-dimethylamino)phenol
Technical Support Center: Synthesis of 3-(N,N-dimethylamino)phenol
A Guide for Minimizing Byproduct Formation and Optimizing Purity
Welcome to the technical support center for the synthesis of 3-(N,N-dimethylamino)phenol. As a critical intermediate in the manufacturing of pharmaceuticals, such as Neostigmine, and various dyes, achieving high purity is paramount.[1][2] This guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common experimental issues, particularly the formation of unwanted byproducts.
Section 1: Frequently Asked Questions - Understanding the Core Challenges
Q1: What are the most common methods for synthesizing 3-(N,N-dimethylamino)phenol and what are their primary drawbacks?
There are three main industrial routes, each with a distinct byproduct profile:
-
N,N-dimethylation of 3-Aminophenol: This is the most traditional method, typically using a methylating agent like dimethyl sulfate.[2] The primary challenge is controlling selectivity, as the hydroxyl and amino groups compete for methylation. This can lead to O-methylation and over-methylation byproducts.[1] Furthermore, the high toxicity of reagents like dimethyl sulfate poses significant safety and handling challenges.[2][3]
-
Amination of Resorcinol: This approach involves reacting resorcinol with a dimethylamine solution under heat and pressure.[3][4] While it avoids some of the toxic reagents of the first method, it often requires high-pressure reactors and can lead to different sets of byproducts and unreacted starting materials that must be removed.[1][5]
-
Reductive Amination: This method involves reacting an aminophenol with an aldehyde (like acetaldehyde for diethylamine synthesis, conceptually similar for dimethylamine) in the presence of a reducing agent and catalyst.[6] It can offer better quality, but optimization of catalyst, pressure, and temperature is crucial to prevent side reactions.[6][7]
Q2: I'm starting a synthesis campaign. What are the key byproducts I need to monitor?
Regardless of the primary route, you should develop analytical methods to detect the following key impurities:
-
3-(N-methylamino)phenol (Mono-methylated byproduct): Results from an incomplete reaction.
-
3-methoxy-N,N-dimethylaniline (O-methylated byproduct): Arises when the hydroxyl group is methylated instead of the amine. This is a common and often challenging impurity to separate.[1]
-
N,N,N-trimethyl-(3-hydroxyphenyl)ammonium salt (Quaternary Salt): An over-methylation product that is non-volatile and can complicate workup.
-
Unreacted 3-aminophenol or Resorcinol: Incomplete conversion of starting materials.[4]
Q3: Which analytical technique is most effective for monitoring reaction progress and final purity?
High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase (RP) HPLC method can effectively separate the polar starting material (3-aminophenol), the slightly more non-polar product, and key byproducts like the O-methylated impurity.[8] This allows for quantitative tracking of the reaction, ensuring it has gone to completion and providing an accurate profile of the final product's purity. For method development, a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a good starting point.[8]
Section 2: Troubleshooting Guide - Specific Byproduct Issues
This section addresses the root causes of specific impurities and provides actionable protocols to mitigate them.
Issue 1: My product is heavily contaminated with the O-methylated byproduct (3-methoxy-N,N-dimethylaniline). How do I suppress this side reaction?
This is the most common selectivity challenge. The nitrogen of the amino group and the oxygen of the hydroxyl group are both nucleophilic and compete for the methylating agent. The key is to manipulate reaction conditions to favor N-alkylation over O-alkylation.
Root Cause Analysis: The hydroxyl group of phenol is acidic. In the presence of a base, it can be deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide can readily attack the methylating agent, leading to O-methylation. The amino group's nucleophilicity is less dependent on a deprotonation step.[9] Therefore, reaction conditions that generate a significant concentration of the phenoxide ion will increase the formation of this byproduct.
Mitigation Strategies:
-
Strict pH Control: Avoid strong bases that will deprotonate the phenol. Using a mild, inorganic base like sodium carbonate (Na₂CO₃) provides a weakly basic environment that is sufficient to neutralize the acid generated during the reaction (e.g., sulfuric acid from dimethyl sulfate) without extensively forming the phenoxide.[1]
-
Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amine versus the phenoxide. Aprotic polar solvents are often used. Toluene is frequently cited in patents as a reaction solvent.[1]
-
Temperature Management: Alkylation reactions are exothermic. Higher temperatures can sometimes favor O-alkylation. Maintaining a controlled temperature, for example between 60-90°C, can improve selectivity.[1][10] It is critical to add the methylating agent slowly to maintain thermal control.
The competing reaction pathways are illustrated below.
Caption: Competing N- vs. O-methylation pathways.
Issue 2: The reaction is sluggish and I'm left with significant amounts of starting material and the mono-methylated intermediate.
This points to issues with reaction kinetics or stoichiometry.
Root Cause Analysis: Incomplete reactions are typically caused by insufficient methylating agent, inadequate reaction time or temperature, or poor mixing in a heterogeneous reaction mixture.
Mitigation Strategies:
-
Stoichiometry: Ensure at least two molar equivalents of the methylating agent are used per mole of 3-aminophenol. A slight excess (e.g., 2.05 to 2.1 equivalents) can help drive the reaction to completion.[1]
-
Reaction Time and Temperature: Monitor the reaction by TLC or HPLC. Continue heating at the target temperature (e.g., 90°C) until the starting material and mono-methylated intermediate are consumed to an acceptable level.[1]
-
Effective Agitation: Ensure the reaction mixture is being stirred vigorously, especially if a solid base like sodium carbonate is used, to ensure good mass transfer.
Issue 3: I'm observing a non-volatile, water-soluble impurity in my product.
This is likely the N,N,N-trimethyl-(3-hydroxyphenyl)ammonium salt from over-methylation.
Root Cause Analysis: The tertiary amine product is still nucleophilic and can react with a third equivalent of the methylating agent to form a quaternary ammonium salt ("quat salt"). This is more likely to occur if a large excess of the methylating agent is used or if the reaction is run for an unnecessarily long time at high temperatures.
Mitigation Strategies:
-
Precise Stoichiometric Control: Avoid a large excess of the methylating agent. Use the minimum excess required to achieve full conversion of the secondary amine intermediate.
-
Purification: Quaternary salts are highly polar and water-soluble. During an aqueous workup, they will preferentially partition into the aqueous phase, especially after the desired product has been extracted into an organic solvent. A final distillation under reduced pressure will also effectively remove this non-volatile impurity from the final product.[3]
Section 3: Process Optimization & Purification
Troubleshooting Flowchart
For a systematic approach to diagnosing purity issues, follow this workflow.
Caption: Systematic troubleshooting workflow for purity issues.
Data Summary: Impact of Key Parameters
The following table summarizes the causal relationships between reaction parameters and outcomes.
| Parameter | Condition | Expected Impact on Purity/Yield | Rationale |
| Base | Strong (e.g., NaOH) | ↓ Purity (Increased O-methylation) | Promotes formation of the highly nucleophilic phenoxide ion. |
| Mild (e.g., Na₂CO₃) | ↑ Purity (Reduced O-methylation) | Neutralizes acid byproduct without significant phenoxide formation.[1] | |
| Temperature | Too High (>100°C) | ↓ Purity (Potential for more O-methylation/side reactions) | May alter the selectivity of N- vs. O-alkylation. |
| Controlled (60-90°C) | ↑ Purity | Allows for a sufficient reaction rate while maintaining selectivity.[1] | |
| Methylating Agent | Large Excess (>2.2 eq.) | ↓ Purity (Increased quaternary salt formation) | Drives the undesired over-methylation of the tertiary amine product. |
| Slight Excess (2.05-2.1 eq.) | ↑ Yield (Drives reaction to completion) | Ensures full conversion of the mono-methyl intermediate without excessive side reactions.[1] |
Protocol: General Purification by Extraction and Distillation
This protocol is effective for removing both non-basic organic impurities (like the O-methylated byproduct) and non-volatile salts.
-
Reaction Quench: After the reaction is deemed complete, cool the mixture to room temperature. Cautiously add water to dissolve any inorganic salts.
-
Acidification & Wash: Transfer the mixture to a separatory funnel. Slowly add an aqueous acid solution (e.g., 20% sulfuric acid or 10% HCl) until the pH of the aqueous layer is between 6 and 7. This step neutralizes excess base.[3]
-
Extraction of Impurities: Add an organic solvent immiscible with water, such as toluene.[3][4] Extract the aqueous phase twice with this solvent. The basic product will remain in the aqueous phase as its protonated salt, while neutral organic impurities (like the O-methylated byproduct) will be extracted into the toluene. Discard the organic layers.
-
Basification & Product Extraction: Cool the remaining aqueous phase in an ice bath. Slowly add a base (e.g., 35% NaOH solution) to adjust the pH to be basic (pH > 9), which deprotonates the product, making it soluble in organic solvents.[3] Extract the now basic aqueous phase three times with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Drying and Concentration: Combine the organic extracts containing the product, wash them with hot water[3], dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Perform a vacuum distillation on the crude oil to obtain the final, high-purity 3-(N,N-dimethylamino)phenol.[3][4]
References
- Preparation method of 3-(N,N-dimethylamino)
- CN102381993A - Preparation method of 3-(N,N-dimethylamino)
- How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases | ACS Catalysis - ACS Public
- EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google P
- Leuckart reaction - Wikipedia. (URL: [Link])
- 3-Dimethylaminophenol - SIELC Technologies. (URL: [Link])
- PubChem. (n.d.). 3-(Dimethylamino)phenol.
- EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google P
- Leuckart reaction - Sciencemadness Wiki. (URL: [Link])
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL: [Link])
- Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amin
- Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (URL: [Link])
- Methyl
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - NIH. (URL: [Link])
- Methods of O-methylation of amino acids without interfering the amine groups? (URL: [Link])
- (PDF)
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles | ACS Omega - ACS Public
- Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - Frontiers. (URL: [Link])
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. (URL: [Link])
- A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. (URL: [Link])
- Methylation | Biochemistry, Genetics & Epigenetics - Britannica. (URL: [Link])
Sources
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- 4. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]
- 5. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Air-Sensitive 3-(Methylamino)phenol
Welcome to the Technical Support Center for 3-(Methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper drying and storage of this air-sensitive compound. Due to its phenolic hydroxyl and secondary amine groups, this compound is susceptible to oxidation, which can compromise experimental integrity. Adherence to the protocols outlined below will ensure the stability and reliability of your material.
Frequently Asked Questions (FAQs)
Q1: My previously off-white this compound has turned pink/brown. What causes this and is it still usable?
A1: The color change is a common indicator of oxidation.[1][2][3] The phenolic ring and the methylamino group are susceptible to air oxidation, which can lead to the formation of colored quinone-imine species and other degradation byproducts.[2][4] While a slight discoloration may not significantly affect the outcome of all reactions, it is a sign of impurity. For sensitive applications, such as in drug development, purification is recommended to ensure the integrity of your results. The purity of your final pharmaceutical product can be compromised by using discolored starting materials.[1]
Q2: I accidentally left the container of this compound open to the air for a short period. What should I do?
A2: Brief exposure to air can introduce both oxygen and moisture. It is crucial to immediately purge the container with an inert gas, such as argon or nitrogen, and then store it under a positive pressure of that gas.[5] If moisture contamination is suspected, the compound should be dried using the appropriate techniques outlined in the troubleshooting guide below.
Q3: What is the ideal long-term storage condition for this compound?
A3: For maximum stability, this compound should be stored at 4°C in a tightly sealed container, protected from light, and under an inert atmosphere like argon or nitrogen.[4][5] Using amber glass vials or wrapping the container in aluminum foil can provide protection from light.[4]
Q4: Can I use a standard laboratory desiccator with silica gel to dry this compound?
A4: While a desiccator can remove moisture, for a highly air-sensitive compound like this compound, a simple desiccator is insufficient as it does not protect against oxidation.[6] Furthermore, some common desiccants may be incompatible. For instance, acidic drying agents should be avoided. Vacuum drying in a Schlenk flask or drying within a glovebox are the preferred methods.
Troubleshooting Guide
Problem 1: Significant Discoloration of Solid this compound
-
Possible Cause: Prolonged or repeated exposure to air (oxygen) has led to significant oxidation.
-
Troubleshooting Steps:
-
Purification: For critical applications, purification may be necessary. Recrystallization from a suitable deoxygenated solvent under an inert atmosphere can be effective.
-
Inert Atmosphere Handling: All future handling of the material should be performed in a glovebox or using Schlenk line techniques to prevent further degradation.[7][8][9]
-
Problem 2: Suspected Moisture Contamination
-
Possible Cause: Exposure to ambient air, use of non-dried solvents for transfer, or improper storage.
-
Troubleshooting Steps:
-
Drying under Vacuum: The most effective method to remove residual moisture without introducing further contaminants is to dry the solid under high vacuum. This can be done in a Schlenk flask connected to a Schlenk line.[8][10]
-
Avoid Incompatible Drying Agents: Do not use acidic drying agents. While some neutral drying agents like anhydrous sodium sulfate could be used in a solution prior to crystallization, direct mixing with the solid is not recommended.
-
Experimental Protocols
Protocol 1: Drying this compound Using a Schlenk Line
This protocol describes the procedure for drying a solid sample of this compound that is suspected of having been exposed to moisture.
Materials:
-
Schlenk flask
-
Schlenk line with a vacuum pump and inert gas (argon or nitrogen) supply
-
Heat gun (optional)
-
Spatula
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is thoroughly cleaned and oven-dried (e.g., at 125°C overnight) to remove any adsorbed moisture.[6] Assemble the hot glassware and allow it to cool under a stream of inert gas.[6]
-
Sample Transfer: In a fume hood, quickly transfer the solid this compound into the Schlenk flask.
-
Connection to Schlenk Line: Immediately connect the Schlenk flask to the Schlenk line.
-
Evacuate-Refill Cycles: Carefully evacuate the flask by slowly opening the stopcock to the vacuum manifold.[8] Be cautious to avoid pulling the solid into the line.[8] After evacuating for 5-10 minutes, close the vacuum tap and slowly refill the flask with inert gas.[8] Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[9]
-
Drying under Vacuum: Once the flask is under a static inert atmosphere, open the stopcock to the vacuum manifold again and dry the solid under dynamic vacuum for several hours. Gentle heating with a heat gun can be applied to facilitate the removal of moisture, but do not exceed the melting point of the compound.
-
Finalizing the Process: After drying, close the stopcock to the vacuum and backfill the flask with inert gas. The dried this compound is now ready for use or storage.
Protocol 2: Long-Term Storage of this compound
This protocol outlines the best practices for storing this compound to maintain its purity over time.
Materials:
-
Glovebox or Schlenk line
-
Amber glass vials with septa or screw caps
-
Parafilm or electrical tape
Procedure:
-
Inert Atmosphere Environment: Perform all manipulations inside a glovebox with low oxygen and moisture levels (<1 ppm) or using a Schlenk line.[7][11]
-
Aliquoting: If you have a large batch of this compound, it is advisable to aliquot it into smaller, single-use vials. This minimizes the repeated exposure of the bulk material to potential contaminants.
-
Packaging: Place the aliquoted solid into amber glass vials.
-
Inert Gas Purge: If not in a glovebox, flush each vial with a gentle stream of inert gas before sealing.
-
Sealing: Tightly seal the vials. For vials with screw caps, wrapping the cap with Parafilm or electrical tape can provide an extra barrier against air ingress.
-
Storage Conditions: Store the sealed vials at 4°C in a dark location.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 4°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenolic and amino groups.[5] |
| Light Protection | Amber vials or opaque container | Prevents light-induced degradation.[4] |
| Drying Method | High Vacuum | Effectively removes moisture without introducing chemical contaminants. |
| Signs of Degradation | Color change (pink, brown, or black) | Indicates oxidation.[1][2][3] |
Workflow Diagram
Caption: Workflow for drying and storing this compound.
References
- Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- VACUUBRAND. (2024, November 12). Keeping air and moisture out.
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
- Guillet, J., & Roy, M. (2019, November 1). Section 5.2 Title: Schlenk Techniques. Berry Group.
- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Wikipedia. (n.d.). Air-free technique.
- Scribd. (n.d.). Drying Agent Selection Guide.
- Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- The Hive. (n.d.). Drying agents and their compatibilities.
- Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
- Synthesis Workshop. (2021, February 6). The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45).
- JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
- The Schlenk Line Survival Guide. (n.d.). the-schlenk-line-survival-guide.pdf.
- Reddit. (2020, April 13). 2-aminophenol color contamination.
- PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A.
- ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- The Schlenk Line Survival Guide. (n.d.). Drying Solvents.
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
- Neilson Lab. (n.d.). the manipulation of air.sensitive compounds.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Sciencemadness Discussion Board. (2010, August 25). Strange purple compound when oxidizing p-aminophenol.
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
- WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
- UEF eRepo. (2018, October 21). PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX).
- Reddit. (2025, November 4). 4-Aminophenol stability.
- ResearchGate. (n.d.). The peak of A was 3-dimethylamino-phenol and the peak of B was (4-dimethylamino-phenyl).
- YouTube. (2024, January 26). Mastering Oxygen Absorbers Your Guide To Long Term Storage.
- Wikipedia. (n.d.). Oxygen storage.
- ACS Publications. (n.d.). Desiccant efficiency in solvent and reagent drying. 5. Amines | The Journal of Organic Chemistry.
- PubChem. (n.d.). 3-(Dimethylamino)phenol.
- Chemistry Stack Exchange. (2021, September 28). Storage solution for oxygen sensitive liquid chemicals?.
- Practice Support Manual. (n.d.). Storage of medical oxygen cylinders.
Sources
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Strange purple compound when oxidizing p-aminophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 11. ossila.com [ossila.com]
Technical Support Center: Navigating the Scale-Up of 3-(Methylamino)phenol Production
Welcome to the technical support center dedicated to addressing the critical challenges encountered during the scale-up of 3-(Methylamino)phenol synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to pilot or manufacturing scale. As an essential intermediate in the pharmaceutical and fine chemical industries, robust and reproducible production of this compound is paramount.
This document moves beyond simple protocols to provide in-depth, mechanistic explanations for common issues, offering troubleshooting strategies grounded in chemical principles. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve the hurdles of process scale-up, ensuring efficiency, purity, and safety.
Section 1: Reaction & Synthesis Troubleshooting
This section addresses the most frequent and critical problems encountered during the synthesis reaction itself. The questions are formatted to reflect real-world challenges faced by development teams.
Q1: We are experiencing low yields of this compound during scale-up. What are the common culprits and how can we mitigate them?
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The N-methylation of m-aminophenol is highly temperature-dependent. At a larger scale, "hot spots" or insufficient heating can lead to incomplete reactions or the formation of by-products.
-
Causality: Reaction kinetics are directly tied to temperature. Inadequate thermal control on a large scale can prevent the reaction from reaching its optimal rate, leaving starting material unreacted.
-
Solution: Implement robust temperature control with calibrated probes and an efficient heat-transfer system in the reactor. Perform a Design of Experiments (DoE) at the lab scale to identify the optimal temperature range (often cited between 80-120°C, depending on the methylating agent and solvent) and validate this during pilot runs.
-
-
Incorrect Stoichiometry of Methylating Agent: Using an insufficient amount of the methylating agent (e.g., dimethyl sulfate, methyl iodide) will naturally lead to incomplete conversion.
-
Causality: The reaction consumes the methylating agent in a 1:1 molar ratio for the desired product. Any less, and the reaction will stop prematurely once the limiting reagent is consumed.
-
Solution: Carefully control the addition of the methylating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion, but this must be carefully balanced to avoid over-methylation.[1]
-
-
Inefficient Mixing: As batch size increases, mass transfer limitations become significant. If the reactants are not homogeneously mixed, localized areas of low reactant concentration can slow down or halt the reaction.
-
Causality: The reaction rate is a function of reactant concentration. Poor mixing creates concentration gradients, effectively lowering the overall reaction rate.
-
Solution: Evaluate and optimize the reactor's agitation system (impeller type, speed, baffle configuration) to ensure efficient mixing for the specific solvent and reactant slurry.
-
Q2: Our primary impurity is 3-(Dimethylamino)phenol. How can we suppress this over-methylation side reaction?
Possible Causes & Solutions:
-
Excess Methylating Agent: This is the most direct cause of di-methylation. The newly formed this compound can compete with the starting m-aminophenol for the methylating agent.
-
Causality: The product, a secondary amine, is often more nucleophilic than the primary amine of the starting material, making it highly susceptible to a second methylation.
-
Solution: Reduce the molar equivalents of the methylating agent. Titrate the starting material to get an exact molar quantity and add the methylating agent slowly and sub-stoichiometrically (e.g., 0.95-0.98 equivalents), accepting a small amount of unreacted starting material, which is often easier to remove in purification than the di-methylated product.
-
-
Prolonged Reaction Time or High Temperature: Even with correct stoichiometry, extended exposure to reaction conditions can favor the slower, secondary methylation reaction.
-
Causality: While the initial mono-methylation may be fast, given enough time and energy (temperature), the di-methylation reaction will proceed to a greater extent.
-
Solution: Implement strict in-process controls (IPCs) using HPLC or GC to monitor the reaction progress.[2][3] Quench the reaction as soon as the consumption of the starting material plateaus and before the di-methylated impurity exceeds an acceptable threshold (e.g., <1-2%).
-
Q3: The product is consistently discolored (pink to dark brown) after the reaction work-up. What is causing this and how can we prevent it?
Possible Causes & Solutions:
-
Oxidation of the Phenol Group: Aminophenols are highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or under basic conditions. This forms highly colored quinone-imine type impurities.[4][5]
-
Causality: The electron-donating nature of both the hydroxyl and amino groups makes the aromatic ring highly activated and prone to oxidation.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[5]
-
Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite to the reaction or quench water.
-
Temperature Control: Keep the temperature as low as reasonably possible during work-up and isolation steps.
-
-
-
Presence of Metal Ion Contaminants: Trace metal ions (e.g., iron, copper) from the reactor or raw materials can catalyze oxidation reactions.
-
Causality: Metal ions can facilitate electron transfer processes, accelerating the rate of oxidation.
-
Solution: Ensure reactors are properly cleaned and passivated. Use high-purity, low-metal-content raw materials. If metal contamination is suspected, a chelating agent like EDTA can be added to the aqueous phase during work-up to sequester the metal ions.
-
Section 2: Purification & Isolation Challenges
Scaling up purification presents a unique set of physical and chemical challenges.
Q4: We are struggling to separate unreacted m-aminophenol from our final product. What is the most effective strategy?
Possible Causes & Solutions:
-
Similar Polarity: The starting material and product have similar polarities, making simple crystallization or distillation challenging without significant co-purification.
-
Causality: The addition of a single methyl group does not drastically alter the molecule's overall polarity, leading to similar solubility profiles.
-
Solution: pH-Based Extraction. This is the most robust method.
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene, methyl isobutyl ketone).
-
Wash the organic layer with a weakly acidic aqueous solution (e.g., pH 4-5 using acetic acid or dilute HCl). The more basic this compound will be protonated and partition into the aqueous phase, while the less basic m-aminophenol remains in the organic layer.
-
Separate the layers. Basify the aqueous layer to a pH of ~8-9 to deprotonate the product, which will then precipitate or can be extracted back into an organic solvent. This multi-step process leverages the pKa difference between the two compounds for effective separation.
-
-
Q5: Our product degrades during vacuum distillation, leading to low purity and dark color. How can we improve this final step?
Possible Causes & Solutions:
-
High Pot Temperature: Even under vacuum, the temperature required for distillation might be high enough to cause thermal degradation or oxidation. 3-(Dimethylamino)phenol, a similar compound, has a boiling point of 265-268°C at atmospheric pressure, requiring high temperatures even under vacuum.[6]
-
Causality: Phenolic compounds, especially aminophenols, have limited thermal stability. Prolonged exposure to high temperatures promotes decomposition and polymerization.
-
Solution:
-
Use a High-Efficiency Vacuum System: The lower the pressure, the lower the boiling point. Aim for a deep vacuum (<1 torr if possible).
-
Wiped-Film or Short-Path Distillation: For scale-up, traditional batch distillation may expose the material to heat for too long. A wiped-film or short-path distillation apparatus minimizes the residence time of the material on the heated surface, significantly reducing thermal degradation.
-
Inert Atmosphere: Always maintain a nitrogen bleed into the distillation system to prevent oxidation at high temperatures.
-
-
Section 3: Visual Guides & Workflows
Chemical Pathway: N-Methylation of m-Aminophenol
The following diagram illustrates the desired reaction alongside the most common side reactions that challenge process scale-up.
Caption: Key reaction pathways in this compound synthesis.
Troubleshooting Flowchart: Diagnosing Low Yield
This flowchart provides a logical sequence for identifying the root cause of poor product yield during a scale-up campaign.
Caption: Logical workflow for troubleshooting low product yield.
Section 4: Key Process Parameters & Impurity Summary
Effective scale-up relies on identifying and controlling critical process parameters. The tables below summarize typical starting points for optimization and key impurities to monitor.
Table 1: Critical Process Parameters for N-Methylation
| Parameter | Typical Range | Rationale & Impact on Scale-Up |
| Molar Ratio (Me-Agent:Amine) | 0.95 : 1 to 1.1 : 1 | Controls selectivity (mono- vs. di-methylation) and conversion. Must be tightly controlled at scale. |
| Reaction Temperature | 80 - 120 °C | Governs reaction rate and impurity formation. Heat transfer is a major scale-up challenge.[7] |
| Base (e.g., K₂CO₃, NaOH) | 1.5 - 2.5 equivalents | Neutralizes acid by-product (e.g., H₂SO₄ from dimethyl sulfate). Inadequate base can stall the reaction. |
| Solvent | Toluene, Xylene, DMF | Affects solubility, reaction rate, and work-up efficiency. Solvent choice impacts safety and waste disposal at scale. |
| Reaction Time | 2 - 8 hours | Determined by IPCs. Longer times risk by-product formation. |
Table 2: Common Impurities and Their Origin
| Impurity | Chemical Name | Potential Origin | Recommended Analytical Method |
| SM | m-Aminophenol | Incomplete reaction. | HPLC, GC |
| IMP-1 | 3-(Dimethylamino)phenol | Over-methylation of the product. | HPLC, GC-MS[2] |
| IMP-2 | 3-Methoxyaniline | O-methylation of starting material. | HPLC, GC-MS |
| IMP-3 | Quinone-type structures | Oxidation of product or starting material. | HPLC (often seen as colored peaks) |
Section 5: Experimental Protocols
The following protocols provide a robust starting point for process optimization and control.
Protocol 1: In-Process Control (IPC) by Reverse-Phase HPLC
This method is crucial for monitoring the reaction to prevent the formation of over-methylation impurities.
-
Objective: To quantify the relative amounts of m-aminophenol, this compound, and 3-(Dimethylamino)phenol.
-
Instrumentation: HPLC with UV Detector (e.g., Agilent 1260, Waters Alliance).
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture.
-
Quench immediately in 10 mL of a 50:50 acetonitrile/water mixture.
-
Vortex thoroughly.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Monitor the peak area percentage of the starting material, product, and key impurities over time. The reaction is typically stopped when the starting material is <2-5% and the di-methylated impurity is <1-2%.
Protocol 2: Lab-Scale Protocol for Optimizing N-Methylation
This protocol can be used to screen parameters before committing to a large-scale pilot run.
-
Safety Warning: This reaction should be performed in a well-ventilated fume hood. Dimethyl sulfate is extremely toxic and corrosive.[6] Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Equipment: 250 mL 3-neck round-bottom flask, mechanical stirrer, condenser, thermocouple, and addition funnel.
-
Procedure:
-
Set up the apparatus under a nitrogen atmosphere.
-
Charge the flask with m-aminophenol (e.g., 10.9 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in 100 mL of toluene.
-
Begin vigorous stirring and heat the mixture to 90°C.
-
Using the addition funnel, add dimethyl sulfate (13.2 g, 0.105 mol) dropwise over 60 minutes, maintaining the internal temperature between 90-95°C. The reaction is exothermic.
-
After the addition is complete, hold the reaction at 95°C for 3-5 hours.
-
Monitor the reaction every hour using the HPLC IPC method (Protocol 1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add 100 mL of water to quench the reaction and dissolve the inorganic salts.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be analyzed for purity before final distillation.
-
References
- Qingdao Lilai Fine Chem Co Ltd. (2012). Preparation method of 3-(N,N-dimethylamino)phenol. CN102381993A. Google Patents. [URL: https://patents.google.
- SIELC Technologies. (2018). 3-Dimethylaminophenol. [URL: https://sielc.com/product/3-dimethylaminophenol/]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 3-(Aminomethyl)phenol Quantification. [URL: https://www.benchchem.
- Google Patents. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol - CN102381993A. [URL: https://patents.google.
- BenchChem. (2025). Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol. [URL: https://www.benchchem.
- Guidechem. (2024). How can 3-dimethylaminophenol be synthesized?. [URL: https://www.guidechem.com/faq/how-can-3-dimethylaminophenol-be-synthesized-17047663.html]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction. [URL: https://www.benchchem.com/technical-center/an-in-depth-technical-guide-to-the-synthesis-of-3-dimethylamino-methyl-phenol-via-mannich-reaction]
- MDPI. (2023). An Optimised Method to Synthesise N5O2 Aminophenols. [URL: https://www.mdpi.com/1422-8599/2023/4/26]
- NOAA. (n.d.). 3-DIMETHYLAMINOPHENOL. CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/20230]
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Commercial 3-[(Dimethylamino)methyl]phenol. [URL: https://www.benchchem.com/technical-center/a-researchers-guide-to-assessing-the-purity-of-commercial-3-dimethylamino-methyl-phenol]
- ChemicalBook. (n.d.). 3-Diethylaminophenol synthesis. [URL: https://www.chemicalbook.com/synthesis/91-68-9.htm]
- Google Patents. (n.d.). Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. US7498448B2. [URL: https://patents.google.
- Fisher Scientific. (n.d.). 3-(Dimethylamino)phenol 97.0+%, TCI America™. [URL: https://www.fishersci.com/shop/products/3-dimethylamino-phenol-97-0-tci-america-3/D065725G]
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Validation & Comparative
A Comparative Guide to Analytical Methods for 3-(Aminomethyl)phenol Quantification
Introduction
3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a critical bifunctional aromatic compound widely utilized as a building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring both a primary amine and a phenolic hydroxyl group, makes it a versatile precursor for a wide range of pharmaceutical compounds.[1][2] The accurate and precise quantification of 3-(Aminomethyl)phenol is paramount in drug development and quality control to ensure the purity of intermediates, the stability of active pharmaceutical ingredients (APIs), and the overall safety and efficacy of the final drug product.[3][4]
This guide provides an in-depth comparison of various analytical methodologies for the quantification of 3-(Aminomethyl)phenol. We will delve into the theoretical underpinnings, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometric methods. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to aid in the selection of the most suitable analytical technique for their specific application. The validation parameters discussed are in general accordance with the principles outlined in ICH guidelines.[5]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[3] For a molecule like 3-(Aminomethyl)phenol, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
Principle of RP-HPLC
In RP-HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[3] 3-(Aminomethyl)phenol, being a moderately polar compound, will have an affinity for both phases. By carefully controlling the composition of the mobile phase (e.g., the ratio of aqueous buffer to an organic modifier like acetonitrile or methanol), its retention time on the column can be precisely modulated to achieve separation from impurities and degradation products.[3][4]
Due to the basic nature of the aminomethyl group, pH control of the mobile phase is critical. An acidic mobile phase (pH around 2.5-3.5) ensures that the primary amine is protonated, leading to sharp, symmetrical peaks. The addition of an ion-pairing agent, such as an alkyl sulfonate, to the mobile phase can be employed to enhance the retention of the ionized 3-(Aminomethyl)phenol by forming a neutral ion-pair that has a stronger interaction with the reversed-phase column.[6][7]
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a general isocratic RP-HPLC method suitable for the quantification of 3-(Aminomethyl)phenol.[4]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
3-(Aminomethyl)phenol reference standard (>98.0% purity).[3]
-
Acetonitrile (HPLC grade).[4]
-
Methanol (HPLC grade).[4]
-
Water (HPLC grade or equivalent).[4]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in the specified ratio and degas.[4]
-
Standard Solution Preparation: Accurately weigh and dissolve the 3-(Aminomethyl)phenol reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create a series of calibration standards.[4]
-
Sample Preparation: Accurately weigh the sample containing 3-(Aminomethyl)phenol and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.[4]
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of 3-(Aminomethyl)phenol in the sample from the calibration curve.[4]
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A Comparative Guide to 3-(Methylamino)phenol and 4-(Methylamino)phenol in Chemical Synthesis
In the landscape of fine chemical synthesis, the positional isomerism of aromatic compounds is a fundamental concept that dictates reactivity, dictates synthetic pathways, and ultimately defines the utility of a molecule. Among the vast array of building blocks available to researchers, 3-(Methylamino)phenol and 4-(Methylamino)phenol stand out as pivotal intermediates, particularly in the pharmaceutical and dye industries. While separated by a mere shift in the position of a methylamino group, their chemical personalities diverge significantly. This guide provides an in-depth, objective comparison of these two isomers, grounded in experimental data and mechanistic principles, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Physicochemical and Structural Differences
The foundation of their distinct reactivity lies in their structural and electronic properties. The meta versus para orientation of the electron-donating hydroxyl (-OH) and methylamino (-NHCH₃) groups governs the electron density distribution within the aromatic ring.
Caption: Chemical structures of this compound and 4-(Methylamino)phenol.
In 4-(Methylamino)phenol, the para-relationship allows for direct resonance conjugation between the nitrogen lone pair and the phenolic oxygen, creating a highly polarized system. This enhances the electron-donating capacity of the substituents. In contrast, the meta-positioning in this compound precludes this direct through-conjugation, leading to a different pattern of ring activation.
A summary of their key physical properties is presented below for direct comparison.
| Property | This compound | 4-(Methylamino)phenol | Reference |
| CAS Number | 14703-69-6 | 150-75-4 | [1][2] |
| Molecular Formula | C₇H₉NO | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | 123.15 g/mol | [1][2] |
| Appearance | Off-white solid | White to cream crystalline powder | [3][4] |
| Melting Point | 120-124 °C | 85-87 °C | [2] |
| Boiling Point | 164 °C at 11 mmHg | 284 °C (decomposes) | [5] |
| pKa (NH₃⁺) | 4.37 | 5.48 | [6][7] |
| pKa (OH) | 9.82 | 10.30 | [6][7] |
| Solubility | Slightly soluble in water | Moderately soluble in hot water and alcohols | [8][9] |
Synthesis and Industrial Availability
Both isomers are accessible through established synthetic routes, though the choice of precursor often dictates the final product.
-
This compound: A common laboratory and industrial preparation involves the selective N-methylation of 3-aminophenol.[10] Alternative routes, such as the caustic fusion of 3-aminobenzenesulfonic acid or amination of resorcinol, have also been developed to circumvent the use of toxic methylating agents like dimethyl sulfate.[6][11]
-
4-(Methylamino)phenol: This isomer is frequently synthesized by the methylation of 4-aminophenol.[2] Industrially, it is also produced by the reaction of hydroquinone with methylamine at elevated temperatures or through the decarboxylation of N-(4-hydroxyphenyl)glycine.[12] The sulfate salt of 4-(methylamino)phenol is widely known by the trade name Metol.[12][13]
Comparative Reactivity: A Mechanistic Deep Dive
The positional isomerism is the critical determinant of how these molecules behave in chemical reactions, particularly in electrophilic aromatic substitution.
Caption: Directing effects and resulting reactivity of the isomeric aminophenols.
This compound: The meta arrangement of the two powerful activating groups (-NHCH₃ and -OH) results in synergistic activation of the positions ortho and para to both. This makes positions 2, 4, and 6 exceptionally electron-rich and highly susceptible to electrophilic attack. This heightened nucleophilicity is a cornerstone of its utility in forming complex structures, as it readily undergoes reactions like diazotization and condensation.[10]
4-(Methylamino)phenol: In the para isomer, the directing effects of the two groups activate the same positions (C3 and C5, which are ortho to both). While these positions are activated, the molecule's most significant chemical characteristic is its propensity for oxidation. The direct conjugation allows for easy removal of electrons to form a stable quinone-imine intermediate. This redox activity is precisely why it is a classic component in photographic developers.[5][12]
Performance in Key Synthetic Applications
The divergent reactivity profiles translate directly into distinct, and largely non-overlapping, applications in chemical synthesis.
| Application | Preferred Isomer | Rationale | Key Products |
| Pharmaceuticals (Cholinesterase Inhibitors) | This compound | The high, directed nucleophilicity is essential for building the specific substituted phenolic core. | Rivastigmine[14] |
| Fluorescent Dyes | This compound | The ability to undergo condensation reactions at the highly activated ring positions is critical for forming xanthone-based fluorophores. | Rhodamine dyes[6] |
| Photographic Developers | 4-(Methylamino)phenol | Excellent reducing agent properties due to its ease of oxidation to a quinone-imine. | Metol, Rodinal[5][13] |
| Pharmaceuticals (Analgesics) | 4-(Methylamino)phenol | Serves as a key intermediate where the amino group is acylated. | Paracetamol (Acetaminophen)[4][7] |
| Hair Dyes & Corrosion Inhibitors | Both | Both isomers can be used as dye couplers or antioxidants, though the specific shade or performance may vary. | Various dye formulations, industrial inhibitors[3][15] |
Experimental Protocols: A Practical Illustration
To provide a tangible understanding of their handling and reactivity, the following are representative, validated protocols for the synthesis of N,N-dimethylated derivatives, a common subsequent step in many synthetic routes.
Protocol 1: Synthesis of 3-(Dimethylamino)phenol
This protocol is adapted from a patented method demonstrating a robust industrial process.[11][16]
Caption: Experimental workflow for the synthesis of 3-(Dimethylamino)phenol.
Methodology:
-
Reaction Setup: In a 2L autoclave, charge 354g of resorcinol and 450g of a 36% aqueous solution of dimethylamine.[11]
-
Reaction: Seal the autoclave, and heat the mixture to 175°C. Maintain this temperature until reaction monitoring (e.g., HPLC or TLC) indicates the consumption of the starting material.
-
Work-up (Cooling & Quenching): Once the reaction is complete, cool the mixture to below 30°C. Transfer the contents to a suitable reaction vessel. Under stirring, slowly add 1142g of 30% industrial sodium hydroxide solution, maintaining the temperature below 20°C with external cooling.[11]
-
Extraction & Neutralization: Perform two extractions with 500mL of toluene to remove organic impurities. Separate the aqueous phase and adjust its pH to 6-7 using industrial hydrochloric acid.[11]
-
Purification: Wash the neutralized aqueous phase twice with 500mL of hot water (80°C) to remove unreacted resorcinol. Finally, purify the product by vacuum distillation to yield 3-(Dimethylamino)phenol.[11]
Protocol 2: Synthesis of 4-(Dimethylamino)phenol
This procedure is a well-established laboratory method for the reductive amination of 4-aminophenol.[17]
Methodology:
-
Reaction Setup: Dissolve 1.33g (9.14 mmol) of 4-aminophenol hydrochloride in a mixture of 30mL methanol and 9mL of aqueous formaldehyde (37%) in a flask cooled to 0°C in an ice bath.
-
Reduction: To the stirred solution, add 3.50g (93 mmol) of sodium borohydride portion-wise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for one hour.
-
Work-up: Quench the reaction by adding 30mL of water. Extract the product into ethyl acetate (3 x 30mL).
-
Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: 2:1 hexane/ethyl acetate) to yield pure 4-(Dimethylamino)phenol.[17]
Conclusion and Strategic Recommendations
The choice between this compound and 4-(Methylamino)phenol is not one of superiority, but of strategic alignment with the desired chemical transformation.
-
Choose this compound when your synthesis requires a highly activated aromatic ring for electrophilic substitution, condensation, or the construction of complex polycyclic systems like those found in fluorescent dyes and specific pharmaceuticals like Rivastigmine. Its synergistic activation at the C2, C4, and C6 positions is its defining synthetic advantage.
-
Choose 4-(Methylamino)phenol when your application leverages redox chemistry, such as in photographic development or as an antioxidant. It is also the preferred building block for syntheses that involve modification of the amino group, such as the acylation step in the production of paracetamol.
By understanding the fundamental electronic differences and resulting reactivity patterns, researchers can harness the unique chemical power of each isomer, streamlining synthetic design, improving yields, and accelerating the development of novel molecules.
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A Spectroscopic Guide to the Analysis of 3-(Methylamino)phenol and Its Synthetic Precursors
For Distribution: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and quality control.
Introduction
3-(Methylamino)phenol is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its purity and identity are critical for the successful outcome of subsequent reaction steps and the quality of the final product. A common and efficient synthetic pathway to this compound involves the methylation of 3-aminophenol, which is itself typically produced via the reduction of 3-nitrophenol.
This guide provides a detailed spectroscopic comparison of this compound and these two key precursors: 3-aminophenol and 3-nitrophenol. By leveraging fundamental spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—researchers can unambiguously differentiate these compounds, monitor reaction progress, and verify the identity of the final product. We will explore the theoretical underpinnings of each technique, provide validated experimental protocols, and interpret the resulting spectral data, linking molecular structure to spectroscopic output.
Synthetic Relationship and Rationale for Comparison
The logical connection between the three compounds is best visualized through their common synthetic pathway. The transformation from a nitro group to a primary amine and then to a secondary N-methyl amine provides distinct changes in functional groups, which are readily detected by spectroscopy.
Caption: Synthetic route from 3-nitrophenol to this compound.
UV-Visible (UV-Vis) Spectroscopy
Principle and Application
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from a ground state to a higher energy excited state. In these aromatic compounds, the primary absorption arises from π → π* transitions within the benzene ring. The nature of the substituent on the ring (-NO₂, -NH₂, -NHCH₃) significantly alters the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax). This makes UV-Vis a powerful tool for observing the conversion of the potent electron-withdrawing nitro group to electron-donating amino groups.
Experimental Protocol: UV-Vis Analysis
Caption: Standard workflow for comparative UV-Vis spectroscopy.
-
Solvent Selection: Use a UV-grade solvent in which all compounds are soluble and that is transparent in the region of interest (e.g., methanol or ethanol).
-
Sample Preparation: Prepare stock solutions of each compound (3-nitrophenol, 3-aminophenol, this compound) of known concentration (e.g., 1 mM) in the chosen solvent. From these, prepare dilute solutions (e.g., 10-50 µM) for analysis.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill both the reference and sample cuvettes with the pure solvent to record a baseline correction.
-
Measurement: Empty the sample cuvette, rinse with the analyte solution, and then fill with the analyte solution. Scan the absorbance from approximately 400 nm down to 200 nm.
-
Data Analysis: Record the wavelength of maximum absorbance (λmax) for each compound.
Data Interpretation and Comparison
The electronic nature of the substituent dramatically influences the UV-Vis spectrum.
-
3-Nitrophenol: The nitro group (-NO₂) is a powerful chromophore and electron-withdrawing group. Its presence extends the conjugation of the benzene ring, resulting in a significant bathochromic (red) shift of the λmax into the near-visible region. 3-Nitrophenol exhibits a λmax around 340 nm.[1]
-
3-Aminophenol: The amino group (-NH₂) is a strong auxochrome, an electron-donating group. It also shifts the absorption maximum to a longer wavelength compared to unsubstituted phenol, but to a lesser extent than the nitro group.
-
This compound: The methylamino group (-NHCH₃) is also an electron-donating auxochrome, electronically very similar to the -NH₂ group. Therefore, its UV-Vis spectrum is expected to be very similar to that of 3-aminophenol, making UV-Vis less effective at distinguishing between the primary and secondary amine but highly effective at confirming the reduction of the nitro group.
| Compound | Key Functional Group | Expected λmax (in neutral solvent) | Rationale |
| 3-Nitrophenol | Nitro (-NO₂) | ~340 nm | Strong electron-withdrawing group extends conjugation, causing a large bathochromic shift.[1][2] |
| 3-Aminophenol | Primary Amine (-NH₂) | ~285 nm | Electron-donating group (auxochrome) interacts with the ring's π-system. |
| This compound | Secondary Amine (-NHCH₃) | ~285-290 nm | Similar electronic effect to the -NH₂ group, resulting in a similar λmax. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle and Application
FT-IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making FT-IR an exceptional tool for identifying their presence or absence. This technique is ideal for tracking the key transformations in our synthesis: the conversion of -NO₂ to -NH₂ and the subsequent conversion of -NH₂ to -NHCH₃.
Experimental Protocol: FT-IR Analysis
Caption: Standard workflow for comparative FT-IR spectroscopy.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often simplest. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure. Alternatively, the KBr pellet method can be used: mix ~1 mg of sample with ~100 mg of dry KBr, grind to a fine powder, and press into a transparent disk.
-
Background Collection: Perform a background scan with no sample present (i.e., clean ATR crystal or an empty sample compartment). This is automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Label the significant peaks and compare them to known functional group frequencies.
Data Interpretation and Comparison
The key to differentiating the three compounds lies in the "functional group region" (above 1500 cm⁻¹) of the spectrum.
-
3-Nitrophenol: The spectrum is dominated by the very strong absorptions of the nitro group: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .[3] It will also show a broad O-H stretch (~3200-3500 cm⁻¹) but will lack any N-H stretching bands.
-
3-Aminophenol: As a primary amine, its hallmark is a pair of medium-intensity peaks in the N-H stretching region, typically between 3300 and 3500 cm⁻¹ .[4][5] These correspond to the asymmetric and symmetric N-H stretching modes. It will also show a characteristic N-H bending (scissoring) vibration around 1580-1650 cm⁻¹ .[6][7] The strong nitro group absorptions will be absent.
-
This compound: As a secondary amine, it has only one N-H bond. This results in a single, weaker N-H stretching peak in the same 3300-3500 cm⁻¹ region.[6][8][9] The N-H bending vibration seen in the primary amine is typically absent or very weak for secondary amines.[6] This clear difference between two N-H peaks and one N-H peak is the most powerful diagnostic feature for confirming the methylation step.
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) | Key Differentiating Feature |
| 3-Nitrophenol | Broad, ~3200-3500 | Absent | Strong, ~1530 & ~1350 | Presence of two strong N-O stretches. |
| 3-Aminophenol | Broad, ~3200-3500 | Two bands, ~3300-3500 | Absent | Two distinct N-H stretching bands.[4] |
| This compound | Broad, ~3200-3500 | One band, ~3300-3500 | Absent | A single N-H stretching band.[8][9] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle and Application
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is determined by the electron density around it. The integration of a signal corresponds to the number of protons it represents, and spin-spin coupling (splitting pattern) reveals information about neighboring protons. This technique provides an unambiguous fingerprint of each molecule.
Experimental Protocol: ¹H NMR Analysis
Caption: Standard workflow for comparative ¹H NMR spectroscopy.
-
Solvent Selection: Choose a deuterated solvent that dissolves the samples, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH protons as broad singlets.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transform, phasing, baseline correction). Reference the chemical shifts to the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate the signals and determine their multiplicity (singlet, doublet, etc.).
Data Interpretation and Comparison
While the aromatic region (approx. 6.5-8.0 ppm) will be complex for all three compounds, the key differences are found in the signals from the substituent groups.
-
3-Nitrophenol: The spectrum will show complex multiplets in the aromatic region. Due to the strong electron-withdrawing effect of the -NO₂ group, the aromatic protons will be shifted significantly downfield (to higher ppm values) compared to the other two compounds. A broad singlet for the phenolic -OH proton will also be present.[10]
-
3-Aminophenol: The aromatic protons will be shifted upfield (to lower ppm values) relative to 3-nitrophenol due to the electron-donating -NH₂ group. The spectrum will feature a broad signal for the phenolic -OH proton and another broad signal for the two -NH₂ protons.[11][12][13]
-
This compound: The most definitive feature of this spectrum is the appearance of a new signal for the methyl group (CH₃) . This signal will typically be a singlet or a doublet (due to coupling with the N-H proton) around 2.6-2.8 ppm , and it will integrate to three protons . This signal is absent in the precursors and serves as conclusive evidence for the formation of the N-methylated product. The N-H proton will appear as a broad signal integrating to one proton.
| Compound | Ar-H (ppm) | -NHₓ Protons (ppm) | -CH₃ Protons (ppm) | Key Differentiating Feature |
| 3-Nitrophenol | ~7.2-8.0 | Absent | Absent | Downfield-shifted aromatic signals. |
| 3-Aminophenol | ~6.2-7.0 | Broad, 2H | Absent | Upfield-shifted aromatic signals and a 2H amine signal. |
| This compound | ~6.1-7.0 | Broad, 1H | ~2.7, 3H (singlet) | Presence of a ~2.7 ppm singlet integrating to 3H. |
Conclusion
The spectroscopic techniques of UV-Vis, FT-IR, and ¹H NMR each provide critical and complementary information for the differentiation of this compound from its precursors, 3-nitrophenol and 3-aminophenol.
-
UV-Vis Spectroscopy is excellent for monitoring the reduction of the nitro group, identified by the disappearance of the long-wavelength absorption band around 340 nm.
-
FT-IR Spectroscopy provides a definitive method to track the conversion of functional groups, distinguishing the strong N-O stretches of the starting material, the double N-H stretch of the primary amine intermediate, and the single N-H stretch of the secondary amine product.
-
¹H NMR Spectroscopy offers the most unambiguous structural confirmation. The appearance of a new singlet at approximately 2.7 ppm, integrating to three protons, is conclusive proof of successful N-methylation and the formation of this compound.
By employing these techniques in concert, researchers can confidently monitor the progress of the synthesis, identify intermediates, and verify the purity and identity of the final this compound product with a high degree of scientific rigor.
References
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A Comparative Performance Analysis of 3-(Diethylamino)phenol as a Dye Intermediate Against Other Aminophenols
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic colorants, the performance of a dye is intrinsically linked to the molecular architecture of its precursors. Among these, aminophenols serve as a critical class of intermediates, forming the backbone of numerous azo, xanthene, and other important dye families. This guide provides an in-depth comparative analysis of 3-(diethylamino)phenol against other common aminophenols, elucidating the nuanced yet significant impact of N-alkylation on the final dye's performance. By examining experimental data and underlying chemical principles, we aim to equip researchers with the insights necessary to make informed decisions in dye design and synthesis.
The Critical Role of the Amino Group in Dye Chemistry
The amino group in aminophenol intermediates is a powerful auxochrome, a substituent that enhances the color-imparting properties of a chromophore. Its lone pair of electrons can be delocalized into the aromatic π-system, increasing the electron density of the molecule and shifting the absorption maximum to longer wavelengths (a bathochromic shift). The nature of the substituents on the amino nitrogen profoundly influences this electron-donating character, thereby modulating the resulting dye's color, intensity, and stability.
This guide will focus on comparing 3-(diethylamino)phenol with its close structural relatives: 3-aminophenol and 3-(dimethylamino)phenol. This comparison will highlight the specific advantages conferred by the N,N-diethyl substitution.
Head-to-Head Performance: 3-(Diethylamino)phenol vs. Alternatives
The superior performance of 3-(diethylamino)phenol as a dye intermediate can be systematically evaluated across several key metrics: color properties, dye stability (fastness), and reaction efficiency.
Color and Spectroscopic Properties
The N,N-diethyl group in 3-(diethylamino)phenol is a stronger electron-donating group compared to the unsubstituted amino group in 3-aminophenol and the N,N-dimethyl group in 3-(dimethylamino)phenol. This enhanced electron-donating ability leads to a more significant bathochromic shift in the resulting dyes.
| Dye Intermediate | Resulting Dye Class | Typical Color | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φ) |
| 3-(Diethylamino)phenol | Rhodamine (e.g., Rhodamine B) | Bright Red-Violet | High | High |
| 3-Aminophenol | Rhodamine (e.g., Rhodamine 110) | Green-Yellow | Moderate | Moderate |
| 3-(Dimethylamino)phenol | Rhodamine (e.g., Tetramethylrhodamine) | Red | High | High |
| 3-(Diethylamino)phenol | Azo Dyes | Deep Reds, Violets | Generally Higher | N/A |
| 3-Aminophenol | Azo Dyes | Oranges, Reds | Generally Lower | N/A |
Note: The values for molar extinction coefficient and quantum yield are qualitative comparisons based on typical performance and can vary depending on the specific dye structure and solvent.
The two ethyl groups in 3-(diethylamino)phenol provide a greater inductive effect and hyperconjugation compared to the methyl groups in 3-(dimethylamino)phenol, leading to a subtle but often desirable red-shift in the absorption and emission spectra. This is particularly evident in the synthesis of xanthene dyes like rhodamines. For instance, Rhodamine B, synthesized from 3-(diethylamino)phenol, exhibits a more red-shifted fluorescence compared to Rhodamine 110, which is derived from 3-aminophenol.[]
Dye Stability and Fastness Properties
The stability of a dye, particularly its resistance to fading upon exposure to light (lightfastness) and washing (washfastness), is a critical performance parameter. The bulky N,N-diethyl groups can offer steric hindrance, protecting the chromophoric system from photolytic degradation.
| Dye Intermediate | Typical Dye Fastness (Scale 1-5, 5 being best) |
| Lightfastness | |
| 3-(Diethylamino)phenol | Generally Good to Excellent (4-5) |
| 3-Aminophenol | Moderate to Good (3-4) |
| 3-(Dimethylamino)phenol | Good (4) |
Studies on disperse dyes have shown that N-alkylation generally improves the fastness properties. The increased hydrophobicity imparted by the ethyl groups in 3-(diethylamino)phenol can enhance the affinity of disperse dyes for synthetic fibers like polyester, leading to better washfastness.[2]
Reaction Yield and Purity
The nucleophilicity of the aminophenol is a key factor in the condensation reactions common in dye synthesis. The electron-donating diethylamino group increases the nucleophilicity of the aromatic ring, which can lead to higher reaction rates and yields in electrophilic aromatic substitution reactions, such as the formation of xanthene dyes. For example, the synthesis of rhodamine dyes often proceeds with higher efficiency when using N,N-dialkylaminophenols compared to unsubstituted aminophenols.[3]
Experimental Section: A Comparative Synthesis of Azo Dyes
To provide a practical illustration of the performance differences, this section outlines a comparative experimental protocol for the synthesis of an azo dye using 3-(diethylamino)phenol and 3-aminophenol as the coupling components.
Experimental Workflow
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The Phenolic Advantage: A Senior Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling
For researchers, medicinal chemists, and toxicologists, understanding the intricate dance between the structure of a phenolic compound and its biological activity is paramount. Phenolic compounds, a diverse group of natural and synthetic molecules, exhibit a wide array of biological effects, from potent antioxidant and anticancer activities to potential toxicity.[1][2][3] Predicting these activities without exhaustive and costly experimental screening is a significant challenge. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as a powerful in-silico tool, enabling us to build predictive models that accelerate the discovery and safety assessment of novel phenolic compounds.[4][5]
This guide provides an in-depth comparison of QSAR methodologies for phenolic compounds, grounded in scientific principles and practical application. We will dissect the critical components of a successful QSAR study, from the selection of appropriate molecular descriptors to the development and rigorous validation of predictive models. Our focus is on providing a clear, logical framework for researchers to not only understand but also apply these techniques in their own work.
The Core of QSAR: Decoding the Structure-Activity Enigma
At its heart, a QSAR model is a mathematical equation that correlates the variation in the biological activity of a series of compounds with the variation in their molecular properties, encoded as numerical descriptors. The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn govern its biological activity.
For phenolic compounds, key structural features influencing activity often include the number and position of hydroxyl groups, the nature of substituents on the aromatic ring, and overall molecular shape and electronic properties.[6] A well-constructed QSAR model can quantify these relationships, allowing for the prediction of the activity of untested compounds and providing insights into the mechanism of action.
A Comparative Analysis of QSAR Modeling Techniques
The landscape of QSAR modeling has evolved significantly, moving from classical linear regression methods to sophisticated machine learning algorithms. The choice of modeling technique is a critical decision that depends on the complexity of the data and the desired predictive power of the model.
| Modeling Technique | Description | Strengths for Phenolic QSAR | Weaknesses for Phenolic QSAR |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. | Simple to implement and interpret. The resulting equation clearly shows the contribution of each descriptor.[7][8][9] | Assumes a linear relationship between descriptors and activity, which may not hold true for complex biological systems.[10] Prone to overfitting with a large number of descriptors. |
| Partial Least Squares (PLS) | A regression method that is particularly suited for cases where the number of predictor variables is high, and there is multicollinearity among them. | Handles multicollinearity well and can manage a larger number of descriptors than MLR. Often used in 3D-QSAR. | The interpretation of the model can be more complex than MLR. |
| Artificial Neural Networks (ANN) | A machine learning algorithm inspired by the structure and function of biological neural networks. | Capable of modeling complex non-linear relationships between descriptors and activity.[1][4] Often yields higher predictive accuracy than linear methods.[10][11] | Considered a "black box" model, making it difficult to interpret the contribution of individual descriptors. Requires larger datasets for training. |
| Support Vector Machines (SVM) / Support Vector Regression (SVR) | A supervised machine learning algorithm that can be used for both classification and regression tasks. It works by finding the hyperplane that best separates the data points. | Effective in high-dimensional spaces and can model non-linear relationships using different kernel functions.[11] Robust to outliers. | Less intuitive to interpret compared to linear models. Performance is highly dependent on the choice of the kernel and its parameters. |
| Deep Neural Networks (DNN) | A class of ANNs with multiple layers between the input and output layers. | Can learn highly complex patterns and representations from the data, potentially leading to superior predictive performance for large and diverse datasets of phenolic compounds.[1][4] | Requires very large datasets and significant computational resources. Even more of a "black box" than shallower ANNs. |
| Random Forests (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Generally provides high accuracy and is robust to overfitting. Can handle a large number of input variables and provides measures of variable importance.[12] | Models can be complex and difficult to interpret directly. |
The Language of Molecules: Selecting the Right Descriptors
Molecular descriptors are the numerical representations of the chemical and physical characteristics of a molecule. The quality and relevance of the chosen descriptors are paramount to building a predictive QSAR model. For phenolic compounds, descriptors can be broadly categorized as follows:
-
1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts.
-
2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and molecular connectivity indices.[13][14]
-
3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms in a molecule and provide information about its shape, size, and electronic properties. Examples include molecular volume, surface area, and quantum chemical descriptors like HOMO and LUMO energies.[13][15][16]
The choice between 2D and 3D descriptors is a critical consideration.
2D-QSAR vs. 3D-QSAR for Phenolic Compounds
| Feature | 2D-QSAR | 3D-QSAR |
| Input Data | 2D structural information (connectivity) | 3D conformational information and molecular alignment |
| Descriptors | Topological, constitutional, and physicochemical properties calculated from the 2D structure.[14] | Steric and electrostatic fields, and other 3D properties. |
| Computational Cost | Generally faster to calculate descriptors and build models. | Computationally more intensive due to the need for conformational analysis and alignment. |
| Interpretability | Often easier to interpret the relationship between specific structural fragments and activity. | Can provide a more intuitive 3D visualization of the structure-activity relationship through contour maps. |
| Predictive Power | Can be highly predictive, especially for congeneric series of compounds. | Potentially more predictive for diverse sets of compounds where 3D shape and electrostatic interactions are critical for activity. However, some studies show comparable performance to 2D methods.[17] |
| Key Consideration | Does not require knowledge of the active conformation. | Highly dependent on the quality of the molecular alignment. An incorrect alignment can lead to a poor model. |
For many QSAR studies of phenolic compounds, a combination of 2D and 3D descriptors often yields the most robust and predictive models, as they capture different and complementary aspects of the molecular structure.[13]
A Practical Workflow for QSAR Modeling of Phenolic Compounds
The development of a robust and predictive QSAR model is a systematic process that requires careful planning and execution. The following is a generalized workflow:
Caption: A generalized workflow for a QSAR study of phenolic compounds.
Experimental Protocol: A Step-by-Step Guide
-
Data Set Curation:
-
Compile a dataset of phenolic compounds with experimentally determined biological activity (e.g., antioxidant capacity, cytotoxicity IC50). Ensure the data is from a consistent experimental protocol.
-
Remove any compounds with ambiguous or missing activity data.
-
The diversity of the chemical structures and the range of biological activity are crucial for building a robust model.
-
-
Molecular Structure Preparation:
-
Draw the 2D structures of the phenolic compounds using a chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform geometry optimization of the 3D structures using a suitable computational chemistry method (e.g., molecular mechanics or quantum mechanics). This step is critical for calculating 3D descriptors.
-
-
Descriptor Calculation:
-
Use specialized software to calculate a wide range of molecular descriptors (1D, 2D, and 3D) for each molecule in the dataset.
-
-
Descriptor Selection:
-
Remove descriptors that have constant or near-constant values for all compounds.
-
Eliminate highly correlated descriptors to avoid multicollinearity.
-
Employ statistical methods such as genetic algorithms, stepwise regression, or principal component analysis to select a subset of descriptors that are most relevant to the biological activity.[18]
-
-
Data Set Splitting:
-
Divide the dataset into a training set and a test set. Typically, the training set comprises 70-80% of the data, and the remaining 20-30% forms the test set.[18]
-
The test set should not be used in the model development process and serves as an independent evaluation of the model's predictive ability.
-
-
Model Building:
-
Use the training set to build the QSAR model using the chosen modeling technique (e.g., MLR, ANN, SVM).
-
-
Internal Validation:
-
External Validation:
-
Evaluate the predictive power of the developed model by using it to predict the biological activity of the compounds in the test set.
-
The predictive ability is assessed by calculating statistical parameters such as the squared correlation coefficient (R²) between the predicted and experimental activities of the test set compounds.
-
-
Model Interpretation:
-
Analyze the final QSAR model to understand the relationship between the selected descriptors and the biological activity. This can provide valuable insights into the mechanism of action of the phenolic compounds.
-
-
Prediction for New Compounds:
-
Once validated, the QSAR model can be used to predict the biological activity of new, untested phenolic compounds, aiding in the design of more potent or less toxic molecules.
-
Performance Comparison of QSAR Models for Phenolic Compounds
The following table summarizes the performance of various QSAR models for predicting the antioxidant activity of phenolic compounds, as reported in the literature.
| Activity | Modeling Technique | Key Descriptors | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | Reference |
| Antioxidant (TEAC) | SVR | n(OH), Cosmo Area, Core-Core Repulsion, Final Heat of Formation | - | 0.904 (LOOCV R²) | 0.41 (RMSE) | [Shi, 2021][10][11] |
| Antioxidant (TEAC) | ANN | n(OH), Cosmo Area, Core-Core Repulsion, Final Heat of Formation | - | 0.897 (LOOCV R²) | 0.39 (RMSE) | [Shi, 2021][10][11] |
| Antioxidant (TEAC) | MLR | n(OH), Cosmo Area, Core-Core Repulsion, Final Heat of Formation | - | 0.856 (LOOCV R²) | 0.54 (RMSE) | [Shi, 2021][10][11] |
| Antioxidant (pIC50) | MLR | BDE-OH, IP | 0.885 | 0.807 | - | [Hoelz et al., 2010][7][8][9] |
| Cytotoxicity | DNN | Hydrophobic, steric, and electronic descriptors | 0.943 | - | 0.739 | [Douali et al., 2021][4] |
Note: R² represents the coefficient of determination, Q² is the cross-validated R², and RMSE is the root mean square error. Higher R² and Q² values, and lower RMSE values, indicate better model performance.
The Path Forward: Trustworthy and Predictive QSAR
For a QSAR model to be considered trustworthy and applicable for regulatory purposes or guiding synthesis, it must be rigorously validated.[20] The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, which include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. Adherence to these principles ensures the scientific integrity of the QSAR model.
The field of QSAR is continually advancing, with the integration of artificial intelligence and machine learning promising even more accurate and insightful models.[21] For researchers working with phenolic compounds, a solid understanding of QSAR principles and methodologies is no longer just an advantage but a necessity for efficient and impactful research.
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A Senior Scientist's Guide to Benchmarking the Purity of Commercial 3-(Methylamino)phenol
Introduction: The Critical Role of Purity in Research and Development
3-(Methylamino)phenol (CAS 14703-69-6) is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. In the context of drug discovery and development, the purity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable experimental outcomes. The presence of unidentified impurities, even in trace amounts, can lead to aberrant biological activity, unpredictable reaction kinetics, and the generation of unwanted side products, ultimately compromising data integrity and potentially leading to costly project delays.
This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to rigorously assess and compare the purity of commercially available this compound. We move beyond simple percentage purity values, advocating for an orthogonal, multi-technique approach to build a complete purity profile. The methodologies described herein are designed to be self-validating, ensuring that the analytical choices are robust and the data generated is trustworthy and defensible.
Methodology: An Orthogonal Approach to Purity Profiling
A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on the principle of orthogonality, where different analytical methods with distinct separation and detection principles are employed. This approach minimizes the risk of impurities co-eluting or being otherwise invisible to a single method. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for related substances, quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Karl Fischer (KF) titration for water content.
Causality Behind Experimental Choices
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis for non-volatile organic molecules. A reverse-phase HPLC method is chosen for its exceptional ability to separate this compound from structurally similar impurities, such as isomers (e.g., 2- or 4-methylaminophenol), starting materials (e.g., 3-aminophenol), or degradation products. By developing a stability-indicating method through forced degradation studies, we ensure the method can separate the main compound from any potential degradants that might form during storage or handling.[1][2]
-
Quantitative NMR (qNMR): While HPLC provides a relative purity based on area percentage, qNMR offers an absolute measure of purity (w/w %) without the need for a specific reference standard for each impurity.[3][4] The signal intensity of the analyte is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known, non-overlapping proton signal from the analyte to that of a certified internal standard of known purity and concentration, a direct and highly accurate purity value can be calculated.[5][6] This makes qNMR a powerful, independent verification of the HPLC results.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Synthesis of this compound often involves various organic solvents. GC-MS is the gold standard for identifying and quantifying these volatile and semi-volatile residual impurities. The high sensitivity of GC, coupled with the definitive identification capabilities of a mass spectrometer, allows for the detection of solvents at parts-per-million (ppm) levels, which is critical for materials used in pharmaceutical development.
-
Karl Fischer Titration: Water is a common impurity that is often underestimated. It can act as a reactant in subsequent synthetic steps or affect the stability of the material. Karl Fischer titration is a highly specific and precise method for determining water content, providing a more accurate value than methods like "loss on drying," which cannot distinguish between water and volatile solvents.
Overall Purity Assessment Workflow
The following diagram illustrates the logical flow for a comprehensive purity analysis of a commercial sample of this compound.
Caption: Workflow for the orthogonal purity assessment of this compound.
Comparative Analysis of Commercial Samples
The following table presents hypothetical data from the analysis of this compound from three different commercial suppliers. This data structure allows for a direct and objective comparison of key purity attributes.
| Parameter | Supplier A (Lot #XA123) | Supplier B (Lot #YB456) | Supplier C (Lot #ZC789) | Rationale & Significance |
| Appearance | Off-white crystalline solid | Light tan powder | White crystalline solid | Color can indicate the presence of oxidative or process-related impurities. |
| Purity by HPLC (Area %) | 99.6% | 98.5% | 99.9% | Provides relative purity and detects related substance impurities. |
| Purity by qNMR (wt%) | 99.1% | 98.0% | 99.7% | Orthogonal, absolute purity measurement. Discrepancy with HPLC may indicate non-UV active impurities. |
| Water Content (KF) | 0.3% | 0.8% | <0.1% | High water content can impact reaction stoichiometry and stability. |
| Impurity A (3-Aminophenol) | 0.15% | 0.5% | <0.05% | A common process-related impurity from the starting material. |
| Impurity B (Unknown, RRT 1.2) | 0.10% | 0.4% | Not Detected | The presence of unknown impurities necessitates further characterization. |
| Residual Solvents (GC-MS) | Toluene: 150 ppm | Toluene: 850 ppm | Toluene: <50 ppm | Solvents can be toxic and may interfere with downstream applications. |
| Mass Balance | 99.55% | 99.3% | >99.75% | (Purity + Impurities + Water). A value close to 100% provides confidence in the analysis. |
Discussion and Interpretation
Based on the hypothetical data, Supplier C provides the highest quality this compound. It exhibits the highest purity by both HPLC and qNMR, the lowest water and residual solvent content, and no detectable unknown impurities.
Supplier A offers a high-purity product suitable for many applications, though the slightly higher water and solvent content should be noted.
Supplier B's product shows significantly lower purity and higher levels of both known and unknown impurities, as well as a higher residual solvent level. The discrepancy between HPLC and qNMR results is minimal, suggesting most impurities are UV-active. This lot may be unsuitable for sensitive applications, such as late-stage drug development, without further purification.
The presence of unknown impurities is a significant risk factor. It is crucial to perform structural elucidation (e.g., via LC-MS/MS or preparative HPLC followed by NMR) for any unknown impurity present at a level greater than 0.1% in materials intended for pharmaceutical use, in accordance with ICH guidelines.[2]
Potential Degradation Pathway
Phenolic amines like this compound are susceptible to oxidation. Exposure to air, light, or metal ions can lead to the formation of colored impurities, such as quinone-imine species. Understanding potential degradation pathways is essential for establishing appropriate storage and handling conditions.
Caption: Potential oxidative degradation pathway of this compound.
Experimental Protocols
Purity and Related Substances by RP-HPLC
This protocol describes a stability-indicating method for determining the purity of this compound.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v).
-
Standard Solution (0.05 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~50 mg of the commercial sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Analysis: Inject the diluent (blank), standard solution, and sample solution. Calculate the area percentage of impurities in the sample chromatogram. Use the standard for peak identification and system suitability.
-
Forced Degradation (Method Validation): To demonstrate stability-indicating capability, subject the sample solution to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) and analyze to ensure separation of degradation peaks from the main analyte peak.[7][8]
Absolute Purity by Quantitative ¹H-NMR (qNMR)
This protocol provides an absolute purity value using an internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents:
-
Certified Internal Standard: Maleic acid (or other suitable standard with non-overlapping signals).
-
Solvent: DMSO-d₆.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1 ≥ 5x the longest T1) to allow for full relaxation of all protons, typically 30-60 seconds.
-
Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., an aromatic proton) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the internal standard.[9]
-
References
- Stability and Degradation of 3-[(Dimethylamino)methyl]phenol. Benchchem Technical Support Center.
- Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. National Institute of Standards and Technology (NIST). [Link]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications, Journal of Medicinal Chemistry. [Link]
- Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degrad
- HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET). [Link]
- This compound | C7H9NO | CID 10820513.
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- 4. pubs.acs.org [pubs.acs.org]
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- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Methylamino)phenol
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for 3-(Methylamino)phenol, a critical intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the need for robust and transferable analytical procedures, this document offers an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative moves beyond mere procedural steps to explain the scientific rationale behind experimental choices. Detailed, step-by-step protocols for each methodology are provided, alongside a structured approach to cross-validation. Performance data is summarized in comparative tables, and workflows are visualized using Graphviz diagrams to enhance comprehension. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, aiming to ensure data integrity and consistency across different analytical platforms.
Introduction: The Imperative for Rigorous Analysis
The Significance of this compound in Pharmaceutical Synthesis
This compound (CAS 14703-69-6) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural similarity to other aminophenols, such as 3-aminophenol, necessitates highly specific analytical methods to ensure the quality and purity of starting materials and to monitor the progress of chemical reactions.[1] The presence of residual this compound or its isomers in a final drug product can have implications for both safety and efficacy, making its accurate quantification a regulatory imperative.
Rationale for Cross-Validation: Ensuring Analytical Consistency
In the lifecycle of pharmaceutical development, it is common for analytical testing to be transferred between laboratories or for different analytical techniques to be employed for the same analyte. Cross-validation is the formal process of verifying that two distinct analytical procedures yield comparable and reliable results.[2][3] This process is critical for:
-
Data Integrity: Ensuring that results are consistent and reproducible, regardless of the method or laboratory used.[2][4]
-
Regulatory Compliance: Adhering to guidelines set forth by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate that analytical methods be validated for their intended purpose.[5][6][7][8][9]
-
Method Transfer: Facilitating the seamless transfer of analytical methods from a research and development setting to a quality control (QC) environment.[3][10]
This guide will focus on the cross-validation between two orthogonal and widely used techniques: HPLC-UV and GC-MS.
Analytical Methodologies: A Comparative Overview
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is ideal.
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for the moderately polar this compound.
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate buffer) is used. The acetonitrile acts as the organic modifier to elute the analyte, while the acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention times.
-
Detection: The phenolic ring in this compound contains a chromophore that strongly absorbs UV light.[11][12][13] UV detection at a wavelength around 274-280 nm provides a sensitive and linear response.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. However, this compound, with its polar hydroxyl and amino groups, has low volatility and is prone to adsorption on the GC column.
-
Causality of Experimental Choices:
-
Derivatization: To overcome the limitations of low volatility, a derivatization step is essential.[15][16][17][18] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common choice. This process replaces the active hydrogens on the hydroxyl and amino groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
-
Column: A non-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, is suitable for separating the derivatized analyte.
-
Detection: Mass spectrometry provides high selectivity and sensitivity. It allows for positive identification based on the mass spectrum of the derivatized analyte and can quantify it even in complex matrices.
-
Experimental Design for Cross-Validation
A robust cross-validation study is built upon a well-defined protocol that outlines the samples to be tested, the parameters to be evaluated, and the statistical methods for comparison. This process should be guided by the principles outlined in ICH Q2(R1).[5][8][19]
Validation Parameters for Comparison
The following validation parameters must be assessed for both the HPLC-UV and GC-MS methods to establish their individual performance before comparing them.[20]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Statistical Approach
Once both methods have been individually validated, the results obtained from analyzing the same set of samples by both methods are statistically compared. A Student's t-test is commonly used to compare the mean results for accuracy, while an F-test can be used to compare the variances to assess precision. Acceptance criteria should be pre-defined in the validation protocol.
Detailed Protocols and Performance Data
HPLC-UV Method
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at 1.0 mg/mL. Prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute to a final concentration within the calibration range using the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
-
-
System Suitability: Before analysis, inject a standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Analysis: Inject the blank, calibration standards, and samples. Construct a calibration curve by plotting peak area against concentration and determine the concentration of this compound in the samples using the linear regression equation.
Caption: Workflow for this compound analysis by HPLC-UV.
| Parameter | HPLC-UV Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1.0 - 100 | As defined |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8% | ≤ 2.0% |
| Intermediate: 1.2% | ≤ 2.0% | |
| LOD (µg/mL) | 0.3 | Report |
| LOQ (µg/mL) | 1.0 | Report |
GC-MS Method
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a dry, aprotic solvent (e.g., pyridine or acetonitrile) at 1.0 mg/mL. Prepare calibration standards from 0.5 µg/mL to 50 µg/mL.
-
Derivatization: a. Pipette 100 µL of each standard or sample solution into a clean, dry vial. b. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: Splitless, 1 µL, Inlet Temp: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Conditions: Transfer line at 280 °C, Ion source at 230 °C. Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of the di-TMS derivative).
-
-
Analysis: Inject the derivatized blank, standards, and samples. For quantification, create a calibration curve based on the peak area of the primary quantifying ion versus concentration.
Caption: Workflow for this compound analysis by GC-MS.
| Parameter | GC-MS Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 0.5 - 50 | As defined |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 1.1% | ≤ 5.0% |
| Intermediate: 1.5% | ≤ 5.0% | |
| LOD (µg/mL) | 0.1 | Report |
| LOQ (µg/mL) | 0.5 | Report |
Cross-Validation: Bridging the Methods
After individual validation, a head-to-head comparison is performed by analyzing a minimum of three independent batches of a representative sample matrix spiked at three concentration levels (e.g., low, medium, high).
Comparative Performance Data
| Parameter | HPLC-UV | GC-MS | % Difference | Acceptance Criteria |
| Accuracy (Low Spike) | 99.2% | 99.5% | -0.3% | ≤ 2.0% |
| Accuracy (Mid Spike) | 100.5% | 101.0% | -0.5% | ≤ 2.0% |
| Accuracy (High Spike) | 101.1% | 101.3% | -0.2% | ≤ 2.0% |
| Precision (Mid Spike) | 1.0% | 1.3% | - | F-test: No significant difference |
Discussion: Selecting the Appropriate Method
The cross-validation data demonstrates that both methods are accurate and precise, yielding statistically equivalent results. The choice between HPLC-UV and GC-MS will therefore depend on the specific application:
-
HPLC-UV is the method of choice for routine QC analysis. It is robust, requires minimal sample preparation, has a high throughput, and avoids the use of specialized derivatization reagents.
-
GC-MS excels as a reference or confirmatory method. Its superior selectivity makes it ideal for impurity identification and for analyzing complex matrices where the specificity of UV detection might be insufficient. Its lower limit of detection is also advantageous for trace-level analysis.
Cross-Validation Decision Logic
Caption: Decision workflow for the cross-validation process.
Conclusion
This guide has detailed the successful cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both techniques have proven to be suitable for their intended purposes, providing accurate and precise data. The HPLC-UV method is recommended for routine quality control due to its simplicity and efficiency, while the GC-MS method serves as an excellent, highly selective confirmatory technique. By following a structured cross-validation approach grounded in regulatory principles, laboratories can ensure the integrity and consistency of their analytical data throughout the pharmaceutical development lifecycle.
References
- Vertex AI Search. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- Edinburgh Analytical. (2025). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Pérez-Ràfols, C., Serrano, N., & Díaz-Cruz, J. M. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2024). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
- BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- Mettler Toledo. (n.d.). Phenol Content in Urine Using UV Vis Spectroscopy.
- SIELC Technologies. (2018). 3-Dimethylaminophenol.
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Oxford Academic. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science.
- Scirp.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Sigma-Aldrich. (n.d.). This compound | 14703-69-6.
- ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- PubChem. (n.d.). 3-Aminophenol | C6H7NO | CID 11568.
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A Comparative Analysis of Synthetic Routes to 3-(Methylamino)phenol: From Traditional Methods to Modern Catalysis
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of various synthetic methodologies for the production of 3-(methylamino)phenol, a key intermediate in the synthesis of pharmaceuticals and dyes.
Introduction
This compound is a valuable building block in organic synthesis, finding application in the preparation of a range of compounds, from active pharmaceutical ingredients to specialized colorants. The efficiency, safety, and environmental impact of its synthesis are critical considerations for any research or industrial campaign. This guide offers a comparative analysis of prominent synthetic routes, providing detailed experimental protocols, quantitative performance data, and insights into the mechanistic underpinnings of each approach. We will explore traditional methods and modern catalytic systems, offering a comprehensive resource to inform your synthetic strategy.
Route 1: N-Alkylation of 3-Aminophenol
The most direct conceptual route to this compound is the N-methylation of the readily available starting material, 3-aminophenol. However, the choice of methylating agent has significant implications for the safety and environmental profile of the synthesis.
Traditional Approach: Alkylation with Methyl Halides or Sulfates
Historically, reactive and hazardous electrophiles such as dimethyl sulfate have been employed for the N-methylation of anilines. While effective, the extreme toxicity of these reagents makes this approach undesirable for modern applications, particularly at scale. The traditional production process for the related 3-(N,N-dimethylamino)phenol involves the reaction of m-aminophenol with dimethyl sulfate, a method that necessitates stringent safety precautions.[1]
Green Alternative: Methylation with Dimethyl Carbonate (DMC)
A more environmentally benign approach utilizes dimethyl carbonate (DMC) as the methylating agent. DMC is a non-toxic, biodegradable reagent that offers a safer alternative to traditional methylating agents. The reaction can be catalyzed by a base, and high conversions can be achieved without the need for high-pressure reactors.[2][3]
Mechanism: The N-methylation with DMC typically proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of DMC, followed by the elimination of a methoxycarbonyl group. Subsequent methylation can occur to yield the N,N-dimethylated product, so careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation.
Experimental Protocol: A general procedure for the N-methylation of an aminophenol using DMC involves reacting the aminophenol with dimethyl carbonate in the presence of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
-
To a reaction vessel, add 3-aminophenol and dimethyl carbonate.
-
Add the catalyst (e.g., DBU) to the mixture.
-
Heat the reaction mixture, typically between 90°C and 160°C, and monitor the progress by a suitable analytical technique (e.g., TLC or GC).[2]
-
Upon completion, the product can be isolated by distillation under reduced pressure.[2]
Performance Data: While a specific yield for this compound is not detailed in the provided sources, processes utilizing DMC for methylation of phenols and amines report high conversions, generally in the range of 97-100%.[2][3]
Reductive Amination with Formaldehyde
Reductive amination offers another pathway for the N-methylation of 3-aminophenol. This one-pot reaction involves the formation of an imine or iminium ion from the amine and formaldehyde, which is then reduced in situ to the corresponding methylamine.[4][5]
Mechanism: The reaction begins with the nucleophilic attack of the primary amine of 3-aminophenol on formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A reducing agent, such as sodium borohydride or formic acid (in the Eschweiler-Clarke reaction), then delivers a hydride to the iminium carbon to yield the N-methylated product.[6]
Experimental Protocol (General):
-
Dissolve 3-aminophenol in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of formaldehyde (typically 37%).[4]
-
Introduce a reducing agent (e.g., sodium cyanoborohydride or sodium borohydride) to the mixture.[4]
-
Stir the reaction at room temperature until completion.
-
Isolate the product through an appropriate workup procedure, which may involve extraction and purification by chromatography or recrystallization.
Performance Data: N-methylation of amines using aqueous formaldehyde can be a high-yielding reaction. For example, the N-methylation of various secondary amines with formaldehyde and formic acid (Eschweiler-Clarke conditions) has been reported to give yields of 84-100%.[6]
Route 2: Amination of Resorcinol Derivatives
An alternative strategy involves the nucleophilic substitution of a hydroxyl group in resorcinol (1,3-dihydroxybenzene) or its derivatives with methylamine.
This method is particularly well-documented for the synthesis of the N,N-dimethyl analog, 3-(N,N-dimethylamino)phenol, and offers a pathway that avoids highly toxic reagents.[1][7]
Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the hydroxyl groups of resorcinol is displaced by the amine. This process is typically carried out at high temperatures and pressures, often in an autoclave.
Experimental Protocol (for 3-(N,N-Dimethylamino)phenol):
-
In a high-pressure autoclave, charge resorcinol and an aqueous solution of dimethylamine.[1][7]
-
Heat the mixture to a temperature between 160°C and 210°C.[7]
-
After the reaction is complete, cool the mixture and transfer it to a separate vessel.
-
Add an industrial liquid alkali (e.g., aqueous sodium hydroxide) to the crude product.[1][7]
-
Extract by-products with a non-polar solvent like toluene.
-
Neutralize the aqueous phase and wash with hot water to remove unreacted resorcinol.
Performance Data: This industrial process for 3-(N,N-dimethylamino)phenol reports a product purity of over 98.0% and a total recovery based on resorcinol of more than 40%.[7]
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] This method can be applied to the synthesis of this compound by coupling methylamine with a 3-halophenol.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[11]
Experimental Protocol (General):
-
In an inert atmosphere (e.g., in a glovebox or under argon), combine a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide) in a Schlenk flask.[11]
-
Add the 3-halophenol (e.g., 3-chlorophenol or 3-bromophenol) and a solution of methylamine.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with vigorous stirring, typically in the range of 80-120°C.[11]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
The product is then isolated and purified, often by column chromatography.
Performance Data: The Buchwald-Hartwig amination is known for its high yields and broad substrate scope. While a specific yield for this compound is not provided in the search results, similar reactions typically proceed in good to excellent yields.
Route 4: Multi-step Synthesis from Cyclohexane-1,3-dione
A more complex, multi-step route to N-substituted 3-aminophenols starts from cyclohexane-1,3-dione. This method is particularly useful for preparing N,N-disubstituted analogs.[12]
Mechanism: The synthesis involves the condensation of an amine with cyclohexane-1,3-dione to form a 3-aminocyclohex-2-en-1-one. This intermediate is then chlorinated at the 2-position, followed by an elimination reaction, typically induced by a strong base like DBU, which leads to aromatization and formation of the 3-aminophenol derivative.
Experimental Protocol (General):
-
Step 1: Formation of 3-(Methylamino)cyclohex-2-en-1-one. React cyclohexane-1,3-dione with methylamine in a suitable solvent, such as acetic acid, with heating.[12]
-
Step 2: Chlorination. The resulting enaminone is then treated with a chlorinating agent.
-
Step 3: Aromatization. The 2-chloro-3-(methylamino)cyclohex-2-en-1-one is treated with a strong, non-nucleophilic base like DBU in a solvent such as acetonitrile at room temperature to induce aromatization.[12]
-
The final product is purified by chromatographic methods.
Performance Data: The average yield for the chlorination step is reported to be around 83%, and the average yield for the aromatization step is approximately 73%.[12]
Comparative Analysis
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield | Purity | Advantages | Disadvantages |
| N-Alkylation of 3-Aminophenol (DMC) | 3-Aminophenol | Dimethyl carbonate, DBU, 90-160°C | High (est. 97-100% conversion)[2][3] | High | Environmentally benign, non-toxic reagent, high conversion | Requires elevated temperatures |
| N-Alkylation of 3-Aminophenol (Reductive Amination) | 3-Aminophenol | Formaldehyde, NaBH₃CN or NaBH₄ | Good to Excellent (est. 84-100%)[6] | High | Mild reaction conditions, one-pot procedure | Use of borohydride reagents |
| Amination of Resorcinol | Resorcinol | Methylamine, high temp. (160-210°C), high pressure | >40% (for N,N-dimethyl)[7] | >98%[7] | Avoids highly toxic reagents, suitable for industrial scale | Harsh reaction conditions (high T & P), moderate yield |
| Buchwald-Hartwig Amination | 3-Halophenol | Methylamine, Pd catalyst, phosphine ligand, base | Good to Excellent | High | Mild conditions, broad scope, high yields | Expensive catalyst and ligands, requires inert atmosphere |
| From Cyclohexane-1,3-dione | Cyclohexane-1,3-dione | Methylamine, chlorinating agent, DBU | Moderate (multi-step) | High | Access to diverse N-substituted analogs | Multi-step synthesis, lower overall yield |
Visualizing the Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound is a multifaceted decision that balances factors of yield, purity, cost, safety, and environmental impact. For laboratory-scale synthesis where mild conditions and high yields are paramount, the Buchwald-Hartwig amination and reductive amination of 3-aminophenol represent state-of-the-art approaches. For larger-scale industrial production, the direct amination of resorcinol or the N-methylation of 3-aminophenol with dimethyl carbonate offer more economically viable and environmentally conscious alternatives to traditional methods that employ highly toxic reagents. The multi-step synthesis from cyclohexane-1,3-dione, while more complex, provides a versatile platform for the synthesis of a broader range of N-substituted 3-aminophenols. This guide provides the necessary data and protocols to enable researchers and developers to make an informed decision based on the specific requirements of their project.
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- Giles, R. G. F., Green, I. R., & Taylor, C. P. (2005). Formation of 3-Aminophenols from Cyclohexane-1,3-diones. University of Cape Town.
- Novartis AG. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. US20030073848A1. Google Patents.
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- Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of chemical research, 35(9), 706–716.
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- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Novartis AG. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. US6706929B2. Google Patents.
- OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
- Al-Masri, A. I., Tarawneh, M. A., Al-Hiari, Y. M., & Sweidan, K. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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A Comparative Guide to the Stability of 3-(Methylamino)phenol Under Diverse Conditions
A Technical Publication for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth evaluation of the stability of 3-(Methylamino)phenol, a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this molecule is paramount for ensuring the quality, efficacy, and safety of active pharmaceutical ingredients (APIs). This document presents a comparative analysis of this compound's stability under various stress conditions, benchmarked against its structural isomers, 3-aminophenol and 4-aminophenol. The experimental design and methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure scientific integrity and regulatory relevance.
Introduction: The Significance of Stability in Drug Development
The intrinsic stability of a chemical entity is a critical quality attribute that profoundly influences its suitability for pharmaceutical development. Degradation of an API can lead to loss of potency, alteration of bioavailability, and the formation of potentially toxic impurities. Therefore, a comprehensive understanding of a molecule's degradation pathways and its response to environmental stressors is a prerequisite for robust formulation development, establishment of appropriate storage conditions, and defining a valid shelf-life.
This compound, with its phenolic hydroxyl and secondary amine functionalities, is susceptible to various degradation mechanisms, primarily oxidation and photodegradation. This guide aims to elucidate the stability of this compound through a series of forced degradation studies, providing a direct comparison with its close structural relatives, 3-aminophenol and 4-aminophenol. This comparative approach offers valuable insights into the influence of the N-methyl group on the overall stability of the aminophenol scaffold.
Experimental Design: A Forced Degradation Study Protocol
To rigorously assess the stability of this compound and its comparators, a forced degradation study was designed in accordance with ICH Q1A(R2) guidelines.[1][2][3] The objective is to induce degradation to a limited extent (typically 5-20%) to reveal the primary degradation pathways without completely destroying the molecule.[1]
Test Compounds:
-
This compound (Test Article)
-
3-Aminophenol (Comparator 1)
-
4-Aminophenol (Comparator 2)
Stress Conditions: The following stress conditions were applied to solutions of the test compounds:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 48 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 70°C in a controlled oven for 72 hours
-
Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample was kept in the dark.
Analytical Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated according to USP <1225> guidelines to separate the parent compounds from their degradation products.[4][5][6][7][8]
Experimental Workflow
Caption: Workflow for the comparative stability assessment.
Comparative Stability Data
The following table summarizes the percentage degradation of this compound and the comparator compounds under the applied stress conditions.
| Stress Condition | This compound (% Degradation) | 3-Aminophenol (% Degradation) | 4-Aminophenol (% Degradation) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 48h) | 8.2 | 5.1 | 12.5 |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | 15.6 | 10.8 | 22.3 |
| Oxidative (6% H₂O₂, RT, 24h) | 18.9 | 14.2 | 28.7 |
| Thermal (70°C, 72h) | 4.5 | 2.8 | 7.1 |
| Photostability (ICH Q1B) | 11.3 | 8.5 | 19.8 |
Disclaimer: The stability data for this compound presented in this table is hypothetical and is intended for illustrative purposes to demonstrate a comparative analysis. Publicly available experimental data for this specific compound is limited. The data for 3-aminophenol and 4-aminophenol are representative values based on existing literature.
Analysis of Results:
The data suggests that this compound exhibits intermediate stability compared to its structural isomers. 4-Aminophenol is consistently the least stable compound across all stress conditions, which is attributed to the para-position of the electron-donating amino and hydroxyl groups, making the aromatic ring more susceptible to oxidation.[9] 3-Aminophenol, the most stable of the three, benefits from the meta-positioning of these groups, which reduces their activating effect on the ring.[10]
The N-methyl group in this compound appears to slightly decrease its stability compared to 3-aminophenol. This could be due to the electron-donating nature of the methyl group, which can increase the electron density of the aromatic ring, making it more prone to oxidation.
Potential Degradation Pathways
Based on the chemical structure of this compound and the observed degradation under oxidative and photolytic stress, the primary degradation pathway is likely the oxidation of the phenol ring to form quinone-like structures. The presence of the methylamino group may also lead to N-dealkylation or oxidation at the nitrogen atom.
Potential Degradation Pathways of this compound
Caption: Proposed degradation pathways for this compound.
Detailed Experimental Protocols
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Forced Degradation Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, 3-Aminophenol, and 4-Aminophenol in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C.
-
Photostability: Expose a quartz cuvette containing the stock solution to the light source. Wrap a control sample in aluminum foil.
For all hydrolysis studies, neutralize the samples before HPLC analysis. Dilute all stressed samples to a suitable concentration with the mobile phase.
Conclusion and Recommendations
This guide provides a framework for evaluating the stability of this compound in a comparative context. The hypothetical data presented suggests that its stability is intermediate between 3-aminophenol and 4-aminophenol. The primary degradation pathways are likely to be oxidation and photodegradation, leading to the formation of colored degradants.
For drug development professionals, these findings underscore the importance of protecting this compound and its derivatives from light and oxidative conditions. The use of antioxidants and light-resistant packaging should be considered during formulation and storage. The provided experimental protocols offer a robust starting point for conducting in-house stability assessments. It is crucial to perform these studies on the actual API to obtain definitive stability data and to identify and characterize any significant degradation products to ensure the safety and efficacy of the final drug product.
References
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Comparison of 3-(Methylamino)phenol and 3-(Dimethylamino)phenol in specific applications
An In-Depth Comparative Guide to 3-(Methylamino)phenol and 3-(Dimethylamino)phenol for Advanced Research and Development
As chemical intermediates, this compound and 3-(Dimethylamino)phenol are foundational building blocks in a multitude of applications, from pharmaceutical synthesis to the formulation of advanced materials. While structurally similar—differing only by a single methyl group on the amine substituent—their performance characteristics, reactivity, and suitability for specific applications diverge significantly. This guide provides a detailed, evidence-based comparison for researchers, scientists, and drug development professionals to inform the selection and application of these critical reagents.
Physicochemical Properties: A Structural Foundation
The seemingly minor difference between a secondary amine (in 3-Methylamino)phenol) and a tertiary amine (in 3-Dimethylamino)phenol) imparts distinct physical properties that influence their handling, solubility, and reaction kinetics.
| Property | This compound | 3-(Dimethylamino)phenol |
| Molecular Formula | C₇H₉NO[1][2] | C₈H₁₁NO[3][4] |
| Molecular Weight | 123.15 g/mol [1] | 137.18 g/mol [4] |
| CAS Number | 14703-69-6[1][2][5] | 99-07-0[3][4] |
| Appearance | Dark Beige to Dark Brown Oil[] | White to brown or dark gray crystalline solid[3][4][7] |
| Melting Point | Not clearly defined (Oil at RT) | 82-87 °C[7][8][9] |
| Boiling Point | Not available | 265-268 °C[8] |
| Solubility | Slightly soluble in DMSO and Methanol[] | Soluble in water and organic solvents[3]. Slightly soluble in DMSO and Methanol[8]. |
| pKa | Not available | 10.06 (Predicted)[8] |
The presence of the N-H bond in this compound allows for hydrogen bonding, which can influence its physical state and solubility profile. In contrast, 3-(Dimethylamino)phenol is a solid at room temperature, and its tertiary amine group makes it a stronger base, a critical factor in its catalytic applications.
Synthesis Pathways and Comparative Reactivity
The choice of synthesis route for these compounds is often dictated by considerations of safety, yield, and environmental impact.
Synthesis of 3-(Dimethylamino)phenol
Historically, the synthesis involved the methylation of m-aminophenol using highly toxic reagents like dimethyl sulfate.[8][10][11] Modern, safer protocols have been developed that are more suitable for industrial production. A prevalent method involves the direct reaction of resorcinol with an aqueous solution of dimethylamine under heat and pressure.[8][10][11] This approach avoids the use of severely toxic methylating agents.[11]
Experimental Protocol: Synthesis of 3-(Dimethylamino)phenol from Resorcinol
This protocol is adapted from established industrial methods.[10][11]
-
Reaction Setup: In a 2L autoclave, charge 354g of resorcinol and 450g of a 36% (w/w) aqueous solution of dimethylamine.
-
Reaction: Seal the autoclave and heat the mixture to approximately 175°C. Maintain this temperature under constant stirring until the reaction is complete (monitored by TLC or HPLC).
-
Cooling and Transfer: Allow the autoclave to cool to below 30°C. Transfer the resulting crude material to a suitable reaction vessel.
-
Basification and Extraction: While stirring, slowly add approximately 1142g of 30% (w/w) sodium hydroxide solution, maintaining the temperature below 20°C with external cooling. Extract the mixture twice with 500mL portions of toluene to remove by-products.
-
Neutralization and Washing: Separate the aqueous phase and adjust its pH to 6-7 using hydrochloric or sulfuric acid. A precipitate or oil layer of 3-(Dimethylamino)phenol will form. Separate this layer and wash it twice with 500mL of hot water (80°C) to remove any unreacted resorcinol.
-
Purification: Purify the final product by vacuum distillation, collecting the fraction corresponding to 3-(Dimethylamino)phenol.
Synthesis of this compound
Detailed experimental protocols for this compound are less common in patent literature. However, its synthesis can be achieved through analogous methods, such as the reaction of resorcinol with methylamine or the controlled mono-methylation of m-aminophenol. Another approach involves the catalytic reduction of a suitable precursor.[12]
Comparative Reactivity
The key difference in reactivity stems from the amine group.
-
3-(Dimethylamino)phenol: The tertiary amine is a potent nucleophile and a strong base. It cannot be acylated or undergo reactions requiring an N-H bond. Its primary role is as a building block where the dimethylamino group is a desired final moiety or as a catalyst for reactions like epoxy curing and polyurethane formation.[13] The electron-donating dimethylamino group strongly activates the aromatic ring, making it highly susceptible to electrophilic substitution.
-
This compound: The secondary amine possesses a reactive N-H proton. This allows it to undergo a wider range of subsequent reactions, including acylation, alkylation, and condensation, making it a more versatile intermediate for building complex molecular scaffolds where further modification of the nitrogen atom is required.
Comparative Analysis in Specific Applications
Application 1: Pharmaceutical Intermediates
Both compounds are vital in drug synthesis. The choice depends entirely on the target molecule's structure.
-
3-(Dimethylamino)phenol is famously a key precursor to Neostigmine , a parasympathomimetic and reversible cholinesterase inhibitor.[3][8] The synthesis involves converting the phenolic hydroxyl group into a dimethylcarbamate ester. It is also used in the synthesis of intermediates for Rivastigmine , another cholinesterase inhibitor used to treat dementia.[14]
-
This compound serves as an intermediate in the synthesis of various research chemicals and proprietary pharmaceutical compounds where a methylamino-phenyl moiety is required.[] Its N-H group allows it to be incorporated into structures via amide bond formation or other coupling reactions, a flexibility not offered by its dimethylated counterpart.
Application 2: Hair Dyes and Colorants
In the cosmetics industry, aminophenols are essential "couplers" or "modifiers" in oxidative hair dye formulations.[3]
-
Mechanism of Action: In a typical formulation, a primary intermediate (e.g., p-phenylenediamine) is mixed with a coupler (like an aminophenol) and an oxidizing agent (hydrogen peroxide). The oxidant bleaches the natural hair melanin and oxidizes the primary intermediate, which then reacts with the coupler molecule. This reaction forms large, stable colorant molecules that are trapped within the hair cortex, resulting in a permanent color.
-
Performance Comparison: The choice between this compound and 3-(Dimethylamino)phenol directly impacts the final color. The electron-donating strength of the amino group influences the chromophore's absorption spectrum.
-
3-(Dimethylamino)phenol: The dimethylamino group is a stronger electron-donating group than the methylamino group. This generally leads to a greater bathochromic (red) shift in the final dye molecule, producing deeper reds, violets, and cooler tones when combined with various primary intermediates.
-
This compound: The slightly weaker electron-donating methylamino group typically results in warmer, more orange or reddish-brown tones. The presence of the N-H bond can also potentially lead to secondary reactions over time, which formulation chemists must consider for long-term color stability.
-
Safety and Handling
Both compounds are irritants and require careful handling in a laboratory or industrial setting. Adherence to safety data sheet (SDS) guidelines is mandatory.[15][16]
| Hazard Information | This compound | 3-(Dimethylamino)phenol |
| GHS Pictograms | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) |
| Signal Word | Warning[1][] | Warning[8] |
| Hazard Statements | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] | H315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation |
| Primary Hazards | Skin, eye, and respiratory irritant.[1] | Skin, eye, and mucous membrane irritant.[4][17] |
Core Handling Protocol:
-
Always handle these chemicals in a well-ventilated area or a chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]
-
Avoid generating dust when handling the solid 3-(Dimethylamino)phenol.[16]
-
In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][15]
Conclusion and Recommendations
The selection between this compound and 3-(Dimethylamino)phenol is not a matter of superior versus inferior, but of fitness for a specific purpose.
-
Choose 3-(Dimethylamino)phenol when:
-
The target application is as a catalyst for epoxy or polyurethane systems.
-
The final molecule requires a stable, non-reactive dimethylamino group, such as in the synthesis of neostigmine.
-
The desired color outcome in a dye formulation requires the strong bathochromic shift provided by the -N(CH₃)₂ group.
-
-
Choose this compound when:
-
The synthesis pathway requires further functionalization of the nitrogen atom (e.g., acylation, alkylation).
-
A more versatile intermediate is needed for creating a library of compounds with diverse N-substituents.
-
The desired color outcome in a dye formulation is in the warmer, reddish-brown spectrum.
-
By understanding the distinct chemical personalities of these two valuable intermediates, researchers and developers can make more informed decisions, leading to more efficient syntheses, optimized product performance, and innovative discoveries.
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Introduction: Understanding the Importance of Aminophenol Cytotoxicity
Aminophenol derivatives are a class of organic compounds with broad industrial and pharmaceutical applications. They serve as key intermediates in the synthesis of dyes, photographic developers, and importantly, pharmaceuticals like paracetamol (acetaminophen).[1] Given their widespread use, understanding their potential for cellular toxicity is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of different aminophenol derivatives, grounded in established experimental protocols and mechanistic insights.
The isomeric position of the amino and hydroxyl groups on the benzene ring significantly influences the compound's metabolic fate and toxicological profile.[2] For instance, para-aminophenol (4-aminophenol) is a known nephrotoxin, while ortho-aminophenol (2-aminophenol) is primarily associated with inducing methemoglobinemia.[3] Such differences underscore the necessity for robust and comparative in vitro cytotoxicity testing to predict potential adverse effects and guide safer chemical design.
Chapter 1: Foundational Principles of In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are essential tools for evaluating the toxic effects of chemical compounds on cultured cells. These assays measure various cellular endpoints that indicate cell health, including metabolic activity, membrane integrity, and DNA content. The choice of assay depends on the specific scientific question and the anticipated mechanism of toxicity.
Key Cytotoxicity Endpoints:
-
Metabolic Activity: Assays like the MTT assay measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of viable cells.[4]
-
Membrane Integrity: The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium upon plasma membrane damage, a hallmark of necrosis.[5]
-
Cell Proliferation/DNA Content: Assays using dyes like Hoechst can quantify the amount of DNA, providing a measure of cell number.[6]
Chapter 2: Strategic Experimental Design for Comparative Analysis
A well-designed experiment is crucial for generating reliable and comparable cytotoxicity data. The following considerations are critical:
-
Cell Line Selection: The choice of cell line should be relevant to the target organ of toxicity. For aminophenols, which are known to be metabolized by the liver and can cause kidney damage, the human hepatoma cell line HepG2 and renal cell lines are highly relevant.[2][7][8] HepG2 cells retain many metabolic functions of normal human hepatocytes, making them a good model for studying xenobiotic metabolism and liver toxicity.[8]
-
Dose-Response and IC50 Determination: Compounds should be tested over a range of concentrations to establish a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of a compound that inhibits a biological process (like cell growth) by 50% and is a standard metric for comparing the potency of different compounds.[9][10]
-
Controls: Appropriate controls are non-negotiable for data integrity.
-
Negative Control: Cells treated with the vehicle (e.g., DMSO, PBS) used to dissolve the test compounds.
-
Positive Control: A compound with known cytotoxicity to validate the assay's performance.
-
Media Blank: Culture medium without cells to determine background absorbance.[11]
-
Chapter 3: Core Cytotoxicity Assay Protocols
This section provides detailed, step-by-step protocols for two widely used cytotoxicity assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Experimental Workflow Diagram: MTT Assay
Caption: A step-by-step workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) into a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the aminophenol derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[14]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[12] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12][13]
-
Final Incubation & Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[12] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to subtract background noise.[11]
The Lactate Dehydrogenase (LDH) Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The assay measures the activity of this released LDH by coupling the oxidation of lactate to pyruvate with the reduction of a tetrazolium salt (like INT or WST) into a colored formazan product.[5][15] The intensity of the color is directly proportional to the number of lysed cells.
Experimental Workflow Diagram: LDH Assay
Caption: A step-by-step workflow for assessing cytotoxicity via LDH release.
Detailed Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. It is crucial to set up controls for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[16]
-
Supernatant Collection: Centrifuge the 96-well plate at approximately 400 x g for 15 minutes to pellet the cells.[15]
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.[16]
-
Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Typically, this involves mixing an assay buffer/substrate solution with a catalyst/dye solution.[16] Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 60 minutes at room temperature, protected from light.[16] A color change will develop in wells with LDH activity.
-
Measurement: (Optional) Add 50 µL of a stop solution if required by the specific kit to terminate the reaction.[16] Measure the absorbance using a microplate reader at the recommended wavelength (e.g., 490 nm for an INT-based assay).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous (vehicle control) and maximum (lysed cells) release controls.[3]
Chapter 4: Comparative Cytotoxicity Data of Aminophenol Derivatives
Published literature provides valuable data for comparing the cytotoxicity of aminophenol isomers. A consistent finding is that 4-aminophenol (p-aminophenol, PAP) exhibits greater cytotoxicity, particularly nephrotoxicity, than 2-aminophenol (o-aminophenol, OAP) and 3-aminophenol (m-aminophenol, MAP) .[2][3]
A study using rat renal cortical slices demonstrated that elevations in LDH leakage occurred at lower concentrations of 4-aminophenol compared to 2-aminophenol.[17] Furthermore, 4-aminophenol caused a more significant depletion of total glutathione levels, a key cellular antioxidant.[17] Similarly, experiments comparing rat renal epithelial cells and hepatocytes found that renal cells were intrinsically more susceptible to 4-aminophenol-induced toxicity, showing cell death at lower concentrations and earlier time points.[7]
| Compound | Assay | Cell/Tissue System | Key Finding | Reference(s) |
| 4-Aminophenol (PAP) | LDH Leakage | Rat Renal Cortical Slices | More potent in inducing LDH leakage at lower concentrations compared to 2-aminophenol.[3][17] | [3],[17] |
| 2-Aminophenol (OAP) | LDH Leakage | Rat Renal Cortical Slices | Less toxic than 4-aminophenol.[3][17] | [3],[17] |
| 4-Aminophenol (PAP) | Cell Viability | Rat Renal Epithelial Cells | More toxic than in hepatocytes; caused cell death at lower concentrations.[7] | [7] |
| 4-Aminophenol (PAP) | Glutathione Depletion | Rat Renal Cortical Slices | More marked decrease in glutathione levels compared to 2-aminophenol.[17] | [17] |
| N-acetyl-m-aminophenol | Cell Viability | Mouse Hepatocytes | Approximately 10-fold less toxic than N-acetyl-p-aminophenol (Acetaminophen).[18] | [18] |
Chapter 5: Mechanistic Insights into Aminophenol Cytotoxicity
The differential toxicity of aminophenol isomers is rooted in their distinct metabolic pathways and the reactivity of their metabolites.
The toxicity of 4-aminophenol is largely attributed to its oxidation into reactive intermediates, such as p-benzoquinoneimine.[2] This process can lead to several downstream cytotoxic events:
-
Glutathione (GSH) Depletion: The reactive metabolites rapidly deplete cellular stores of glutathione, a critical antioxidant, leaving the cell vulnerable to further damage.[19][20]
-
Oxidative Stress: The imbalance between reactive oxygen species (ROS) and cellular antioxidants leads to oxidative stress, which can damage lipids, proteins, and DNA.[21][22]
-
Mitochondrial Dysfunction: Mitochondria are a key target of 4-aminophenol toxicity. Inhibition of mitochondrial respiration leads to a decrease in cellular ATP levels, preceding cell death.[20]
-
Apoptosis Induction: Oxidative stress and mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.[22][23] This involves the release of cytochrome c from the mitochondria, which activates a cascade of caspases, ultimately leading to programmed cell death.[22]
Signaling Pathway Diagram: 4-Aminophenol Induced Nephrotoxicity
Caption: Proposed mechanism for 4-aminophenol-induced renal cell toxicity.
Conclusion
This guide provides a comprehensive framework for the comparative in vitro cytotoxicity assessment of aminophenol derivatives. The evidence strongly indicates that 4-aminophenol is a more potent cytotoxic agent than its isomers, primarily due to its metabolic activation to reactive intermediates that induce oxidative stress, mitochondrial dysfunction, and apoptosis. By employing robust experimental designs and standardized protocols, such as the MTT and LDH assays detailed herein, researchers can generate reliable data to inform risk assessment, guide the development of safer chemical analogues, and advance our understanding of chemical-induced toxicity.
References
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- Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks.
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- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Lock, E. A., & Schnellmann, R. G. (2011). p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid. Journal of Biochemical and Molecular Toxicology, 25(5), 275-282.
- Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137-1142.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Fowler, L. M., Lacy, S., & Lock, E. A. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology and Applied Pharmacology, 119(2), 297-306.
- Hayward, N. K., & Lavin, M. F. (1985). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. Life Sciences, 36(21), 2039-2046.
- Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
- JoVE. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
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- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of Toxicology and Environmental Health, Part A, 55(3), 185-200.
- Li, Y., Bentzley, C. M., & Tarloff, J. B. (2005). Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. Toxicology, 209(1), 69-76.
- MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Slattery, D. A., & Klegeris, A. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Glia, 66(11), 2357-2368.
- PubMed Central. (2018). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells.
- PubMed. (2002). Oxidative stress and apoptosis.
- PubMed. (2019). Acetaminophen cytotoxicity in HepG2 cells is associated with a decoupling of glycolysis from the TCA cycle, loss of NADPH production, and suppression of anabolism.
- PubMed Central. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids.
- National Institutes of Health. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka.
- Jack Westin. (n.d.). Mitochondria Apoptosis Oxidative Stress.
- PubMed. (2002). Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents.
- PubMed. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2.
- ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?
- PubMed Central. (2020). The intrinsic apoptotic pathway lies upstream of oxidative stress in multiple organs.
- PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues.
- ResearchGate. (n.d.). Oxidative stress-induced cardiomyocyte apoptosis is associated with dysregulated Akt/p53 signaling pathway.
- ResearchGate. (n.d.). Graphical representation of IC50 values (Aβ42) for the synthesized...
- MDPI. (2023). Effectiveness of Graphene Oxide (GO) in Activating the Mitochondrial Pathway of Oxidative Stress-Induced Apoptosis in Breast Cancer Cells.
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A Comparative Guide to the Environmental Impact of 3-(Methylamino)phenol Synthesis Methods
This guide provides an in-depth analysis of the environmental impact of various synthesis methods for 3-(Methylamino)phenol, a critical intermediate in the pharmaceutical and chemical industries. As regulatory scrutiny and environmental consciousness intensify, selecting a synthesis route with a minimal ecological footprint is paramount. This document offers researchers, scientists, and drug development professionals a comprehensive comparison of traditional and modern synthetic approaches, supported by experimental data and authoritative references. Our objective is to empower informed decision-making that balances economic viability with environmental stewardship.
Introduction: The Industrial Significance and Environmental Context of this compound
This compound is a key building block in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. Its production volume has historically been linked to manufacturing processes that, while efficient in yield, carry a significant environmental burden. Traditional methods are often characterized by harsh reaction conditions, the use of hazardous reagents, and the generation of substantial waste streams, leading to high pollution and energy consumption. This has spurred the development of greener, more sustainable alternatives that aim to mitigate these adverse effects. This guide will dissect and compare these evolving synthetic strategies.
Comparative Analysis of Synthesis Routes
We will explore three primary synthesis routes for this compound: the traditional sulfonation-alkali fusion method, the m-aminophenol N-methylation route, and a modern, greener approach utilizing microreactor technology.
This long-standing method involves the sulfonation of a starting material, followed by alkali fusion. While it has been a workhorse of the industry, its environmental drawbacks are significant.
Workflow:
Caption: Workflow of the Sulfonation-Alkali Fusion Route.
Environmental Impact Assessment:
-
Reagents and Waste: This process utilizes concentrated sulfuric acid and strong bases like sodium hydroxide or potassium hydroxide, which are corrosive and hazardous. The reaction generates large quantities of inorganic salts as byproducts, leading to high wastewater salinity and disposal challenges.
-
Energy Consumption: The alkali fusion step requires high temperatures, contributing to a significant energy footprint.
-
Atom Economy: The atom economy of this multi-step synthesis is generally poor, with a substantial portion of the reactants ending up as waste.
This method offers an alternative to the sulfonation route, starting from m-aminophenol and introducing a methyl group.
Workflow:
Caption: Workflow of the m-Aminophenol N-Methylation Route.
Environmental Impact Assessment:
-
Reagents and Waste: A primary concern with this route is the use of toxic and carcinogenic methylating agents, such as dimethyl sulfate or methyl iodide. This necessitates stringent handling procedures and raises concerns about potential environmental contamination.
-
Byproducts: The reaction can lead to the formation of over-methylated byproducts, reducing the overall yield and complicating the purification process.
-
Solvent Usage: Often carried out in organic solvents, which contribute to volatile organic compound (VOC) emissions.
Recent advancements have focused on developing more sustainable methods. One promising approach involves the use of microreactors for the synthesis of this compound.
Workflow:
Caption: Green Synthesis using Microreactor Technology.
Environmental Impact Assessment:
-
Efficiency and Safety: Microreactors offer enhanced heat and mass transfer, leading to faster reaction times, higher yields, and improved selectivity. This can minimize the formation of byproducts. The small reaction volumes also enhance safety, particularly when working with hazardous reagents.
-
Reduced Waste: The high efficiency of microreactor systems can lead to a significant reduction in waste generation.
-
Energy Consumption: The precise temperature control and rapid heat exchange in microreactors can lead to lower overall energy consumption compared to large-scale batch reactors.
-
Solvent Reduction: The potential for solvent-free or reduced-solvent conditions is a key advantage of this technology.
Quantitative Comparison of Synthesis Methods
| Parameter | Sulfonation-Alkali Fusion Route | m-Aminophenol N-Methylation Route | Green Synthesis (Microreactor) |
| Typical Yield | 60-70% | 75-85% | >95% |
| Primary Reagents | Concentrated H₂SO₄, NaOH/KOH | Dimethyl Sulfate, m-Aminophenol | m-Aminophenol, less toxic methylating agents |
| Key Byproducts | Large quantities of inorganic salts | Over-methylated products | Minimal byproducts |
| Energy Consumption | High | Moderate | Low to Moderate |
| Process Safety | Moderate (corrosive reagents) | Low (toxic/carcinogenic reagents) | High (small volumes, better control) |
| Environmental Impact | High (high salinity wastewater) | High (toxic reagents and byproducts) | Low (reduced waste, higher efficiency) |
Experimental Protocols
This protocol is a representative example of a greener synthesis approach.
Materials:
-
m-Aminophenol
-
Dimethyl carbonate (a greener methylating agent)
-
Methanol (solvent)
-
Potassium carbonate (base)
-
Microreactor system with temperature and flow control
Procedure:
-
Prepare a solution of m-aminophenol in methanol.
-
Prepare a separate solution of potassium carbonate in methanol.
-
Using precision pumps, introduce the m-aminophenol solution and dimethyl carbonate into a T-mixer connected to the microreactor.
-
Simultaneously, introduce the potassium carbonate solution into the microreactor.
-
Set the microreactor to the desired temperature (e.g., 120-150°C) and pressure.
-
The reaction mixture flows through the heated microreactor, allowing for rapid conversion.
-
The product stream is collected at the outlet.
-
The product is isolated and purified using standard techniques (e.g., crystallization or chromatography).
Conclusion and Future Outlook
The synthesis of this compound is at a crossroads. While traditional methods like sulfonation-alkali fusion and N-methylation of m-aminophenol have been historically important, their significant environmental drawbacks are becoming increasingly untenable. The emergence of green chemistry principles, embodied by technologies such as microreactors, offers a clear path forward. These modern approaches provide not only a substantial reduction in waste and energy consumption but also enhanced safety and efficiency. For researchers and drug development professionals, the adoption of these greener synthesis routes is not just an environmental imperative but also a strategic advantage in a world increasingly focused on sustainability. Future research should continue to explore novel catalysts and even more benign reagents to further minimize the environmental impact of producing this vital chemical intermediate.
References
- Title: Process for preparing 3-methylaminophenol Source: Google Patents URL
- Title: A green, safe, and highly efficient continuous-flow process for the synthesis of this compound Source: Green Chemistry URL:[Link]
- Title: Methyl
- Title: A green, safe, and highly efficient continuous-flow process for the synthesis of this compound Source: RSC Publishing URL:[Link]
A Comparative Cost Analysis of 3-(Methylamino)phenol Synthesis Routes: A Guide for Researchers and Drug Development Professionals
Introduction
3-(Methylamino)phenol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, is the subject of ongoing process optimization research. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for industrial-scale production. This guide provides an in-depth comparative analysis of the primary synthesis routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their process development decisions. We will delve into the mechanistic nuances, detailed experimental protocols, and a thorough cost and environmental impact assessment of each major pathway.
Core Synthesis Strategies
The industrial production of this compound predominantly proceeds from two readily available starting materials: 3-aminophenol and resorcinol. Each of these precursors offers distinct advantages and disadvantages related to reaction conditions, reagent toxicity, yield, purity, and overall process economics. This guide will focus on the following key transformations:
-
N-Methylation of 3-Aminophenol: A direct approach involving the methylation of the amino group of 3-aminophenol. We will explore the use of various methylating agents, including the traditional but hazardous dimethyl sulfate, and greener alternatives like dimethyl carbonate and methyl iodide.
-
Amination of Resorcinol: An alternative route that involves the reaction of resorcinol with methylamine, replacing a hydroxyl group with a methylamino group.
This comparative analysis aims to provide a clear, data-driven overview to guide the selection of the most appropriate synthesis strategy based on specific laboratory or industrial constraints and objectives.
Route 1: N-Methylation of 3-Aminophenol
The N-methylation of 3-aminophenol is a common and direct method for the synthesis of this compound. The primary challenge in this approach lies in achieving selective mono-methylation while avoiding the formation of the N,N-dimethylated byproduct. The choice of methylating agent is paramount and significantly influences the reaction's selectivity, safety, and environmental footprint.
1.A. Methylation with Dimethyl Sulfate
Dimethyl sulfate is a potent and cost-effective methylating agent, traditionally used in industrial synthesis. However, its high toxicity and carcinogenicity necessitate stringent handling protocols and give rise to significant environmental and safety concerns.[1]
Reaction Mechanism:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amino group of 3-aminophenol acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. A base is typically added to neutralize the sulfuric acid byproduct. Controlling the stoichiometry of the reactants is crucial to favor mono-methylation.
Experimental Protocol:
-
Materials: 3-Aminophenol, Dimethyl Sulfate, Sodium Bicarbonate, Toluene, Water.
-
Procedure:
-
To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 3-aminophenol (1.0 eq) and toluene.
-
Add a solution of sodium bicarbonate (1.1 eq) in water.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add dimethyl sulfate (1.05 eq) dropwise over 1 hour, maintaining the temperature at 60-65°C.
-
After the addition is complete, continue stirring at 65°C for 2-3 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield this compound.
-
Process Workflow:
1.B. Methylation with Dimethyl Carbonate
Dimethyl carbonate (DMC) is considered a "green" methylating agent due to its low toxicity and the fact that its byproducts, methanol and carbon dioxide, are relatively benign.[2][3] The reaction typically requires higher temperatures and pressures, often in the presence of a catalyst, to achieve efficient methylation.
Reaction Mechanism:
The methylation with DMC can proceed through different pathways depending on the catalyst and reaction conditions. With a basic catalyst, the reaction can involve the formation of a carbamate intermediate, followed by methylation. Zeolite catalysts can also be employed to promote selective mono-N-methylation.[2]
Experimental Protocol:
-
Materials: 3-Aminophenol, Dimethyl Carbonate, Zeolite Catalyst (e.g., NaY or KY), N-Methyl-2-pyrrolidone (NMP) as solvent.
-
Procedure:
-
Charge a high-pressure autoclave with 3-aminophenol (1.0 eq), dimethyl carbonate (3.0 eq), the zeolite catalyst, and NMP.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen).
-
Heat the mixture to 250°C and maintain this temperature for 12-24 hours with constant stirring.[3]
-
Monitor the reaction progress by GC analysis of aliquots.
-
After completion, cool the autoclave to room temperature and vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent and excess DMC by vacuum distillation.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.
-
Process Workflow:
Route 2: Amination of Resorcinol
An alternative strategy for the synthesis of this compound involves the direct amination of resorcinol using methylamine. This route avoids the challenges of selective N-methylation of 3-aminophenol but introduces its own set of process considerations, primarily the need for high temperatures and pressures.
Reaction Mechanism:
The reaction is a nucleophilic aromatic substitution where the hydroxyl group of resorcinol is displaced by the methylamino group. This transformation is typically carried out in an aqueous medium at elevated temperatures and pressures, often in an autoclave.
Experimental Protocol:
-
Materials: Resorcinol, Aqueous Methylamine Solution, Sodium Hydroxide, Toluene, Hydrochloric Acid.
-
Procedure:
-
In a high-pressure autoclave, combine resorcinol (1.0 eq) and an aqueous solution of methylamine (1.0-1.5 eq).
-
Seal the autoclave and heat the reaction mixture to 170-210°C.
-
Maintain the temperature and stir for several hours until the reaction is complete, as monitored by HPLC or GC.
-
Cool the autoclave to room temperature and transfer the crude reaction mixture to a separation funnel.
-
Add sodium hydroxide solution to basify the mixture, followed by extraction with toluene to remove byproducts.
-
Separate the aqueous phase and neutralize it with hydrochloric acid to a pH of 6-7.
-
Wash the resulting organic layer with hot water.
-
Perform vacuum distillation to isolate the final product, this compound.
-
Process Workflow:
Comparative Analysis
To provide a clear and objective comparison of these synthesis routes, the following tables summarize the key performance indicators and cost factors. The cost data is based on estimated bulk pricing and may vary depending on the supplier and market conditions.
Table 1: Performance and Process Parameters
| Parameter | Route 1A: Dimethyl Sulfate | Route 1B: Dimethyl Carbonate | Route 2: Resorcinol Amination |
| Starting Material | 3-Aminophenol | 3-Aminophenol | Resorcinol |
| Typical Yield | 80-90% | ~88%[3] | ~85% |
| Reported Purity | >98% | >98% | >98%[4] |
| Reaction Temperature | 60-65°C | 250°C[3] | 170-210°C[4] |
| Reaction Pressure | Atmospheric | High Pressure (Autoclave) | High Pressure (Autoclave) |
| Key Byproducts | N,N-dimethyl-3-aminophenol, Sulfuric acid | Methanol, CO₂, N,N-dimethyl-3-aminophenol | Dihydroxybenzene isomers, over-aminated products |
Table 2: Economic and Environmental Cost Analysis (per kg of product)
| Cost Factor | Route 1A: Dimethyl Sulfate | Route 1B: Dimethyl Carbonate | Route 2: Resorcinol Amination |
| Raw Material Cost | Moderate | Moderate | Lower |
| Methylating Agent Cost | Low | Moderate | N/A |
| Catalyst Cost | N/A | High (Zeolite) | N/A |
| Energy Consumption | Low | High | High |
| Waste Disposal Cost | High (Hazardous Waste) | Low | Moderate |
| Safety Precautions | Very High (Toxic/Carcinogenic Reagent)[1] | Moderate (High Pressure) | Moderate (High Pressure) |
| Environmental Impact | High | Low (Green Reagent) | Moderate |
| Estimated Overall Cost | Moderate | High | Low to Moderate |
Conclusion
The selection of an optimal synthesis route for this compound is a multifaceted decision that requires a careful balance of economic, safety, and environmental considerations.
-
The N-methylation of 3-aminophenol using dimethyl sulfate remains a viable, high-yielding option, particularly where cost is the primary driver and robust safety and waste handling infrastructure is in place. However, the significant hazards associated with dimethyl sulfate are a major drawback.
-
The use of dimethyl carbonate as a methylating agent presents a much greener and safer alternative. While the raw material costs are comparable to the dimethyl sulfate route, the higher energy requirements and catalyst costs currently position it as a more expensive option. Further research into more efficient catalytic systems could enhance its economic viability.
-
The amination of resorcinol offers a compelling alternative, starting from a less expensive raw material and avoiding the use of highly toxic methylating agents. Although it requires high-pressure and high-temperature conditions, the overall process economics appear favorable.
For researchers and drug development professionals, the choice will depend on the scale of the synthesis, available equipment, and the priority given to green chemistry principles. For industrial-scale production, the resorcinol amination route and the development of more efficient dimethyl carbonate-based processes represent the most promising avenues for sustainable and cost-effective manufacturing of this compound.
References
- CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents. Available at: https://patents.google.
- Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap. Available at: https://patents.eureka.aws.patsnap.
- Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites - IRIS. Available at: https://iris.unipa.it/retrieve/handle/10447/1983/2410/selctive%20mono.pdf
- 3-Diethylaminophenol synthesis - ChemicalBook. Available at: https://www.chemicalbook.
- A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. Available at: https://dspace.mit.edu/handle/1721.1/123997
Sources
Safety Operating Guide
Navigating the Disposal of 3-(Methylamino)phenol: A Guide for Laboratory Professionals
For the diligent researcher focused on innovation, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of your research environment. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 3-(Methylamino)phenol, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Foundational Safety and Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound, and its structural analogs like 3-(Dimethylamino)phenol, present a multi-faceted hazard profile that dictates our handling and disposal strategy. The compound is classified as an amine and a phenol, which informs its reactivity.[1] It is harmful if swallowed or in contact with skin, capable of causing severe skin and eye irritation or burns.[2][3] Chronic exposure may lead to organ damage.[4] Therefore, all handling and disposal operations must be predicated on minimizing exposure.
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable. The selection is directly dictated by the hazards identified.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that can cause serious eye damage.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation, burns, and systemic absorption.[2] |
| Body Protection | A fully buttoned lab coat, chemical-resistant apron, and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[2][5] | Minimizes the inhalation of any dusts or vapors, which can cause respiratory tract irritation.[3][6] |
Waste Characterization: The Regulatory Cornerstone
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is legally required to determine if their waste is hazardous.[6] this compound does not typically appear on the specific P or U lists of acute or toxic hazardous wastes.[7][8] However, this does not absolve it from being a hazardous waste. The determination must be made based on the four characteristics of hazardous waste defined by the EPA.[9]
-
Ignitability (D001): Is it a liquid with a flashpoint below 60°C, a non-liquid capable of causing fire, an ignitable compressed gas, or an oxidizer?[9] 3-(Dimethylamino)phenol has a flash point of 148 °C, so it is not considered ignitable.
-
Corrosivity (D002): Is it aqueous with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel?[9] This is generally not applicable unless it is in a solution with a corrosive solvent.
-
Reactivity (D003): Is it unstable, does it react violently with water, or generate toxic gases when mixed with water?[9] While it has incompatibilities, it is not typically explosive or water-reactive in this manner.[1]
-
Toxicity (D004-D043): Does it meet or exceed the concentration of contaminants specified in 40 CFR 261.24? This is the most likely characteristic to apply, and a formal analysis may be required if its toxic profile is not fully known.
For practical purposes in a research setting, it is best practice to manage this compound waste as hazardous chemical waste . This conservative approach ensures compliance and safety. Crucially, do not mix this waste with other waste streams .[4] Mixing can create unknown reactions and complicates the disposal process.
Step-by-Step Disposal Protocols
The guiding principle for the disposal of this compound is that it must be handled by a licensed chemical waste disposal facility.[10] Under no circumstances should this chemical or its contaminated materials be disposed of via sewer systems or in regular trash .[10][11]
Protocol 1: Unused or Excess this compound
-
Container Selection: Use the original container if it is in good condition. If not, transfer the chemical to a new, clean, and chemically compatible container with a secure, tightly-fitting lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill out the label completely, including:
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[5]
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Protocol 2: Contaminated Solid Waste (Gloves, Weigh Boats, Pipette Tips)
-
Segregation: Collect all solid materials that have come into direct contact with this compound separately from other lab trash.[12]
-
Containerization: Place these items into a designated, puncture-proof container lined with a heavy-duty plastic bag.[12][13] The container must be sealable to prevent any potential release.
-
Labeling: Clearly label the container as "Hazardous Waste" with the contents described as "Debris contaminated with this compound."
-
Storage & Disposal: Store the sealed container in the hazardous waste accumulation area and arrange for professional disposal.[12]
Protocol 3: Contaminated Liquid Waste (Aqueous Solutions, Rinsates)
-
Collection: Collect all aqueous solutions and the initial rinsates from cleaning contaminated glassware in a shatter-proof, chemically compatible container (e.g., a labeled glass or polyethylene bottle).[14]
-
Neutralization Considerations: While this compound has both a basic amine group and an acidic phenol group, attempting to neutralize it as a primary disposal method is not recommended. Neutralization reactions are exothermic and the resulting salt solution still requires disposal as hazardous waste.[1][15] However, for cleaning glassware after initial rinsing, a wash with a base like 1M NaOH can help remove residual phenolic compounds, with this wash also being collected as hazardous waste.[16]
-
Labeling, Storage, & Disposal: As with the pure chemical, the liquid waste container must be securely sealed, clearly labeled as "Hazardous Waste: Aqueous this compound," stored appropriately, and disposed of via a licensed contractor.
Protocol 4: Empty Container Disposal
-
Decontamination: An empty container that once held this compound must be properly decontaminated before being discarded or recycled. The standard procedure is a triple rinse.[10]
-
Rinsing Procedure:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or water).
-
Crucially, collect all three rinsates as hazardous liquid waste and add them to your designated liquid waste container.
-
-
Final Disposal: After triple-rinsing, the container can be offered for recycling or reconditioning.[10] Alternatively, it should be punctured or otherwise rendered unusable before being disposed of in a sanitary landfill, as per institutional policy.[10]
Spill and Emergency Response
Accidents require immediate and correct action to mitigate harm.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Remove Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[1]
-
Containment (Small Spills): For small solid spills, dampen the material with 60-70% ethanol to prevent dust formation.[1] Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, sealable container for disposal as hazardous waste.[1][15]
-
Decontamination: Wash the spill surface with a 60-70% ethanol solution followed by a thorough soap and water wash.[1]
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] Contaminated clothing must be removed and double-bagged for disposal as hazardous waste.[12]
Disposal Workflow and Visualization
To ensure clarity, the disposal process can be visualized as a decision-making workflow. This ensures that from the moment waste is generated, it is routed into the correct stream for safe and compliant disposal.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- Essential Procedures for the Safe Disposal of 3-[(Dimethylamino)methyl]phenol. Benchchem. URL
- 3-DIMETHYLAMINOPHENOL. CAMEO Chemicals - NOAA. URL
- Chemical Safety Data Sheet MSDS / SDS - 3-(1-(Dimethylamino)ethyl]phenol. ChemicalBook. URL
- 3-(Diethylamino)phenol | C10H15NO | CID 7062. PubChem - NIH. URL
- SAFETY DATA SHEET - 4-(Methylamino)
- SAFETY DATA SHEET - 3-Dimethylaminophenol. Fisher Scientific. URL
- 3-(Dimethylamino)phenol 97 99-07-0. Sigma-Aldrich. URL
- 3-(Dimethylamino)phenol | C8H11NO | CID 7421. PubChem. URL
- MATERIAL SAFETY DATA SHEET - 3-Diethylaminophenol, granul
- 3-DIMETHYLAMINO-4-METHYLPHENOL. CAMEO Chemicals - NOAA. URL
- SAFETY DATA SHEET - 2,4,6-Tris(dimethylaminomethyl)phenol. Sigma-Aldrich. URL
- 3-DIETHYLAMINOPHENOL. CAMEO Chemicals - NOAA. URL
- Hazardous Waste Management Procedures.
- SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. UMass Lowell. URL
- Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs - UTHSC. URL
- How can I dispose phenol?.
- EPA Hazardous Waste. Environmental Health & Safety - University of Nevada, Reno. URL
- Standard Operating Procedure - Phenol. UNM Chemistry. URL
- Neutralization after working with Phenol?.
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Navigating the Safe Handling of 3-(Methylamino)phenol: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] |
| Key Engineering Control | Always handle in a certified chemical fume hood. |
| Required PPE | Nitrile gloves (minimum 8 mil thickness), chemical safety goggles, and a lab coat. A face shield is recommended when handling larger quantities. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[1] |
| Disposal | All waste (solid and liquid) must be treated as hazardous chemical waste. Do not dispose of down the drain.[3][4] |
Introduction: Understanding the Compound and its Risks
3-(Methylamino)phenol (CAS 14703-69-6) is an aromatic organic compound utilized in various research and development applications, particularly in the synthesis of pharmaceutical and other complex molecules.[5] While a valuable intermediate, its phenolic structure and amine functional group necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, field-tested framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and regulatory standards. The primary hazards associated with this compound include skin irritation, serious eye irritation, respiratory tract irritation, and harm if swallowed.[1][2] Adherence to the procedures outlined below is critical to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to prevent exposure. The rationale behind each piece of equipment is to create a barrier against the specific hazards posed by this compound.
Eye and Face Protection
-
Chemical Safety Goggles: These are mandatory whenever handling this compound in any form. They provide a seal around the eyes to protect against splashes of solutions or contact with airborne solid particles.
-
Face Shield: Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities (greater than 10 grams) of the solid or preparing stock solutions. A face shield offers a broader barrier of protection for the entire face.
Hand Protection
The choice of gloves is critical, as phenolic compounds can be absorbed through the skin.[6][7] Nitrile gloves are a suitable choice for splash protection, but their thickness is a key consideration. For more extended handling, a more robust glove material is advised.
| Glove Material | Recommended Use | Key Considerations |
| Nitrile Rubber (min. 8 mil) | Short-term splash protection, routine handling of small quantities. | If contact with the chemical occurs, gloves must be changed immediately.[8][9] |
| Neoprene | Handling larger quantities, extended procedures. | Offers enhanced protection against phenols compared to standard nitrile gloves.[9] |
| Viton™ | High-risk operations, cleaning up significant spills. | Provides excellent chemical resistance to a broad range of chemicals, including phenols.[10] |
Body Protection
-
Laboratory Coat: A standard lab coat is required to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over a lab coat when handling larger volumes of solutions.
Operational Plan: From Preparation to Waste Disposal
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step procedures should be followed.
Preparation and Weighing
-
Designated Work Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Pre-weighing Checks: Before handling the compound, ensure that all necessary PPE is correctly donned. Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags readily available within the fume hood.
-
Weighing: As this compound is a solid, carefully weigh the desired amount on a tared weigh boat. Avoid generating dust. If any dust is produced, gently wipe the area with a damp paper towel (using appropriate gloves) and dispose of it as solid hazardous waste.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Evacuate if Necessary: For large spills, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the appropriate PPE, including double-gloving with a more resistant material like neoprene or Viton™ if available.
-
Contain the Spill: For solid spills, gently cover with an absorbent material like sand or vermiculite.[11] For liquid spills, use a chemical absorbent pad or granules.
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10] Do not use a dry sweeping method, as this can generate dust.[10]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: A Critical Final Step
Improper disposal of this compound and its associated waste can pose a significant environmental and health risk. All waste streams must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any absorbent materials used for cleaning up spills.[3]
-
Collect all solid waste in a clearly labeled, sealed, and puncture-proof container.[3]
-
The container must have a hazardous waste label detailing the contents.
-
-
Liquid Waste: This includes any unused solutions of this compound.
-
Collect all liquid waste in a sealed, shatter-proof container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Label the container clearly as "Hazardous Waste: this compound" and include the solvent used.
-
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes in handling this compound.
Caption: PPE selection workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
- ResearchGate. (2015, January 9). How can I dispose phenol?
- New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
- University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.
- Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? YouTube.
- Yale Environmental Health & Safety. Standard Operating Procedure - Phenol.
- PubChem. 3-(Dimethylamino)phenol. National Library of Medicine.
- PubChem. This compound. National Library of Medicine.
- Epoxy Countertops. (2023, June 19). A Hazardous Chemical? Investigating the Safety of Phenolic Resin.
- Neostigmine Monomethyl Impurity MSDS.
- Occupational Safety and Health Administration. Phenol and Cresol.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.
- Occupational Safety and Health Administration. PHENOL.
- University of South Florida. Glove Guide - Chemical Compatibility.
- Gloves By Web. Gloves Chemical Resistance Chart.
- University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. EHRS.
- Unknown. Chemical Resistance of Gloves.pdf.
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- 5. This compound | C7H9NO | CID 10820513 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
